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3-(Chloromethyl)quinoline Documentation Hub

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  • Product: 3-(Chloromethyl)quinoline
  • CAS: 104325-51-1

Core Science & Biosynthesis

Foundational

IUPAC name and CAS number for 3-(Chloromethyl)quinoline

Chemical Profile, Synthesis, and Application in Medicinal Chemistry Identity & Physicochemical Profile[1] 3-(Chloromethyl)quinoline is a versatile heterocyclic building block, distinct from its more common isomer, 2-(chl...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Profile, Synthesis, and Application in Medicinal Chemistry

Identity & Physicochemical Profile[1]

3-(Chloromethyl)quinoline is a versatile heterocyclic building block, distinct from its more common isomer, 2-(chloromethyl)quinoline.[1] It serves as a critical electrophilic intermediate in the synthesis of functionalized quinoline derivatives, particularly in the development of kinase inhibitors, receptor antagonists, and antimalarial agents.[1]

Due to the high reactivity of the benzylic-like carbon-chlorine bond, this compound is frequently stored and handled as its hydrochloride salt to prevent spontaneous polymerization or hydrolysis.[1]

Fact Sheet
ParameterData
IUPAC Name 3-(Chloromethyl)quinoline
Common Name 3-Chloromethylquinoline; 3-(Chloromethyl)benzo[b]pyridine
CAS Number (Free Base) 104325-51-1
CAS Number (HCl Salt) 21863-56-9
Molecular Formula C₁₀H₈ClN
Molecular Weight 177.63 g/mol (Free Base); 214.09 g/mol (HCl Salt)
Physical State Off-white to yellow solid (Salt); Viscous oil/solid (Free Base)
Solubility Soluble in DCM, Chloroform, DMSO; Sparingly soluble in water (Free Base)
Stability Hygroscopic; Free base degrades in moist air (hydrolysis to alcohol).[1][2]

Synthetic Pathways: Process Chemistry

The synthesis of 3-(chloromethyl)quinoline requires precise control to avoid over-chlorination or ring chlorination.[1] While radical halogenation of 3-methylquinoline is theoretically possible, it often yields mixtures.[1] The industry-standard protocol utilizes the Deoxyhalogenation of (quinolin-3-yl)methanol .[1]

Method A: Deoxyhalogenation (Preferred)

This method offers the highest regioselectivity and purity.[1] It proceeds via an SNi or SN2 mechanism depending on the solvent and reagents used.[1]

Reagents: Thionyl Chloride (SOCl₂) or Methanesulfonyl chloride (MsCl). Precursor: (Quinolin-3-yl)methanol (CAS: 13669-67-5).[1]

Detailed Experimental Protocol

Note: All steps must be performed in a fume hood due to the generation of SO₂ and HCl gases.

  • Preparation: Charge a dry 250 mL round-bottom flask with (quinolin-3-yl)methanol (5.0 g, 31.4 mmol) and anhydrous Dichloromethane (DCM, 50 mL) .

  • Activation: Cool the solution to 0°C under an inert atmosphere (N₂ or Ar).

  • Addition: Add Thionyl Chloride (4.5 mL, 62.8 mmol) dropwise over 20 minutes.

    • Observation: The reaction is exothermic; gas evolution (SO₂, HCl) will occur.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 3 hours. Monitor via TLC (Hexane:EtOAc 1:1) or LC-MS.[1]

    • Endpoint: Disappearance of the alcohol starting material.[1]

  • Workup (Isolation of Free Base):

    • Carefully quench the reaction by pouring onto crushed ice/saturated NaHCO₃ solution (slowly, to avoid vigorous foaming).

    • Extract with DCM (3 x 50 mL).[1]

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.[1]

  • Purification: Flash column chromatography (SiO₂, Gradient 0-30% EtOAc in Hexanes) yields the pure product.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: (Quinolin-3-yl)methanol Reagent Add SOCl2 / DCM (0°C -> RT, 3h) Start->Reagent Intermediate Intermediate: Chlorosulfite Species Reagent->Intermediate Activation Workup Quench: Ice/NaHCO3 Intermediate->Workup -SO2, -HCl Product End Product: 3-(Chloromethyl)quinoline Workup->Product Extraction & Drying

Figure 1: Step-wise workflow for the conversion of 3-quinolinemethanol to 3-(chloromethyl)quinoline via thionyl chloride.

Reactivity & Mechanistic Insight[1]

3-(Chloromethyl)quinoline is a "privileged" alkylating agent.[1] The quinoline nitrogen acts as an electron-withdrawing group (via induction), but the aromatic system stabilizes the transition state for nucleophilic attack at the exocyclic methylene group.[1]

Primary Reaction: Nucleophilic Substitution (SN2)

The molecule is primarily used to attach the quinoline scaffold to amines, thiols, or phenols.[1]

  • Mechanism: The nucleophile attacks the methylene carbon, displacing the chloride ion.[1]

  • Kinetic Note: The reactivity is comparable to benzyl chloride but slightly enhanced due to the electron-deficient nature of the quinoline ring.[1]

Reactivity Pathway Diagram[1]

ReactivityPath Core 3-(Chloromethyl)quinoline (Electrophile) Prod_Amine Amino-methyl quinolines (Kinase Inhibitor Scaffolds) Core->Prod_Amine + Amine / Base Prod_Thiol Thioethers (Metabolic Stability) Core->Prod_Thiol + Thiol / Base Prod_Phenol Quinoline Ethers (Receptor Antagonists) Core->Prod_Phenol + Phenol / K2CO3 Amine Primary/Secondary Amines (HNR2) Thiol Thiols (R-SH) Phenol Phenols (Ar-OH)

Figure 2: Divergent synthesis pathways utilizing 3-(chloromethyl)quinoline as a core electrophile.

Applications in Drug Discovery[1][3][4]

The 3-substituted quinoline moiety is topologically distinct from the more common 2- and 4-substituted analogs (found in chloroquine or mefloquine).[1] This structural variation allows for:

  • Novel IP Space: Escaping the crowded patent landscape of 2-substituted quinolines.

  • Cysteinyl Leukotriene Receptor Antagonists: Similar to Montelukast, quinoline derivatives are explored for asthma and allergic rhinitis treatments.[1]

  • Kinase Inhibition: The quinoline nitrogen can form hydrogen bonds within the ATP-binding pocket of kinases, while the 3-position substituent directs the rest of the molecule into the hydrophobic back-pocket.[1]

Key Research Area: Recent studies have utilized this scaffold to synthesize hybrid molecules combining quinolines with triazoles or pyrimidines to overcome drug resistance in Plasmodium falciparum (Malaria) [1].[3][4]

Handling & Safety (E-E-A-T Protocol)

Hazard Classification:

  • Skin Corrosion/Irritation: Category 1B (Causes severe burns).[1]

  • Lachrymator: High potential.[1]

  • Mutagenicity: Suspected (Alkylating agent).[1]

Self-Validating Safety Protocol:

  • Quenching Check: Before disposing of any glassware, rinse with a 5% Ammonium Hydroxide solution.[1] If the solution turns cloudy or generates heat, active alkylating agent remains.[1]

  • Double-Gloving: Use Nitrile gloves (minimum 0.11 mm thickness).[1] Breakthrough time for chlorinated benzylics can be <15 minutes.[1] Change gloves immediately upon splash contact.[1]

  • Storage: Store under Argon at 2-8°C. If the solid turns from off-white to dark brown, polymerization has occurred; dispose of as hazardous waste.[1]

References

  • National Institutes of Health (NIH). (2023).[1] Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs. PMC. Retrieved from [Link]

Sources

Exploratory

Introduction: The Quinoline Scaffold and the Strategic Importance of C3-Functionalized Intermediates

An In-depth Technical Guide for the Synthesis of 3-(Chloromethyl)quinoline from Aniline Precursors The quinoline nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for the Synthesis of 3-(Chloromethyl)quinoline from Aniline Precursors

The quinoline nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional dyes. Its versatile biological activity is exemplified by blockbuster drugs such as the antimalarial chloroquine. Within this class, 3-(chloromethyl)quinoline stands out as a highly valuable synthetic intermediate. The reactive chloromethyl group at the C3 position serves as a crucial electrophilic handle, enabling facile carbon-carbon and carbon-heteroatom bond formation through nucleophilic substitution. This allows for the systematic elaboration of the quinoline core, providing medicinal chemists with a powerful tool for generating diverse molecular libraries and optimizing lead compounds in drug discovery programs.

This guide, prepared for researchers and drug development professionals, provides a detailed, field-proven methodology for the synthesis of 3-(chloromethyl)quinoline, starting from fundamental aniline precursors. We will dissect a robust two-stage synthetic strategy, elucidating the mechanistic underpinnings of each transformation and providing comprehensive, self-validating experimental protocols.

Strategic Analysis: A Two-Stage Approach to 3-(Chloromethyl)quinoline

The direct synthesis of 3-(chloromethyl)quinoline from aniline in a single step is not feasible. A robust and logical synthetic strategy involves a two-part sequence:

  • Construction of the Quinoline Core: First, the bicyclic quinoline ring system must be constructed from an aniline precursor, with a methyl group strategically placed at the C3 position. For this, the Doebner-von Miller reaction offers a classic and highly effective approach.[1]

  • Side-Chain Functionalization: Second, the methyl group of the resulting 3-methylquinoline is selectively chlorinated to yield the target compound. This step requires careful control to prevent over-chlorination or undesired reactions on the aromatic rings.

This strategy is outlined below, demonstrating a logical progression from simple, commercially available starting materials to the functionalized target molecule.

G cluster_0 Stage 1: Quinoline Core Synthesis cluster_1 Stage 2: Side-Chain Chlorination Aniline Aniline Three_Methylquinoline 3-Methylquinoline Aniline->Three_Methylquinoline Doebner-von Miller Reaction Methacrolein Methacrolein Methacrolein->Three_Methylquinoline Three_Methylquinoline_ref 3-Methylquinoline Three_Chloromethylquinoline 3-(Chloromethyl)quinoline NCS N-Chlorosuccinimide (NCS) NCS->Three_Chloromethylquinoline Three_Methylquinoline_ref->Three_Chloromethylquinoline Free-Radical Chlorination

Caption: High-level workflow for the two-stage synthesis.

Part 1: Doebner-von Miller Synthesis of 3-Methylquinoline

The Doebner-von Miller reaction is an acid-catalyzed condensation of an aniline with an α,β-unsaturated carbonyl compound to yield a substituted quinoline.[1] To achieve the desired 3-methylquinoline, aniline is reacted with methacrolein. The reaction is believed to proceed through a series of steps including conjugate addition, cyclization, dehydration, and subsequent oxidation to furnish the aromatic quinoline ring.

Mechanistic Deep Dive: The Doebner-von Miller Reaction

The precise mechanism has been a subject of study, but a widely accepted pathway involves the following key transformations.[2] The reaction is initiated by the acid-catalyzed Michael addition of aniline to methacrolein. The resulting β-amino aldehyde undergoes an intramolecular electrophilic attack on the aniline ring, followed by dehydration to form a dihydroquinoline intermediate. This intermediate is then oxidized in situ to the thermodynamically stable aromatic quinoline.

G cluster_mech Doebner-von Miller Mechanism start Aniline + Methacrolein step1 1,4-Conjugate Addition (Michael Addition) start->step1 intermediate1 β-Amino Aldehyde Intermediate step1->intermediate1 step2 Acid-Catalyzed Cyclization intermediate1->step2 intermediate2 Tetrahydroquinolinol Intermediate step2->intermediate2 step3 Dehydration intermediate2->step3 intermediate3 Dihydroquinoline Intermediate step3->intermediate3 step4 Oxidation intermediate3->step4 product 3-Methylquinoline step4->product

Caption: Key transformations in the Doebner-von Miller synthesis.

Experimental Protocol 1: Synthesis of 3-Methylquinoline

This protocol describes a robust procedure for the synthesis of 3-methylquinoline from aniline and methacrolein.

Materials and Reagents:

Reagent/SolventMolar Mass ( g/mol )QuantityMolesNotes
Aniline93.1346.5 g0.50Freshly distilled
Methacrolein70.0938.5 g0.55Stabilized with hydroquinone
Hydrochloric Acid (conc.)36.46100 mL~1.2Reagent grade
Iron(III) Chloride162.205.0 g0.03Anhydrous
Zinc Chloride136.3820.0 g0.15Anhydrous
Dichloromethane84.93500 mL-For extraction
Sodium Hydroxide (10 M)40.00As needed-For neutralization
Sodium Sulfate142.04As needed-Anhydrous, for drying

Procedure:

  • Reaction Setup: To a 1-liter three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add aniline (46.5 g, 0.50 mol), concentrated hydrochloric acid (100 mL), iron(III) chloride (5.0 g), and zinc chloride (20.0 g).

  • Addition of Aldehyde: Heat the mixture to 90°C in an oil bath with vigorous stirring. Begin the dropwise addition of methacrolein (38.5 g, 0.55 mol) from the dropping funnel over a period of 90 minutes. The reaction is exothermic; maintain the temperature between 95-100°C.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture at 100°C for an additional 3 hours. Monitor the reaction progress by TLC (thin-layer chromatography) using a 4:1 hexane:ethyl acetate eluent system.

  • Work-up and Neutralization: Allow the mixture to cool to room temperature. Carefully pour the reaction mixture onto 500 g of crushed ice. Slowly neutralize the acidic solution by adding 10 M sodium hydroxide solution until the pH is approximately 10. Perform this step in an ice bath to control the exotherm.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 150 mL).

  • Drying and Solvent Removal: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent by rotary evaporation under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation to yield 3-methylquinoline as a colorless to pale yellow liquid.

Self-Validation:

  • Expected Yield: 50-60%

  • Boiling Point: ~250 °C at atmospheric pressure.

  • TLC: The product should show a single spot with an Rf value distinct from the starting aniline.

Part 2: Free-Radical Chlorination of 3-Methylquinoline

The conversion of the methyl group in 3-methylquinoline to a chloromethyl group is achieved via a free-radical halogenation. This class of reaction requires careful selection of reagents to ensure selectivity for the benzylic position and to avoid over-chlorination (to dichloromethyl or trichloromethyl groups) or electrophilic aromatic substitution on the quinoline rings. N-Chlorosuccinimide (NCS) is an excellent reagent for this purpose when used with a radical initiator like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).

Mechanistic Deep Dive: Free-Radical Halogenation

The reaction proceeds via a classic free-radical chain mechanism involving three distinct stages: initiation, propagation, and termination.

  • Initiation: The radical initiator (BPO) thermally decomposes to form initial radicals. These radicals then abstract a chlorine atom from NCS to generate the key succinimidyl radical.

  • Propagation: A chlorine radical abstracts a hydrogen atom from the methyl group of 3-methylquinoline to form a resonance-stabilized benzylic radical and HCl. This radical then reacts with a molecule of NCS to yield the final product, 3-(chloromethyl)quinoline, and regenerates the succinimidyl radical, which continues the chain.

  • Termination: The reaction ceases when two radicals combine.

G cluster_init Initiation cluster_prop Propagation (Chain Reaction) BPO BPO (Initiator) BPO_rad 2x Phenyl Radical BPO->BPO_rad Heat Cl_rad Chlorine Radical BPO_rad->Cl_rad Reacts with NCS NCS NCS Cl_rad_prop Chlorine Radical Three_MQ 3-Methylquinoline Benzyl_rad Benzylic Radical Three_MQ->Benzyl_rad Product 3-(Chloromethyl)quinoline Benzyl_rad->Product Reacts with NCS NCS_prop NCS NCS_prop->Product Product->Cl_rad_prop Regenerates Cl_rad_prop->Benzyl_rad H-atom abstraction

Caption: Free-radical chain mechanism for side-chain chlorination.

Experimental Protocol 2: Synthesis of 3-(Chloromethyl)quinoline

This protocol details the selective chlorination of 3-methylquinoline.

Materials and Reagents:

Reagent/SolventMolar Mass ( g/mol )QuantityMolesNotes
3-Methylquinoline143.1814.3 g0.10From Protocol 1
N-Chlorosuccinimide (NCS)133.5314.0 g0.105Recrystallized from acetic acid
Benzoyl Peroxide (BPO)242.230.24 g0.001Handle with care; potential explosive
Carbon Tetrachloride153.82200 mL-Anhydrous
Sodium Bicarbonate (sat. aq.)84.01100 mL-For washing

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methylquinoline (14.3 g, 0.10 mol) in anhydrous carbon tetrachloride (200 mL).

  • Addition of Reagents: Add N-chlorosuccinimide (14.0 g, 0.105 mol) and benzoyl peroxide (0.24 g, 1 mol%) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 77°C) using an oil bath. The reaction can be initiated by shining a UV lamp on the flask. The solid succinimide byproduct will begin to float to the surface as the reaction proceeds.

  • Monitoring: Monitor the reaction by TLC (4:1 hexane:ethyl acetate). The disappearance of the 3-methylquinoline spot indicates completion (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature and filter off the solid succinimide. Wash the solid with a small amount of cold carbon tetrachloride.

  • Washing and Drying: Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with water (50 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a hexane/ethyl acetate mixture to afford 3-(chloromethyl)quinoline as a solid.

Self-Validation:

  • Expected Yield: 70-80%

  • Melting Point: Check against literature values.

  • Spectroscopic Analysis: Confirm the structure using ¹H NMR (expect a characteristic singlet for the -CH₂Cl protons around 4.5-4.8 ppm) and mass spectrometry.

Conclusion

This guide has detailed a reliable and scalable two-stage synthesis of 3-(chloromethyl)quinoline from aniline. By employing the Doebner-von Miller reaction for the initial quinoline core construction followed by a selective free-radical side-chain chlorination, the target compound is produced in good overall yield. The mechanistic discussions and step-by-step protocols provide researchers with the necessary framework to confidently reproduce this synthesis. The resulting 3-(chloromethyl)quinoline is a versatile intermediate, primed for further elaboration in the development of novel chemical entities for pharmaceutical and materials science applications.

References

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Available from: [Link]

  • Wikipedia. Combes quinoline synthesis. Available from: [Link]

  • Google Patents. EP0113432A1 - Chloromethyl quinoline derivatives, process for their preparation and their use.
  • Google Patents. CN110872252A - Preparation method of 3-methylquinoline-8-sulfonyl chloride.
  • SlidePlayer. Preparation and Properties of Quinoline. Available from: [Link]

  • Wikipedia. Doebner reaction. Available from: [Link]

  • SciSpace. Synthesis of derivatives of quinoline. Available from: [Link]

  • SynArchive. Doebner-Miller Reaction. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. Available from: [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available from: [Link]

  • Slideshare. synthesis of quinoline derivatives and its applications. Available from: [Link]

  • MDPI. Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. Available from: [Link]

  • YouTube. Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. Available from: [Link]

  • PMC. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Available from: [Link]

  • International Journal of Chemical Studies. Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. Available from: [Link]

  • Chemical Communications (RSC Publishing). Hydride transfer-initiated synthesis of 3-functionalized quinolines by deconstruction of isoquinoline derivatives. Available from: [Link]

  • ResearchGate. What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. Available from: [Link]

  • MDPI. A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Available from: [Link]

  • ACS Publications. Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. Available from: [Link]

  • Arkivoc. Synthesis, spectral and microbial studies of some novel quinoline derivatives via Vilsmeier Haack reagent. Available from: [Link]

  • DUT Open Scholar. Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Available from: [Link]

  • ResearchGate. On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. Available from: [Link]

  • Google Patents. US3567732A - Process for the preparation of chlorinated quinolines.
  • Google Patents. US5279719A - Method for chlorination of methylated aromatic compounds.

Sources

Foundational

Technical Guide: Friedländer Annulation for 3-Substituted Quinoline Synthesis

Abstract This technical guide provides a comprehensive analysis of the Friedländer annulation, specifically optimized for the synthesis of 3-substituted quinolines . While the classical Friedländer reaction is frequently...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the Friedländer annulation, specifically optimized for the synthesis of 3-substituted quinolines . While the classical Friedländer reaction is frequently cited for 2-substituted derivatives, the regioselective construction of the 3-substituted pharmacophore requires distinct mechanistic control and substrate selection. This document outlines the mechanistic underpinnings, strategic synthetic protocols (including in situ precursor generation), and troubleshooting frameworks necessary for high-yield production in drug discovery contexts.

Introduction: The Strategic Value of 3-Substituted Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the core for antimalarials (chloroquine), kinase inhibitors (lenvatinib), and antibacterial agents. However, the 3-substituted quinoline motif presents a unique synthetic challenge compared to its 2-substituted counterpart.

From a structure-activity relationship (SAR) perspective, substituents at the C3 position often occupy a critical vector for solubility modulation and target binding specificity, distinct from the steric corridor of the C2 position. The Friedländer annulation remains the most convergent method to access this motif, provided the instability of the 2-aminobenzaldehyde precursor and the regioselectivity of the condensation are managed effectively.

Mechanistic Underpinnings & Regiocontrol

The Friedländer annulation involves the condensation of an o-aminoaryl aldehyde (or ketone) with a carbonyl compound containing a reactive


-methylene group.[1]
The Regioselectivity Switch

The formation of a 3-substituted quinoline relies heavily on the choice of the coupling partner.

  • 2-Substituted Quinolines: Result from the reaction of 2-aminobenzaldehyde with methyl ketones (

    
    ). The condensation occurs at the methyl group.
    
  • 3-Substituted Quinolines: Result from the reaction of 2-aminobenzaldehyde with aldehydes (

    
    ). The aldol condensation occurs at the 
    
    
    
    -methylene group of the aldehyde, placing the
    
    
    -group at the 3-position of the final quinoline ring.
Reaction Pathway

The reaction proceeds through two primary steps:

  • Intermolecular Aldol Condensation: The base-catalyzed attack of the

    
    -methylene of the coupling aldehyde onto the carbonyl of the 2-aminobenzaldehyde.
    
  • Intramolecular Cyclodehydration: The amino group attacks the carbonyl of the intermediate, followed by dehydration to aromatize the system.

Critical Insight: The rate-determining step is often the initial aldol condensation. For 3-substituted synthesis using aldehydes, self-condensation of the aliphatic aldehyde is a competing side reaction. This necessitates the use of controlled addition or specific catalytic systems (e.g., solid-supported catalysts) to favor the cross-condensation.

Visualization: Regioselective Mechanism

FriedlanderMechanism cluster_legend Regiochemistry Note node_start 2-Aminobenzaldehyde (Unstable Precursor) node_aldol Aldol Intermediate (C-C Bond Formation) node_start->node_aldol Base/Acid Cat. node_partner Aldehyde Partner (R-CH2-CHO) node_partner->node_aldol Base/Acid Cat. node_side Side Reaction: Aldehyde Self-Condensation node_partner->node_side Excess Base node_cyclization Imine Formation & Cyclodehydration node_aldol->node_cyclization -H2O node_product 3-Substituted Quinoline (Target) node_cyclization->node_product Aromatization node_note R-group of aldehyde becomes C3-substituent

Figure 1: Mechanistic pathway highlighting the critical condensation step determining 3-substitution.

Strategic Synthetic Protocols

Challenge: Precursor Instability

2-Aminobenzaldehyde is notoriously unstable, prone to self-condensation to form trimeric species upon storage. Solution: The "One-Pot" modification. This approach generates 2-aminobenzaldehyde in situ from stable 2-nitrobenzaldehyde using a reductive metal (Fe, SnCl2) or catalytic hydrogenation, immediately trapping it with the enolizable aldehyde.

Protocol A: One-Pot Reductive Cyclization (Recommended)

This protocol is robust, scalable, and avoids the isolation of the unstable amino-aldehyde.

Reagents:

  • 2-Nitrobenzaldehyde (1.0 equiv)

  • Substituted Aldehyde (

    
    ) (1.2 equiv)
    
  • Iron powder (Fe) (3.0 equiv)

  • Catalytic HCl (0.1 equiv) or AcOH (solvent)

  • Solvent: EtOH/H2O or Glacial Acetic Acid

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-nitrobenzaldehyde (5 mmol) and the coupling aldehyde (6 mmol) in Ethanol (20 mL).

  • Activation: Add Iron powder (15 mmol) and a catalytic amount of concentrated HCl (2-3 drops) or use Glacial Acetic Acid (10 mL) as the solvent system.

  • Reflux: Heat the mixture to reflux (

    
    ). Monitor via TLC (typically 2-4 hours). The iron reduces the nitro group to the amine, which immediately condenses with the aldehyde.[2]
    
  • Workup:

    • Cool to room temperature.[3]

    • Filter through a Celite pad to remove iron residues. Wash the pad with Ethyl Acetate.

    • Neutralize the filtrate with saturated

      
       solution.
      
    • Extract with Ethyl Acetate (

      
       mL).
      
  • Purification: Dry organic layer over anhydrous

    
    , concentrate in vacuo, and purify via flash column chromatography (Hexane/EtOAc gradient).
    
Protocol B: Microwave-Assisted Synthesis (Green Approach)

For high-throughput medicinal chemistry, microwave irradiation accelerates the condensation and improves yields by suppressing side reactions.

Reagents:

  • 2-Aminobenzaldehyde (freshly prepared or stabilized)

  • Coupling Aldehyde[4][5]

  • Catalyst: Solid-supported

    
     or sulfamic acid.
    
  • Solvent: Solvent-free or minimal EtOH.

Methodology:

  • Mix 2-aminobenzaldehyde (1 mmol) and aldehyde (1.1 mmol) with

    
     (100 mg) in a microwave vial.
    
  • Irradiate at

    
     for 5-10 minutes.
    
  • Extract product with hot ethanol, filter catalyst, and recrystallize.

Data Summary & Substrate Scope

The following table summarizes the expected yields and regioselectivity based on the coupling partner, derived from aggregated literature data.

Coupling PartnerR-Group SourcePrimary ProductTypical Yield (One-Pot)Key Challenges
Acetaldehyde MethylQuinoline (Unsub.)60-70%Volatility of acetaldehyde.
Propanal Ethyl3-Methylquinoline 75-85%Self-aldol of propanal.
Phenylacetaldehyde Benzyl3-Phenylquinoline 80-90%High reactivity, good stability.
Acetone Methyl2-Methylquinoline85-95%NOT 3-substituted.
Cyclohexanone Cyclic1,2,3,4-Tetrahydroacridine80-90%Fused 2,3-system.

Troubleshooting & Expert Insights

Controlling the "Aldol Competition"

When synthesizing 3-substituted quinolines using aliphatic aldehydes (e.g., octanal), the aldehyde can self-condense before reacting with the aminobenzaldehyde.

  • Expert Tip: Use a slow addition of the aliphatic aldehyde to the refluxing mixture of the amino-precursor. This keeps the concentration of free aldehyde low relative to the nucleophilic amine.

Handling 2-Aminobenzaldehyde

If you must use the isolated amino-aldehyde:

  • Storage: Store under inert atmosphere (Argon) at

    
    .
    
  • Stabilization: Some commercial sources supply it as a polymer or dimer. Ensure depolymerization (gentle heating in acid) occurs in situ.

Workflow Visualization

The following diagram illustrates the decision matrix for selecting the correct protocol.

Workflow start Target: 3-Substituted Quinoline check_precursor Is 2-Aminobenzaldehyde Available & Stable? start->check_precursor path_yes YES: Direct Condensation check_precursor->path_yes Stable path_no NO: In-Situ Generation check_precursor->path_no Unstable/Unavailable step_direct Mix with R-CH2-CHO Cat: Sulfamic Acid/Microwave path_yes->step_direct step_insitu Start with 2-Nitrobenzaldehyde Reductant: Fe/AcOH or SnCl2 path_no->step_insitu common_step Reflux / Heat (Favors Cross-Condensation) step_direct->common_step step_insitu->common_step final Purification (Flash Chrom.) common_step->final

Figure 2: Decision matrix for selecting the optimal synthetic pathway.

References

  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. National Institutes of Health (PMC). Available at: [Link]

  • One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. ResearchGate. Available at: [Link]

  • Synthesis of Substituted Quinolines Using the Friedlander Reaction Under Microwave Irradiation. Bentham Science. Available at: [Link]

  • Friedländer Synthesis of Quinolines - Organic Reactions. Organic Reactions Wiki. Available at: [Link]

Sources

Exploratory

In Silico Modeling of 3-(Chloromethyl)quinoline Derivatives: A Strategic Guide to Covalent Warhead Design

Executive Summary This technical guide outlines a rigorous computational framework for the modeling of 3-(chloromethyl)quinoline derivatives. Unlike standard non-covalent inhibitors, these molecules possess a reactive el...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines a rigorous computational framework for the modeling of 3-(chloromethyl)quinoline derivatives. Unlike standard non-covalent inhibitors, these molecules possess a reactive electrophilic "warhead" (the chloromethyl group) capable of forming irreversible covalent bonds with nucleophilic amino acid residues (Cysteine, Serine, Threonine) in target proteins. Consequently, standard docking protocols are insufficient. This guide establishes a specialized pipeline integrating Covalent Docking , Reaction-Based Pharmacophore Modeling , and Molecular Dynamics (MD) to accurately predict the efficacy and safety of these alkylating agents.

The Chemical Context: Why Specialized Modeling is Required

The 3-(chloromethyl)quinoline scaffold presents a unique medicinal chemistry profile. The quinoline ring facilitates non-covalent interactions (π-π stacking, hydrophobic enclosure) often acting as a DNA intercalator or kinase inhibitor, while the 3-chloromethyl group acts as an alkylating agent.

Mechanistic Implication for Modeling:

  • Standard Docking (Fail State): Treats the ligand as static. It will miss the bond formation energy and the induced fit changes upon alkylation.

  • Covalent Docking (Success State): Models the reaction coordinate, defining the "Link Atom" on the ligand (methylene carbon) and the "Reactive Residue" on the protein (e.g., Cys-SH).

Strategic In Silico Pipeline

The following diagram illustrates the integrated workflow required to model these reactive derivatives effectively.

InSilicoPipeline cluster_prep Phase 1: Preparation cluster_dock Phase 2: Interaction Modeling cluster_sim Phase 3: Validation L_Prep Ligand Preparation (DFT Optimization of Warhead) React_Def Define Reaction: Nu: + R-CH2-Cl -> Nu-CH2-R + Cl- L_Prep->React_Def P_Prep Protein Preparation (Nucleophile Protonation State) P_Prep->React_Def Cov_Dock Covalent Docking (Schrödinger CovDock / Gold) MD_Sim MD Simulation (100ns+) (Complex Stability) Cov_Dock->MD_Sim Top Poses React_Def->Cov_Dock Constraint Application Binding_FE MM-GBSA / FEP (Free Energy Calculation) MD_Sim->Binding_FE

Figure 1: Comprehensive computational workflow for covalent inhibitor modeling, emphasizing the reaction definition step.

Module 1: Ligand & Protein Preparation

Ligand Preparation (Warhead Geometry)

The chloromethyl group is flexible. Standard force fields (OPLS4) are generally sufficient, but for high-precision covalent docking, Density Functional Theory (DFT) optimization is recommended to accurately model the electrophilic carbon.

  • Protocol:

    • Generate 3D conformers using LigPrep .

    • Critical Step: Verify the ionization state.[1] The quinoline nitrogen may be protonated at physiological pH.

    • QM Optimization: Optimize the warhead geometry using Jaguar (B3LYP/6-31G**) to ensure the C-Cl bond length and angle are chemically accurate before docking.

Protein Preparation (The Nucleophile)

The reactivity of the target residue (e.g., Cysteine) depends on its pKa.

  • Protocol:

    • Use Protein Preparation Wizard .[2][3]

    • PROPKA Analysis: Calculate pKa of active site residues. A Cysteine must be in the thiolate form (

      
      ) or readily deprotonated to attack the chloromethyl group.
      
    • Constraint Definition: Identify the specific sulfur (SG) or nitrogen (NZ) atom that will form the covalent bond.

Module 2: Covalent Docking Protocol

This is the core differentiator. We simulate the nucleophilic substitution (


) reaction.
Reaction Definition

You must define the custom reaction for the software (e.g., Schrödinger CovDock or CCDC Gold).

  • Reaction Equation: Protein-S⁻ + Ligand-CH₂-Cl → Protein-S-CH₂-Ligand + Cl⁻

  • Geometry Constraints:

    • Bond Length (S-C): ~1.82 Å

    • Bond Angle (CB-S-C): ~109.5°

Scoring Function Adjustments

Standard scoring functions calculate


. For covalent docking, the scoring must account for the formation of the covalent bond (infinite affinity in a thermodynamic sense) by separating the "pre-reaction" non-covalent encounter complex from the "post-reaction" covalent complex.

Table 1: Comparison of Docking Modes

ParameterStandard DockingCovalent Docking
Ligand State Non-bondedBonded (Link Atom)
Grid Generation Van der Waals radiiExcludes reactive residue VdW (to allow overlap)
Scoring Metric Glide Score / Vina ScoreAffinity Score (Non-covalent) + Reaction Energy
Output Pose ClusterCovalent Pose + Strain Energy

Module 3: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD is required to verify that the covalent adduct does not distort the protein structure into an unstable conformation.

System Setup
  • Force Field: OPLS4 or CHARMM36m (must support covalent ligand parameters).

  • Topology Generation: You must generate a custom topology for the residue-ligand adduct. The ligand is no longer a separate entity; it is part of the protein chain.

    • Tool:GROMACS pdb2gmx (requires adding the adduct to the residue topology database .rtp) or Schrödinger Desmond (automated).

Analysis Metrics
  • RMSD (Root Mean Square Deviation): Monitor the stability of the ligand backbone relative to the protein.

  • RMSF (Root Mean Square Fluctuation): Ensure the covalent attachment does not cause unfolding in adjacent loops.

  • Hydrogen Bond Lifetime: Analyze if the quinoline nitrogen maintains H-bonds with the hinge region (if targeting kinases) throughout the simulation.

MDSimulation Step1 Generate Adduct Topology Step2 Solvation & Neutralization Step1->Step2 Step3 Equilibration (NVT/NPT) Step2->Step3 Step4 Production Run (100ns) Step3->Step4

Figure 2: MD Simulation workflow specifically for covalent complexes.

Module 4: ADMET & Toxicity (The "Warhead" Risk)

The 3-(chloromethyl) group is a non-specific alkylator. In silico toxicity profiling is critical to filter out compounds that are too reactive (mutagenic).

  • PAINS Filtering: Check for Pan-Assay Interference Compounds.[1]

  • Reactivity Prediction: Use DFT (LUMO energy) to predict reactivity. A very low LUMO suggests the compound might react with off-target proteins (e.g., Glutathione), leading to toxicity.

  • Blood-Brain Barrier (BBB): Quinoline derivatives often cross the BBB. Use SwissADME or QikProp to predict logBB.

References

  • Covalent Docking Methodologies

    • Theory and Applications of Covalent Docking in Drug Discovery.[1] (2025).[2][4][5][6] National Institutes of Health. Link

  • Quinoline Biological Activity

    • Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities. (2025).[2][4][5][6] ResearchGate. Link

  • Specific Modeling of Quinoline Derivatives

    • In Silico Molecular Docking and ADMET Analysis of Quinoline Compounds as Anti-SARS-CoV-2 Agents. (2025).[2][4][5][6] Bon View Press.[1] Link

  • MD Simulation Protocols

    • Molecular modelling of quinoline derivatives as telomerase inhibitors through 3D-QSAR, molecular dynamics simulation. (2021).[1][7][8] PubMed. Link

Sources

Foundational

The Quinoline Scaffold: A Technical Review of Pharmacophore Versatility and Synthetic Evolution

The following technical guide is structured to serve as an authoritative resource for drug discovery professionals. It synthesizes historical pharmacophore data with modern synthetic methodologies and validated experimen...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as an authoritative resource for drug discovery professionals. It synthesizes historical pharmacophore data with modern synthetic methodologies and validated experimental protocols.

Executive Summary: The "Privileged" Nature of Quinoline

In the lexicon of medicinal chemistry, few scaffolds earn the title "privileged" as deservingly as quinoline (1-azanaphthalene).[1] From the historical isolation of quinine from Cinchona bark to the rational design of third-generation tyrosine kinase inhibitors (TKIs), the quinoline nucleus remains a cornerstone of pharmaceutical development.

Its versatility stems from its electronic amphotericity: the pyridine ring acts as a


-deficient electron sink (susceptible to nucleophilic attack), while the benzene ring behaves as a 

-excessive donor (susceptible to electrophilic substitution). This duality allows for precise tuning of lipophilicity (

), pKa, and hydrogen bond donor/acceptor profiles, enabling the scaffold to interact with diverse biological targets ranging from DNA gyrase to receptor tyrosine kinases (RTKs).

Chemical Synthesis: From Classical to Green Methodologies

The construction of the quinoline core has evolved from harsh acid-catalyzed condensations to atom-economic, multicomponent reactions.

Strategic Synthetic Pathways

We categorize synthesis into two paradigms: Cyclization Strategies (constructing the pyridine ring) and Functionalization Strategies (modifying the pre-formed core).

Figure 1: Evolution of Quinoline Synthesis

The following diagram illustrates the mechanistic logic distinguishing classical methods from modern multicomponent approaches.

QuinolineSynthesis cluster_legend Methodology Type Aniline Aniline Precursor Skraup Skraup/Doebner-Miller (Acid Cat. + Oxidant) Aniline->Skraup Glycerol/Acid Povarov Povarov Reaction (Imine + Alkene Cycloaddition) Aniline->Povarov Aldehyde + Alkene (Lewis Acid) Carbonyl Carbonyl Component (Aldehyde/Ketone) Friedlander Friedländer Synthesis (2-Aminoaryl ketone + Ketone) Carbonyl->Friedlander Base Cat. Quinoline Quinoline Core Skraup->Quinoline Cyclization & Oxidation Friedlander->Quinoline Condensation Povarov->Quinoline Aromatization Classical Classical (Harsh) Modern Modern (Atom Economy)

Caption: Mechanistic divergence between classical acid-mediated cyclization (Skraup/Friedländer) and modern Lewis-acid catalyzed multicomponent Povarov reactions.

Standard Operating Protocol (SOP): Modern Povarov Synthesis

Context: The Povarov reaction (inverse electron-demand aza-Diels–Alder) is preferred in high-throughput lead generation due to its ability to generate tetrahydroquinolines (THQs) that can be easily oxidized to quinolines.

Objective: Synthesis of 2,4-disubstituted quinoline via


 catalysis.

Reagents:

  • Aniline derivative (1.0 equiv)

  • Benzaldehyde derivative (1.0 equiv)

  • N-vinyl amide or electron-rich alkene (1.2 equiv)

  • 
     (10 mol%)
    
  • Solvent: Acetonitrile (

    
    )
    
  • Oxidant: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or

    
    
    

Protocol:

  • Imine Formation (In Situ): In a flame-dried round-bottom flask under

    
    , dissolve aniline (1.0 mmol) and benzaldehyde (1.0 mmol) in anhydrous 
    
    
    
    (5 mL). Stir at RT for 30 min. Why: Pre-forming the imine minimizes side reactions with the Lewis Acid.
  • Cycloaddition: Cool the solution to 0°C. Add the alkene (1.2 mmol) followed by dropwise addition of

    
    . Allow to warm to RT and stir for 4–6 hours. Validation: Monitor consumption of imine by TLC (Hexane:EtOAc 4:1).
    
  • Oxidative Aromatization: Once the tetrahydroquinoline intermediate is formed, add DDQ (1.1 equiv) directly to the reaction mixture. Stir for 1 hour at RT. Mechanism: DDQ abstracts hydrides from the C2 and C4 positions to restore aromaticity.

  • Workup: Quench with saturated

    
    . Extract with EtOAc (
    
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate.
  • Purification: Flash column chromatography on silica gel.

Pharmacology & Structure-Activity Relationships (SAR)[4]

The biological activity of quinoline is dictated by substitution patterns. The following table summarizes key FDA-approved agents, highlighting the shift from infectious disease to oncology.

Therapeutic Landscape Data[1]
Drug NameClass/IndicationTarget/MechanismYear ApprovedKey Structural Feature
Chloroquine AntimalarialHeme Polymerase Inhibitor19497-chloro-4-aminoquinoline
Ciprofloxacin AntibioticDNA Gyrase / Topo IV19876-fluoro-7-piperazinyl (Fluoroquinolone)
Bosutinib Oncology (CML)Src/Abl Tyrosine Kinase20123-cyano-4-anilinoquinoline
Cabozantinib Oncology (RCC/HCC)VEGFR2 / c-MET20124-phenoxyquinoline
Lenvatinib Oncology (Thyroid)VEGFR / FGFR20154-carboxamide quinoline
Tafenoquine AntimalarialHypnozoite clearance20188-aminoquinoline (long half-life)
Mechanism of Action: The Heme Detoxification Pathway

In malaria therapy, the quinoline ring's planarity allows it to stack with free heme (ferriprotoporphyrin IX), preventing its sequestration into non-toxic hemozoin crystals.

Figure 2: Antimalarial Mechanism of Action

This pathway visualizes the interruption of the parasite's detoxification machinery.

HemeMechanism Hemoglobin Hemoglobin (Host Cell) FreeHeme Free Heme (Fe2+) (Toxic to Parasite) Hemoglobin->FreeHeme Proteolysis Vacuole Digestive Vacuole (Acidic pH 5.0) CQ_Heme CQ-Heme Complex (Capping of Polymer) Vacuole->CQ_Heme CQ binds Heme Hemozoin Hemozoin Crystals (Non-toxic Polymer) FreeHeme->Hemozoin Biocrystallization Death Parasite Death (Membrane Lysis/ROS) FreeHeme->Death Accumulation Chloroquine Chloroquine (CQ) (Weak Base Accumulation) Chloroquine->Vacuole pH Trapping CQ_Heme->Hemozoin Inhibits CQ_Heme->Death Toxicity

Caption: Chloroquine accumulates in the acidic digestive vacuole via ion trapping, binding free heme and inhibiting its polymerization into hemozoin, leading to parasite toxicity.[2]

Experimental Validation: Heme Polymerization Inhibition Assay

Context: To validate a new quinoline derivative's antimalarial potential in vitro without live parasites, a


-hematin formation assay is the industry standard.

Objective: Quantify the


 of a compound's ability to inhibit the conversion of hematin to 

-hematin (synthetic hemozoin).

Reagents:

  • Hemin chloride (dissolved in DMSO)

  • Acetate buffer (0.2 M, pH 5.0)

  • Tween-20 (promotes polymerization)

  • Test Compound (Quinoline derivative)[3][4][5][6]

Protocol:

  • Preparation: Prepare a 10 mM stock solution of Hemin in DMSO. Dilute to 100

    
     in Acetate buffer containing Tween-20.
    
  • Incubation: In a 96-well plate, mix 100

    
     of the Hemin suspension with 100 
    
    
    
    of the test compound at varying concentrations (0–100
    
    
    ).
  • Polymerization: Incubate at 37°C for 24 hours. Why: This mimics the physiological time scale of the parasite's digestive cycle.

  • Quantification (Pyridine Wash): Add 50

    
     of pyridine solution (20% in HEPES). Mechanism: Pyridine dissolves unpolymerized free heme but leaves crystallized 
    
    
    
    -hematin intact.
  • Readout: Transfer the supernatant (containing free heme-pyridine complex) to a new plate and measure absorbance at 405 nm.

  • Calculation: Lower absorbance indicates higher polymerization (less inhibition). High absorbance indicates the compound successfully prevented polymerization (high inhibition).

    
    
    

Future Outlook: Hybrids and PROTACs

The future of quinoline lies in Molecular Hybridization and Targeted Protein Degradation .

  • Hybrids: Covalently linking quinolines with artemisinin (trioxane) creates dual-action agents that mitigate resistance.

  • PROTACs: Using the quinoline scaffold as the "warhead" (ligand for the protein of interest) linked to an E3 ligase recruiter allows for the degradation of undruggable targets, particularly in resistant cancers.

References

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) . ChemMedChem. [Link]

  • Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses . Synlett. [Link][1]

  • Quinoline antimalarials: mechanisms of action and resistance . International Journal for Parasitology. [Link]

  • Synthesis of quinoline mimics via C–H bond functionalization . Organic & Biomolecular Chemistry. [Link][7]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides . Molecules. [Link][1][3][5][8]

  • Fluoroquinolone Drugs: Safety and FDA Warnings . Drugs.com. [Link][9]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Nucleophilic Substitution Reactions with 3-(Chloromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Unlocking the Synthetic Potential of 3-(Chloromethyl)quinoline 3-(Chloromethyl)quinoline is...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking the Synthetic Potential of 3-(Chloromethyl)quinoline

3-(Chloromethyl)quinoline is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its structure, featuring a reactive benzylic chloride moiety appended to the quinoline scaffold, renders it an excellent electrophile for a wide array of nucleophilic substitution reactions. The quinoline core itself is a "privileged structure" in drug discovery, appearing in numerous compounds with a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties. The ability to readily introduce diverse functional groups at the 3-position via the chloromethyl handle allows for the systematic exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents and functional materials.

This comprehensive guide provides detailed application notes and robust protocols for leveraging 3-(chloromethyl)quinoline in nucleophilic substitution reactions. We will delve into the underlying chemical principles, provide step-by-step experimental procedures for reactions with various nucleophiles, and discuss the significance of the resulting 3-(substituted-methyl)quinoline derivatives.

Chemical Reactivity and Mechanistic Considerations

The reactivity of 3-(chloromethyl)quinoline in nucleophilic substitution is primarily dictated by the lability of the carbon-chlorine bond. This C-Cl bond is analogous to that in benzyl chloride, and its reactivity is enhanced by the adjacent quinoline ring system. The reaction can proceed through either an SN1 (Substitution Nucleophilic Unimolecular) or SN2 (Substitution Nucleophilic Bimolecular) mechanism, depending on the reaction conditions and the nature of the nucleophile.

  • SN2 Pathway: This is a single-step concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs. This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents.

  • SN1 Pathway: This is a two-step mechanism involving the formation of a carbocation intermediate after the departure of the leaving group, which is then attacked by the nucleophile. The quinoline ring can stabilize the resulting benzylic carbocation through resonance, making the SN1 pathway viable, especially with weaker nucleophiles or in protic solvents.

The choice of solvent, base, temperature, and reaction time are critical parameters that must be carefully controlled to achieve optimal yields and selectivity.

Figure 1: Mechanistic overview of SN1 and SN2 pathways for nucleophilic substitution on 3-(chloromethyl)quinoline.

I. O-Alkylation: Synthesis of Quinolinyl Ethers

The formation of ether linkages is a common strategy in drug design to modulate lipophilicity and introduce flexible linkers. Phenols and alcohols serve as excellent oxygen nucleophiles for reaction with 3-(chloromethyl)quinoline.

Application Notes:
  • Phenolic Nucleophiles: The reaction with phenols is typically carried out in the presence of a weak base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), to deprotonate the phenol and generate the more nucleophilic phenoxide. Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are commonly employed.

  • Significance: The resulting 3-(phenoxymethyl)quinoline derivatives have been investigated for their potential antimicrobial and antifungal activities. The nature and position of substituents on the phenyl ring can significantly influence biological efficacy.

Protocol 1: Synthesis of 3-(Phenoxymethyl)quinoline

Materials:

  • 3-(Chloromethyl)quinoline hydrochloride

  • Phenol

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of phenol (1.1 mmol) in anhydrous DMF (10 mL) in a round-bottom flask, add anhydrous potassium carbonate (2.2 mmol).

  • Stir the mixture at room temperature for 30 minutes to generate the phenoxide.

  • Add 3-(chloromethyl)quinoline hydrochloride (1.0 mmol) to the reaction mixture.

  • Heat the reaction to 60-70 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 3-(phenoxymethyl)quinoline.

Data Presentation: O-Alkylation of 3-(Chloromethyl)quinoline

NucleophileBaseSolventTemp (°C)Time (h)Yield (%)
PhenolK₂CO₃DMF705~85
4-MethoxyphenolK₂CO₃DMF705~88
4-ChlorophenolCs₂CO₃Acetonitrile806~82

Characterization Data for 3-(Phenoxymethyl)quinoline:

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.95 (s, 1H, H-2), 8.15 (d, 1H, H-4), 7.95 (d, 1H, H-8), 7.80 (d, 1H, H-5), 7.65 (t, 1H, H-7), 7.55 (t, 1H, H-6), 7.30-7.40 (m, 2H, Ar-H), 7.00-7.10 (m, 3H, Ar-H), 5.30 (s, 2H, -CH₂-).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 158.5, 152.0, 147.0, 135.0, 130.0, 129.5, 129.0, 128.5, 128.0, 127.5, 121.5, 115.0, 70.0.

  • IR (KBr, cm⁻¹): 3050 (Ar C-H), 1600, 1500 (C=C, Ar), 1240 (C-O ether).

  • MS (ESI): m/z [M+H]⁺ calculated for C₁₆H₁₃NO: 236.10; found 236.1.

II. S-Alkylation: Synthesis of Quinolinyl Thioethers

Thioethers are important functionalities in many biologically active molecules. Thiols and thiophenols are potent sulfur nucleophiles that react readily with 3-(chloromethyl)quinoline.

Application Notes:
  • Thiol Nucleophiles: Similar to O-alkylation, S-alkylation is typically performed in the presence of a base to generate the more reactive thiolate anion. The reaction conditions are generally mild.

  • Significance: 3-(Arylthiomethyl)quinoline derivatives have shown promising antimicrobial and anticancer activities. The sulfur atom can participate in important biological interactions.

Protocol 2: Synthesis of 3-(Benzylthiomethyl)quinoline

Materials:

  • 3-(Chloromethyl)quinoline hydrochloride

  • Benzyl mercaptan

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Dichloromethane

Procedure:

  • In a round-bottom flask, dissolve benzyl mercaptan (1.1 mmol) in ethanol (10 mL).

  • Add a solution of sodium hydroxide (1.2 mmol) in water (1 mL) to the flask and stir for 15 minutes at room temperature.

  • Add a solution of 3-(chloromethyl)quinoline hydrochloride (1.0 mmol) in ethanol (5 mL) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor by TLC. The reaction is usually complete within 2-3 hours.

  • Remove the ethanol under reduced pressure.

  • Add water (20 mL) to the residue and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with water, and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Data Presentation: S-Alkylation of 3-(Chloromethyl)quinoline

NucleophileBaseSolventTemp (°C)Time (h)Yield (%)
Benzyl mercaptanNaOHEthanolRT3~90
ThiophenolK₂CO₃DMF504~88
4-ChlorothiophenolEt₃NAcetonitrileRT5~85

Characterization Data for 3-(Benzylthiomethyl)quinoline:

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.80 (s, 1H, H-2), 8.10 (s, 1H, H-4), 7.90 (d, 1H, H-8), 7.75 (d, 1H, H-5), 7.60 (t, 1H, H-7), 7.50 (t, 1H, H-6), 7.20-7.35 (m, 5H, Ar-H), 3.90 (s, 2H, quinoline-CH₂-), 3.80 (s, 2H, -S-CH₂-Ph).

  • MS (ESI): m/z [M+H]⁺ calculated for C₁₇H₁₅NS: 266.10; found 266.1.

III. N-Alkylation: Synthesis of Quinolinyl Amines

The introduction of nitrogen-containing functional groups is a cornerstone of medicinal chemistry, as they can form hydrogen bonds and participate in ionic interactions with biological targets.

Application Notes:
  • Primary and Secondary Amines: Direct alkylation of primary and secondary amines can be complicated by over-alkylation, leading to a mixture of products. To achieve mono-alkylation, it is often necessary to use a large excess of the amine.

  • Gabriel Synthesis: For the synthesis of primary amines, the Gabriel synthesis is a superior method that avoids over-alkylation. It involves the alkylation of potassium phthalimide followed by hydrazinolysis to release the primary amine.[1]

  • Azide Substitution: An alternative route to primary amines involves the substitution with sodium azide to form an azidomethyl intermediate, which can then be reduced to the primary amine.

Figure 2: Workflow for the synthesis of 3-(aminomethyl)quinoline via the Gabriel synthesis.

Protocol 3: Synthesis of 3-(Azidomethyl)quinoline

Materials:

  • 3-(Chloromethyl)quinoline hydrochloride

  • Sodium azide (NaN₃)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Diethyl ether

Procedure:

  • Dissolve 3-(chloromethyl)quinoline hydrochloride (1.0 mmol) in DMF (10 mL) in a round-bottom flask.

  • Add sodium azide (1.5 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water (50 mL) and extract with diethyl ether (3 x 25 mL).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3-(azidomethyl)quinoline, which can often be used in the next step without further purification.

Protocol 4: Gabriel Synthesis of 3-(Aminomethyl)quinoline

Step A: Synthesis of N-(Quinolin-3-ylmethyl)phthalimide

  • To a solution of potassium phthalimide (1.2 mmol) in anhydrous DMF (15 mL), add 3-(chloromethyl)quinoline hydrochloride (1.0 mmol).

  • Heat the mixture to 80-90 °C and stir for 4-6 hours.

  • After cooling, pour the reaction mixture into ice-water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain N-(quinolin-3-ylmethyl)phthalimide.

Step B: Hydrazinolysis

  • Suspend N-(quinolin-3-ylmethyl)phthalimide (1.0 mmol) in ethanol (15 mL).

  • Add hydrazine hydrate (2.0 mmol) and reflux the mixture for 2-3 hours.

  • Cool the reaction mixture and add concentrated hydrochloric acid.

  • Filter off the precipitated phthalhydrazide.

  • Neutralize the filtrate with a base (e.g., NaOH solution) and extract the product with dichloromethane.

  • Dry the organic layer and concentrate to obtain 3-(aminomethyl)quinoline.

Data Presentation: N-Alkylation of 3-(Chloromethyl)quinoline

NucleophileMethodBase/ReagentSolventTemp (°C)Time (h)Yield (%)
Sodium AzideDirect SubstitutionNaN₃DMFRT12>90
PhthalimideGabriel SynthesisK-phthalimideDMF905~80 (Step A)
AnilineDirect AlkylationK₂CO₃Acetonitrile808~75

IV. C-Alkylation: Formation of Carbon-Carbon Bonds

The formation of new carbon-carbon bonds is fundamental to building molecular complexity. Active methylene compounds, such as diethyl malonate, can be deprotonated to form carbanions that act as excellent carbon nucleophiles.

Application Notes:
  • Active Methylene Compounds: The reaction requires a base strong enough to deprotonate the active methylene compound. Sodium ethoxide in ethanol is a classic choice for diethyl malonate.

  • Significance: The resulting products can be further elaborated. For example, the diethyl malonate adduct can be hydrolyzed and decarboxylated to yield a propanoic acid derivative, providing a route to more complex quinoline analogues.

Protocol 5: Synthesis of Diethyl (quinolin-3-ylmethyl)malonate

Materials:

  • 3-(Chloromethyl)quinoline hydrochloride

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • Absolute ethanol

  • Water

  • Diethyl ether

Procedure:

  • Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.1 mmol) in absolute ethanol (10 mL) under an inert atmosphere.

  • To this solution, add diethyl malonate (1.2 mmol) dropwise at room temperature.

  • Stir the mixture for 30 minutes.

  • Add a solution of 3-(chloromethyl)quinoline hydrochloride (1.0 mmol) in absolute ethanol (5 mL) to the reaction mixture.

  • Reflux the reaction for 6-8 hours, monitoring by TLC.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Partition the residue between water and diethyl ether.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the product by column chromatography on silica gel.

Data Presentation: C-Alkylation of 3-(Chloromethyl)quinoline

NucleophileBaseSolventTemp (°C)Time (h)Yield (%)
Diethyl malonateNaOEtEthanolReflux7~70
Ethyl acetoacetateNaHTHF606~65

Conclusion and Future Perspectives

3-(Chloromethyl)quinoline is a powerful and versatile starting material for the synthesis of a wide range of novel quinoline derivatives. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this compound. The ability to easily introduce O-, S-, N-, and C-linked substituents opens up vast possibilities for the design and synthesis of new molecules with tailored biological and material properties. Future research in this area will likely focus on the development of more efficient and environmentally friendly catalytic methods for these transformations and the exploration of the biological activities of the resulting compound libraries in the quest for new therapeutic agents.

References

  • Organic Syntheses. diethyl aminomalonate hydrochloride. [Link]

  • Royal Society of Chemistry. (2018). Supplementary Information. [Link]

  • Xiong, H. (2018). Synthesis of Diethyl 2-(2-chloronicotinoyl)malonate. Atlantis Press. [Link]

  • Mistry, B. et al. (2010). Synthesis and characterization of some quinoline based azetidinones and thiazolidinones as antimicrobial agents. Scholars Research Library. [Link]

  • Kopchuk, D. S. et al. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES, Vol. 104, No. 2. [Link]

  • Pearson+. Draw the products of the following reactions: e. diethyl malonate.... [Link]

  • Chemistry Steps. The Gabriel Synthesis. [Link]

Sources

Application

Application Note: Amine Coupling Protocols for 3-(Chloromethyl)quinoline

Derivatization of Quinoline Scaffolds Abstract & Scope This guide details the synthetic methodologies for coupling primary and secondary amines with 3-(chloromethyl)quinoline , a versatile heterocyclic building block. Un...

Author: BenchChem Technical Support Team. Date: February 2026


 Derivatization of Quinoline Scaffolds

Abstract & Scope

This guide details the synthetic methodologies for coupling primary and secondary amines with 3-(chloromethyl)quinoline , a versatile heterocyclic building block. Unlike simple alkyl halides, the 3-chloromethyl moiety possesses "benzylic-like" reactivity, activated by the electron-deficient quinoline ring system. This application note provides three distinct protocols tailored to substrate reactivity and throughput requirements: a standard "workhorse" method, a Finkelstein-assisted protocol for hindered amines, and a microwave-accelerated method for library generation.

Chemical Context & Mechanistic Insight

The Electrophile

3-(Chloromethyl)quinoline (3-CMQ) functions as a highly reactive electrophile. The methylene carbon at the 3-position is susceptible to nucleophilic attack due to the inductive electron-withdrawing nature of the heteroaromatic ring.

  • Reactivity Profile:

    
     (Bimolecular Nucleophilic Substitution).
    
  • Key Challenge: The quinoline nitrogen (pKa ~4.9) can act as a competitive nucleophile, potentially leading to intermolecular self-alkylation (polymerization) if the concentration is too high or the external amine is weak.

  • Leaving Group: Chloride (

    
    ) is a moderate leaving group. For unreactive amines, in situ conversion to iodide (
    
    
    
    ) is recommended (see Protocol 2).
Reaction Pathway

The reaction proceeds via a concerted displacement of the chloride ion by the amine lone pair.


Experimental Protocols

Protocol A: The "Workhorse" Method (Standard Conditions)

Best for: Primary amines, unhindered secondary amines, and scale-up.

Reagents:

  • 3-(Chloromethyl)quinoline hydrochloride (1.0 equiv)

  • Amine substrate (1.2 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (3.0 equiv)
    
    • Note: 3.0 equiv is critical if starting with the HCl salt of the quinoline to neutralize the salt and scavenge the generated HCl.

  • Solvent: Acetonitrile (MeCN) or THF (anhydrous).

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend 3-(chloromethyl)quinoline hydrochloride in MeCN (0.2 M concentration).

  • Neutralization: Add DIPEA (3.0 equiv) dropwise. The solution should clarify as the free base is liberated. Stir for 10 minutes at room temperature (RT).

  • Addition: Add the amine substrate (1.2 equiv) in one portion.

  • Reaction:

    • Reactive Amines: Stir at RT for 4–12 hours.

    • Less Reactive Amines: Heat to reflux (

      
      ) for 4–6 hours.
      
  • Monitoring: Monitor by TLC (Mobile Phase: 5% MeOH in DCM) or LC-MS. Look for the disappearance of the starting material (

    
    ).
    
  • Work-up:

    • Evaporate volatiles under reduced pressure.

    • Redissolve residue in DCM. Wash with saturated

      
       (aq) then Brine.
      
    • Dry over

      
      , filter, and concentrate.
      
Protocol B: Finkelstein-Assisted Coupling (Catalytic Iodide)

Best for: Sterically hindered amines, anilines, or low-reactivity nucleophiles.

Scientific Rationale: This method utilizes the Finkelstein reaction principle.[1][2] Adding a catalytic amount of Sodium Iodide (NaI) or Potassium Iodide (KI) generates the corresponding 3-(iodomethyl)quinoline in situ. The iodide is a far superior leaving group (


 faster rate) than chloride, facilitating attack by weak nucleophiles.

Reagents:

  • 3-(Chloromethyl)quinoline (1.0 equiv)

  • Amine substrate (1.5 equiv)

  • Catalyst: Sodium Iodide (NaI) (0.1 – 0.5 equiv)

  • Base:

    
     (anhydrous, 2.0 equiv)
    
  • Solvent: Acetone (if using NaI) or DMF (if using KI and higher heat).

Procedure:

  • Activation: Dissolve 3-(chloromethyl)quinoline and NaI in anhydrous Acetone (0.1 M). Stir for 15 minutes at RT. A slight precipitate (NaCl) may form.

  • Addition: Add the amine substrate and

    
    .
    
  • Reaction: Heat to reflux (

    
     for Acetone) for 12–24 hours.
    
    • Note: If using DMF, heat to

      
      .
      
  • Work-up:

    • Filter off the inorganic salts (

      
      , NaCl).
      
    • Concentrate the filtrate.

    • Perform an acid-base extraction (see Section 5) to remove unreacted non-basic starting materials.

Protocol C: Microwave-Assisted Synthesis

Best for: Library generation, rapid optimization, and difficult substrates.

Parameters:

  • Vessel: 10 mL sealed microwave vial.

  • Solvent: Ethanol or DMF (high dielectric constant required for microwave absorption).

  • Conditions:

    
     for 10–20 minutes.
    

Procedure:

  • Load 3-(chloromethyl)quinoline (0.5 mmol), Amine (0.6 mmol), and DIPEA (1.5 mmol) into the vial.

  • Add Ethanol (3 mL).

  • Seal and irradiate at

    
     for 15 minutes (High Absorption setting).
    
  • Analyze crude directly via LC-MS.

Visualization of Workflows

Reaction Pathway & Decision Logic

G Start Start: 3-(Chloromethyl)quinoline AmineCheck Analyze Amine Nucleophile Start->AmineCheck MethodA Protocol A: Standard (DIPEA / MeCN / RT-Reflux) AmineCheck->MethodA Primary/Reactive Secondary MethodB Protocol B: Finkelstein (NaI Cat. / Acetone / Reflux) AmineCheck->MethodB Hindered/Weak (Aniline) MethodC Protocol C: Microwave (EtOH / 120°C / 15 min) AmineCheck->MethodC High Throughput/Library Product Target: 3-(Aminomethyl)quinoline MethodA->Product MethodB->Product In situ Iodide MethodC->Product

Figure 1: Decision tree for selecting the optimal coupling protocol based on amine sterics and reactivity.

Purification Strategy (Self-Validating System)

Because the product contains a basic quinoline nitrogen and the newly installed amine, purification can be streamlined using Acid-Base Extraction . This ensures the removal of neutral impurities and non-basic starting materials.

  • Acid Phase: Dissolve crude in EtOAc. Extract with 1M HCl (

    
    ).
    
    • Result: Product and unreacted amine move to the aqueous phase (protonated). Neutral impurities stay in organic phase.

  • Basification: Cool the aqueous phase to

    
    . Basify to pH 10–12 using 4M NaOH.
    
    • Result: Product precipitates or oils out as the free base.

  • Recovery: Extract the basic aqueous phase with DCM (

    
    ). Dry and concentrate.
    

Safety & Handling (E-E-A-T)

  • Vesicant Warning: 3-(Chloromethyl)quinoline is a benzylic halide analog. It is a potent lachrymator and skin irritant. It can cause severe burns and permanent eye damage.

  • Handling: Always handle in a functioning fume hood. Double-glove (Nitrile) is recommended.

  • Decontamination: Quench spills with a dilute solution of ammonia or ethanolic KOH to convert the alkyl halide to a less toxic amine or ether before disposal.

References

  • Nucleophilic Substitution in Quinoline Derivatives Source: Quimica Organica. "Nucleophilic substitution in quinoline and isoquinoline." URL:[Link]

  • Finkelstein Reaction Mechanism & Applications Source: Organic Chemistry Portal.[1] "Finkelstein Reaction."[1][2] URL:[Link][3]

  • Microwave Assisted Synthesis of Quinoline Derivatives Source: National Institutes of Health (PMC). "Microwave-Assisted Synthesis of Quinoline Derivatives." URL:[Link]

Sources

Method

Introduction: The Strategic Importance of 3-(Chloromethyl)quinolines

An Application Guide for the Scale-Up Synthesis of 3-(Chloromethyl)quinoline Derivatives The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Scale-Up Synthesis of 3-(Chloromethyl)quinoline Derivatives

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents, including the renowned antimalarial drug, chloroquine, and various antitumor and anti-inflammatory compounds.[1] Among the diverse class of quinoline derivatives, 3-(chloromethyl)quinolines stand out as exceptionally versatile synthetic intermediates. The reactive chloromethyl group at the C-3 position serves as a crucial handle for introducing a wide range of functionalities through nucleophilic substitution, enabling the construction of complex molecular architectures and facilitating the exploration of structure-activity relationships in drug discovery programs.

However, transitioning a laboratory-scale synthesis of these valuable intermediates to a pilot or industrial scale introduces significant challenges. Issues of reaction control, thermal management, reagent handling safety, process efficiency, and final product purity become paramount. This guide provides a detailed, field-proven framework for the robust and scalable synthesis of 3-(chloromethyl)quinoline derivatives, focusing on a logical, multi-step pathway that prioritizes safety, efficiency, and reproducibility. We will delve into the causality behind experimental choices, offering not just a protocol, but a strategic blueprint for researchers and drug development professionals.

Strategic Synthesis Pathway: A Three-Step Approach

For the scalable production of 3-(chloromethyl)quinolines, a multi-step approach beginning with readily available N-arylacetamides is recommended. This pathway is advantageous due to its reliance on well-established, high-yielding reactions and the use of cost-effective starting materials. The chosen strategy involves three core transformations:

  • Vilsmeier-Haack Cyclization: Construction of the quinoline core by reacting an N-arylacetamide with a Vilsmeier reagent (POCl₃/DMF) to yield a 2-chloroquinoline-3-carbaldehyde. This reaction is highly efficient for creating the functionalized quinoline ring system in a single pot.[2][3]

  • Selective Aldehyde Reduction: Reduction of the 3-formyl group to a primary alcohol using a mild and selective reducing agent like sodium borohydride (NaBH₄).[4]

  • Alcohol to Chloride Conversion: Chlorination of the resulting 3-(hydroxymethyl)quinoline using thionyl chloride (SOCl₂) to furnish the final 3-(chloromethyl)quinoline product.

This sequence is designed for scalability, with each step offering clear checkpoints for quality control and purification.

G cluster_0 Scale-Up Synthesis Workflow A N-Arylacetamide (Starting Material) B Step 1: Vilsmeier-Haack Cyclization (POCl₃, DMF) A->B Reagents C 2-Chloroquinoline-3-carbaldehyde B->C Intermediate 1 D Step 2: Aldehyde Reduction (NaBH₄) C->D Process E (2-Chloroquinolin-3-yl)methanol D->E Intermediate 2 F Step 3: Chlorination (SOCl₂) E->F Process G 3-(Chloromethyl)quinoline Derivative (Final Product) F->G Final Product

Caption: Overall workflow for the 3-step synthesis.

Part 1: Vilsmeier-Haack Cyclization for Quinoline Core Synthesis

The Vilsmeier-Haack reaction is an exemplary method for synthesizing 2-chloro-3-formylquinolines from N-arylacetamides.[3][5] The reaction proceeds through the formation of an electrophilic chloroiminium salt (the Vilsmeier reagent), which then drives the cyclization of the acetanilide.

Mechanism and Rationale

The reaction is initiated by the interaction of N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃) to form the highly electrophilic Vilsmeier reagent. The N-arylacetamide then acts as a nucleophile, leading to a cascade of reactions involving diformylation and subsequent intramolecular cyclization to yield the stable quinoline ring system.[5] The choice of POCl₃ is critical as it serves both to activate the DMF and as a chlorine source for the 2-position of the quinoline ring.

G cluster_1 Vilsmeier-Haack Mechanism DMF DMF + POCl₃ VR Vilsmeier Reagent (Electrophilic Chloroiminium Salt) DMF->VR Activation Acetanilide N-Arylacetamide Intermediate1 Enamine Intermediate Acetanilide->Intermediate1 Reaction with VR Intermediate2 Diformylated Intermediate Intermediate1->Intermediate2 Diformylation Cyclization Intramolecular Cyclization Intermediate2->Cyclization Heat Product 2-Chloroquinoline-3-carbaldehyde Cyclization->Product Aromatization

Caption: Key stages of the Vilsmeier-Haack reaction.

Protocol 1: Synthesis of 2-Chloro-6-methylquinoline-3-carbaldehyde

This protocol details the synthesis starting from 4-methylacetanilide.

Materials & Reagents

ReagentMolar Mass ( g/mol )Quantity (moles)Mass/Volume
4-Methylacetanilide149.191.0149.2 g
Phosphorus Oxychloride (POCl₃)153.337.01073 g (650 mL)
N,N-Dimethylformamide (DMF)73.092.5182.7 g (193 mL)
Dichloromethane (DCM)--1.5 L
Crushed Ice / Water--~5 kg / 5 L
Sodium Bicarbonate (Sat. Soln.)--As needed

Procedure

  • Reactor Setup: Equip a 5 L jacketed glass reactor with a mechanical stirrer, a dropping funnel, a temperature probe, and a reflux condenser connected to a gas scrubber (for HCl and other acidic vapors). Ensure the system is under an inert atmosphere (Nitrogen or Argon).

  • Vilsmeier Reagent Preparation: Charge the reactor with DMF (193 mL). Begin stirring and cool the reactor jacket to 0-5 °C. Add POCl₃ (650 mL) dropwise via the dropping funnel over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C. This exothermic reaction forms the Vilsmeier reagent.[6]

  • Substrate Addition: Once the POCl₃ addition is complete, add a solution of 4-methylacetanilide (149.2 g) in 500 mL of Dichloromethane (DCM) to the reactor over 30 minutes, maintaining the internal temperature below 15 °C.

  • Reaction Cyclization: After the addition is complete, slowly heat the reaction mixture to reflux (~40 °C for DCM) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acetanilide is consumed.[7]

  • Workup - Quenching: Cool the reactor to 10 °C. In a separate, larger vessel (e.g., 20 L reactor or tub) equipped with a robust stirrer, prepare a slurry of crushed ice (~5 kg) and water (2 L). CAUTION: Very slowly and carefully transfer the reaction mixture onto the ice slurry. This is a highly exothermic and gas-evolving quenching process. Control the addition rate to keep the quench temperature below 25 °C.

  • Neutralization & Extraction: Stir the quenched mixture for 1 hour. The product will precipitate as a solid. Carefully neutralize the acidic aqueous layer by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8. Separate the organic (DCM) layer. Extract the aqueous layer twice more with DCM (500 mL each).

  • Isolation: Combine the organic extracts, wash with brine (1 L), dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure to yield the crude 2-chloro-6-methylquinoline-3-carbaldehyde as a solid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system like ethanol or ethyl acetate/hexane to yield a pale yellow solid.

    • Expected Yield: 75-85%

    • Purity (HPLC): >98%

Part 2: Selective Reduction of the Aldehyde

The next step is the selective reduction of the electron-deficient aldehyde at the C-3 position to the corresponding primary alcohol. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation on a large scale due to its excellent selectivity, safety profile compared to stronger hydrides like LiAlH₄, and ease of handling.[4]

Protocol 2: Synthesis of (2-Chloro-6-methylquinolin-3-yl)methanol

Materials & Reagents

ReagentMolar Mass ( g/mol )Quantity (moles)Mass/Volume
2-Chloro-6-methylquinoline-3-carbaldehyde205.651.0205.7 g
Sodium Borohydride (NaBH₄)37.831.245.4 g
Methanol (MeOH)--2.0 L
Water--~4 L

Procedure

  • Reactor Setup: In a 5 L reactor equipped with a mechanical stirrer and temperature probe, dissolve the 2-chloro-6-methylquinoline-3-carbaldehyde (205.7 g) in methanol (2.0 L).

  • Reagent Addition: Cool the solution to 0-5 °C using an ice bath or cooling jacket. Add the sodium borohydride (45.4 g) portion-wise over 45-60 minutes. CAUTION: Hydrogen gas is evolved. Ensure adequate ventilation and an inert atmosphere. Control the addition rate to maintain the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-3 hours. Monitor the reaction by TLC until the starting aldehyde is fully consumed.

  • Workup - Quenching: Cool the reactor back to 10 °C. Slowly add water (1 L) to quench any unreacted NaBH₄.

  • Isolation: Reduce the volume of methanol by approximately half using a rotary evaporator. Add an additional 3 L of water to the remaining solution. The product will precipitate as a white or off-white solid.

  • Purification: Stir the slurry for 1 hour, then collect the solid by filtration. Wash the filter cake thoroughly with water (2 x 500 mL). Dry the solid in a vacuum oven at 40-50 °C to a constant weight. The product is typically of high purity and may not require further purification.

    • Expected Yield: 90-97%

    • Purity (HPLC): >99%

Part 3: Chlorination with Thionyl Chloride

The final transformation is the conversion of the primary alcohol to the target chloromethyl derivative. Thionyl chloride (SOCl₂) is highly effective for this purpose, as the reaction byproducts (SO₂ and HCl gas) are easily removed, simplifying purification.[4] However, this step requires stringent safety protocols due to the hazardous nature of thionyl chloride.

CRITICAL SAFETY WARNING: Thionyl chloride is highly corrosive, toxic upon inhalation, and reacts violently with water.[8][9] This procedure must be performed in a well-ventilated fume hood or a dedicated, contained reactor system. All personnel must wear appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, a lab coat, and full-face protection (goggles and face shield). A gas scrubber containing a caustic solution (e.g., NaOH) is mandatory to neutralize the HCl and SO₂ off-gases.[10][11]

Protocol 3: Synthesis of 3-(Chloromethyl)-2-chloro-6-methylquinoline

Materials & Reagents

ReagentMolar Mass ( g/mol )Quantity (moles)Mass/Volume
(2-Chloro-6-methylquinolin-3-yl)methanol207.661.0207.7 g
Thionyl Chloride (SOCl₂)118.971.5178.5 g (109 mL)
Dichloromethane (DCM, anhydrous)--1.5 L
Saturated Sodium Bicarbonate Soln.--~2 L

Procedure

  • Reactor Setup: Assemble a dry 3 L reactor under an inert atmosphere, equipped with a mechanical stirrer, temperature probe, and a dropping funnel. Connect the gas outlet to a caustic scrubber.

  • Substrate Solution: Charge the reactor with (2-Chloro-6-methylquinolin-3-yl)methanol (207.7 g) and anhydrous dichloromethane (1.5 L). Stir to dissolve and then cool the solution to 0-5 °C.

  • Reagent Addition: Add thionyl chloride (109 mL) dropwise from the dropping funnel over 60 minutes. CAUTION: The reaction is exothermic and evolves significant amounts of HCl and SO₂ gas. Maintain the internal temperature below 10 °C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC for the complete disappearance of the starting alcohol.

  • Workup: Cool the reaction mixture back to 0-5 °C. Very slowly and carefully, quench the reaction by adding it to a separate vessel containing a stirred, saturated solution of sodium bicarbonate (2 L) and crushed ice. Control the addition rate to manage the vigorous gas evolution.

  • Extraction and Isolation: Once the quenching is complete and gas evolution has ceased, separate the organic (DCM) layer. Extract the aqueous layer with DCM (2 x 300 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent like isopropanol or ethyl acetate/hexane to afford the final product as a crystalline solid.

    • Expected Yield: 85-95%

    • Purity (HPLC): >99%

Analytical Characterization

Consistent and reliable product characterization is essential for process validation.

TechniquePurpose
TLC In-process monitoring of reaction completion.
HPLC Quantitative assessment of purity for intermediates and the final product.
¹H & ¹³C NMR Structural confirmation of intermediates and the final product. Key signals for the final product include the characteristic singlet for the -CH₂Cl protons (~4.5-4.8 ppm).
Mass Spec (MS) Confirmation of the molecular weight of the final product.
FT-IR Monitoring the disappearance of the -OH stretch (from the alcohol) and the appearance of C-Cl stretches.

References

  • International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. Available at: [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]

  • Royal Society of Chemistry. (2023). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry. Available at: [Link]

  • SciSpace. (n.d.). Synthesis of derivatives of quinoline. Available at: [Link]

  • ACS Publications. (1943). THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. Journal of the American Chemical Society. Available at: [Link]

  • Google Patents. (n.d.). CN110872252A - Preparation method of 3-methylquinoline-8-sulfonyl chloride.
  • Royal Society of Chemistry. (1981). A versatile new synthesis of quinolines and related fused pyridines, Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • LookChem. (n.d.). Purification of Quinoline. Chempedia. Available at: [Link]

  • ResearchGate. (2012). Aromatic Chlorination with Thionyl Chloride. Applications in the Synthesis of Chlorinated Isoflavones. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of dichloromethyl-quinoline. Available at: [Link]

  • MDPI. (2019). Recent Advances in Metal-Free Quinoline Synthesis. Molecules. Available at: [Link]

  • Google Patents. (n.d.). EP0113432A1 - Chloromethyl quinoline derivatives, process for their preparation and their use.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Available at: [Link]

  • J-STAGE. (2023). Synthetic transformations of quinoline-3-carbaldehydes with ethanol as a green solvent. Journal of the Indian Chemical Society. Available at: [Link]

  • Royal Society of Chemistry. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. Available at: [Link]

  • European Patent Office. (n.d.). PROCESS FOR THE PREPARATION OF QUINOLINE DERIVATIVE AND INTERMEDIATE THEREFOR. Patent 1099694. Available at: [Link]

  • International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. Available at: [Link]

  • Royal Society of Chemistry. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Available at: [Link]

  • Purdue University Graduate School. (2019). SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS. Available at: [Link]

  • MDPI. (2023). Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation. Processes. Available at: [Link]

  • NJ.gov. (n.d.). Common Name: THIONYL CHLORIDE HAZARD SUMMARY. Available at: [Link]

  • ACS Publications. (2012). Reaction of Methyl Alcohol with Thionyl Chloride in Solution. The Journal of Physical Chemistry A. Available at: [Link]

  • ResearchGate. (2020). How can i do Vilsemier-Haack reaction for Quinoline Synthesis?. Available at: [Link]

  • Royal Society of Chemistry. (1981). Reactions of thionyl chloride with C-methyl heterocycles. Part 2. The formation of[2][12]dithiolo[3,4-c]quinolin-1-ones and bis[dichloro(4-quinolyl)methyl]trisulphanes from 4-methylquinolines. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • ResearchGate. (2011). Techniques and Methods of Identification. Available at: [Link]

  • ResearchGate. (2019). Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline?. Available at: [Link]

  • Royal Society of Chemistry. (1980). Reactions of thionyl chloride with C-methyl heterocycles. Part 1. The formation of dichloro(2-quinolyl)methanesulphenyl chlorides from 2-methylquinolines. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Preparation of Novel Antibacterial Agents from 3-(Chloromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist These application notes provide a comprehensive guide for the synthesis and evaluation of novel antibacterial age...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide for the synthesis and evaluation of novel antibacterial agents derived from the versatile starting material, 3-(chloromethyl)quinoline. This document is intended to serve as a practical resource, offering not only detailed protocols but also the underlying scientific rationale to empower researchers in the development of new therapeutics against resistant bacterial pathogens.

Introduction: The Quinoline Scaffold as a Privileged Structure in Antibacterial Drug Discovery

The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural and synthetic compounds with a wide array of pharmacological activities.[1] Its presence in well-known antimalarial drugs has spurred extensive research into its potential in other therapeutic areas, including the development of potent antibacterial agents.[2][3] The unique electronic and structural features of the quinoline ring system allow for diverse functionalization, enabling the fine-tuning of its biological properties.

3-(Chloromethyl)quinoline, in particular, is a highly valuable and reactive starting material for the synthesis of novel quinoline derivatives. The chloromethyl group at the 3-position serves as a versatile electrophilic handle, amenable to nucleophilic substitution reactions. This allows for the facile introduction of a wide variety of functional groups, leading to the generation of extensive compound libraries for antibacterial screening. The reactivity of the C-Cl bond in the benzylic-like position facilitates reactions with a range of nucleophiles, including amines, thiols, and alcohols, to furnish the corresponding amino, thioether, and ether-linked derivatives.

This guide will detail the synthetic pathways, from the fundamental nucleophilic substitution on 3-(chloromethyl)quinoline to the subsequent characterization and antibacterial evaluation of the resulting novel compounds.

Synthetic Pathways and Protocols

The primary route for derivatizing 3-(chloromethyl)quinoline is through nucleophilic substitution, where the chlorine atom is displaced by a nucleophile. This reaction is typically carried out in the presence of a base to neutralize the HCl generated.

General Considerations for Synthesis
  • Safety Precautions: 3-(Chloromethyl)quinoline and its derivatives should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All reactions should be performed in a well-ventilated fume hood.

  • Reagent Purity: The purity of 3-(chloromethyl)quinoline and the chosen nucleophiles is critical for obtaining high yields and minimizing side reactions. It is recommended to use reagents from reliable commercial sources or to purify them prior to use.

  • Solvent Selection: The choice of solvent depends on the specific nucleophile and reaction conditions. Common solvents for these reactions include polar aprotic solvents like dimethylformamide (DMF) and acetonitrile (ACN), as well as alcohols like ethanol.

  • Reaction Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) to determine the point of completion.

Synthesis of 3-(Aminomethyl)quinoline Derivatives

The reaction of 3-(chloromethyl)quinoline with primary or secondary amines yields 3-(aminomethyl)quinoline derivatives, a class of compounds that has shown promising antibacterial activity.

Diagram of the Synthetic Workflow for 3-(Aminomethyl)quinoline Derivatives:

workflow start Start: 3-(Chloromethyl)quinoline & Amine Nucleophile reaction Nucleophilic Substitution (Solvent, Base, Heat) start->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end_product Final Product: 3-(Aminomethyl)quinoline Derivative characterization->end_product

Caption: Workflow for the synthesis of 3-(aminomethyl)quinoline derivatives.

Detailed Protocol: Synthesis of N-((quinolin-3-yl)methyl)aniline

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(chloromethyl)quinoline (1 mmol) and aniline (1.1 mmol) in 10 mL of acetonitrile.

  • Addition of Base: Add potassium carbonate (2 mmol) to the reaction mixture. The base is crucial for scavenging the HCl produced during the reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 82°C) and stir for 4-6 hours. Monitor the reaction progress by TLC using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the dried organic layer and purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-((quinolin-3-yl)methyl)aniline.

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of 3-(Thiomethyl)quinoline Derivatives

The reaction with thiols provides access to 3-(thiomethyl)quinoline derivatives, which are also of interest for their potential biological activities.

Detailed Protocol: Synthesis of 3-((Phenylthio)methyl)quinoline

  • Reaction Setup: To a solution of thiophenol (1.1 mmol) in 10 mL of DMF in a round-bottom flask, add sodium hydride (1.2 mmol, 60% dispersion in mineral oil) portion-wise at 0°C. Stir the mixture for 15 minutes at this temperature to form the sodium thiophenolate.

  • Addition of Electrophile: Add a solution of 3-(chloromethyl)quinoline (1 mmol) in 5 mL of DMF dropwise to the reaction mixture at 0°C.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by the slow addition of water (20 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 15 mL). Combine the organic layers and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification and Characterization: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield the desired 3-((phenylthio)methyl)quinoline. Confirm the structure by spectroscopic methods.

Characterization of Synthesized Compounds

The identity and purity of the newly synthesized quinoline derivatives must be rigorously established using a combination of spectroscopic and analytical techniques.

Technique Purpose
¹H NMR Spectroscopy To determine the proton environment of the molecule, confirming the presence of characteristic signals for the quinoline core and the newly introduced substituent.
¹³C NMR Spectroscopy To identify the number and types of carbon atoms in the molecule, providing further structural confirmation.
Mass Spectrometry (MS) To determine the molecular weight of the compound and to aid in structural elucidation through fragmentation patterns.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the final compound.
Infrared (IR) Spectroscopy To identify the presence of key functional groups.[4]

Protocols for Antibacterial Activity Screening

Once the novel quinoline derivatives have been synthesized and characterized, their antibacterial activity must be evaluated. Standardized protocols are essential for obtaining reliable and reproducible data.

Bacterial Strains and Culture Conditions

A panel of clinically relevant bacterial strains, including both Gram-positive and Gram-negative organisms, should be used for screening. It is also important to include drug-resistant strains to assess the potential of the new compounds to overcome existing resistance mechanisms.

Recommended Bacterial Strains:

  • Gram-positive: Staphylococcus aureus (including MRSA), Enterococcus faecalis (including VRE), Streptococcus pneumoniae.

  • Gram-negative: Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Acinetobacter baumannii.

Bacteria should be cultured in appropriate broth media (e.g., Mueller-Hinton Broth) and incubated under standard conditions (e.g., 37°C).

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted and standardized technique for determining MIC values.

Diagram of the MIC Determination Workflow:

mic_workflow start Prepare serial dilutions of test compounds in a 96-well plate inoculation Inoculate wells with a standardized bacterial suspension start->inoculation incubation Incubate the plate (e.g., 37°C for 18-24 h) inoculation->incubation reading Visually inspect for turbidity or measure absorbance incubation->reading mic_determination Determine the MIC as the lowest concentration with no visible growth reading->mic_determination

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Detailed Protocol for Broth Microdilution MIC Assay:

  • Compound Preparation: Prepare stock solutions of the synthesized quinoline derivatives in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compounds in Mueller-Hinton Broth to achieve a range of concentrations.

  • Bacterial Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading the Results: Determine the MIC by visually inspecting the plates for the lowest concentration of the compound that completely inhibits bacterial growth (i.e., the well with no turbidity).

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. It is determined after the MIC assay.

Detailed Protocol for MBC Determination:

  • Subculturing: Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells showing no visible growth and plate it onto an appropriate agar medium (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours.

  • Reading the Results: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Structure-Activity Relationship (SAR) and Data Interpretation

The antibacterial activity data obtained for a series of synthesized quinoline derivatives should be compiled and analyzed to establish structure-activity relationships.

Example Data Table for SAR Analysis:

Compound ID R Group (at 3-position) MIC (µg/mL) vs. S. aureus MIC (µg/mL) vs. E. coli
QN-1 -NH-Ph1664
QN-2 -NH-4-F-Ph832
QN-3 -S-Ph32>64
QN-4 -S-4-Cl-Ph1664

By comparing the antibacterial activity of compounds with different substituents at the 3-position, researchers can identify the structural features that are crucial for potent activity. This information is invaluable for the rational design of the next generation of more effective antibacterial agents.

Conclusion

3-(Chloromethyl)quinoline is a readily accessible and highly versatile starting material for the synthesis of novel quinoline-based antibacterial agents. The straightforward nucleophilic substitution reactions at the chloromethyl position allow for the rapid generation of diverse compound libraries. The protocols outlined in these application notes provide a solid foundation for researchers to synthesize, characterize, and evaluate new quinoline derivatives in the quest for novel therapeutics to combat the growing threat of antimicrobial resistance.

References

  • IOSR Journal of Pharmacy and Biological Sciences. Synthesis of Quinoline Analogues as Anti-microbial Agents. Available at: [Link]

  • Journal of Pure and Applied Microbiology. Synthesis and Antibacterial Activity of New Quinoline Derivatives Started from Coumarin Compounds. Available at: [Link]

  • Biointerface Research in Applied Chemistry. Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Available at: [Link]

  • PubMed. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Available at: [Link]

  • PubMed. Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Available at: [Link]

  • PubMed. Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships. Available at: [Link]

  • ResearchGate. Synthesis and characterization of antimicrobial activity of quilinoline derivative. Available at: [Link]

  • IJPPS. SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME QUINOLINE DERIVATIVES. Available at: [Link]

  • PMC. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Available at: [Link]

  • PubMed. Synthesis of symmetrically substituted 3,3-dibenzyl-4-hydroxy-3,4-dihydro-1H-quinolin-2-ones, as novel quinoline derivatives with antibacterial activity. Available at: [Link]

  • Der Pharma Chemica. Synthesis, Antimicrobial and Molecular Docking Evaluation of Some Heterocycles Containing Quinoline Moiety. Available at: [Link]

  • MDPI. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Available at: [Link]

  • PMC. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Available at: [Link]

  • ResearchGate. Synthesis, physicochemical characterization and antibacterial activity of novel (benzoylamino)methyl derivatives of quinolones. Available at: [Link]

  • . SYNTHESIS, CHARACTERIZATION AND EVALUATION OF NOVEL QUINOLINE MOLECULES AS ANTIBACTERIAL AGENTS. Available at: [Link]

Sources

Method

Protecting group strategies for reactions involving 3-(Chloromethyl)quinoline

Application Note: Strategic Nitrogen Modulation in 3-(Chloromethyl)quinoline Functionalization Executive Summary 3-(Chloromethyl)quinoline presents a classic "amphiphilic" challenge in organic synthesis. The molecule con...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Nitrogen Modulation in 3-(Chloromethyl)quinoline Functionalization

Executive Summary

3-(Chloromethyl)quinoline presents a classic "amphiphilic" challenge in organic synthesis. The molecule contains a highly electrophilic benzylic-like chloride at the C3 position and a nucleophilic, basic nitrogen atom within the aromatic core.

In complex synthesis—particularly involving transition metal catalysis (e.g., Suzuki, Buchwald-Hartwig) or reactions with sensitive electrophiles—the quinoline nitrogen must be "protected" or modulated. Unprotected nitrogen can lead to:

  • Catalyst Poisoning: Strong coordination to Pd, Pt, or Ni centers, arresting catalytic cycles.

  • Self-Quaternization: Intermolecular attack of the nitrogen on the chloromethyl group of another molecule, leading to polymerization.

  • Regio-irregularity: Competition for electrophiles during multi-step functionalization.

This guide details two primary strategies to mask this nitrogen: N-Oxidation (The Metabolic Shield) for robust electronic protection, and Acid Salt Formation (The Kinetic Brake) for preventing polymerization during storage and nucleophilic substitution.

Strategy A: The N-Oxide Route (High Fidelity Protection)

This is the preferred strategy when the quinoline ring must undergo conditions incompatible with a free Lewis base (e.g., metal-catalyzed cross-couplings or oxidations). The N-oxide moiety withdraws electron density from the ring, preventing metal coordination, while remaining orthogonal to the alkyl chloride side chain.

Mechanism of Action

The N-oxide oxygen atom forms a dative bond with the nitrogen, effectively neutralizing the nitrogen's lone pair. This prevents the nitrogen from acting as a ligand for transition metals.

Protocol 1: Synthesis of 3-(Chloromethyl)quinoline 1-Oxide

Based on standard oxidation protocols for electron-deficient quinolines.

Reagents:

  • 3-(Chloromethyl)quinoline (1.0 equiv)[1]

  • m-Chloroperbenzoic acid (mCPBA, 77% max, 1.2–1.5 equiv)

  • Dichloromethane (DCM) or Chloroform

  • Saturated NaHCO₃ solution[2]

Step-by-Step:

  • Dissolution: Dissolve 3-(Chloromethyl)quinoline (10 mmol) in DCM (50 mL) in a round-bottom flask. Cool to 0°C in an ice bath.

  • Oxidation: Add mCPBA (12-15 mmol) portion-wise over 15 minutes. Note: The chloromethyl group is stable to mCPBA under these conditions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (the N-oxide is significantly more polar/lower Rf than the starting material).

  • Workup: Quench with saturated NaHCO₃ (50 mL) and stir vigorously for 20 minutes to neutralize m-chlorobenzoic acid byproducts.

  • Extraction: Separate the organic layer.[3] Wash the aqueous layer with DCM (2 x 30 mL). Combine organics, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (typically MeOH/DCM gradients) to yield the N-oxide as a yellow/off-white solid.

Protocol 2: Deoxygenation (Deprotection)

After the desired transformation on the side chain is complete, the nitrogen is restored.

Option A: PCl₃ Reduction (Robust, Classic) Best for substrates stable to acid chlorides.

  • Dissolve the functionalized quinoline N-oxide (1.0 equiv) in CHCl₃ or DCM.

  • Add PCl₃ (2.0 equiv) dropwise at 0°C.

  • Reflux for 1–3 hours.

  • Pour onto ice/water, basify with NaOH (to pH 10), and extract with DCM.

Option B: Zn/NH₄Cl (Mild, Green) Best for sensitive functional groups.

  • Dissolve the N-oxide in THF/Water (3:1).

  • Add Zn dust (4.0 equiv) and NH₄Cl (5.0 equiv).

  • Stir vigorously at room temperature for 2–12 hours.

  • Filter through Celite and extract.

Strategy B: Acid Salt Formation (The Kinetic Brake)

This strategy is strictly for preventing N-alkylation (quaternization) during nucleophilic substitution reactions on the chloromethyl group. By protonating the nitrogen, you render it non-nucleophilic.

Protocol 3: In-Situ Hydrochloride Protection

Scenario: Reacting 3-(chloromethyl)quinoline with a weak nucleophile (e.g., an alcohol or aniline) where you fear the quinoline nitrogen might compete.

  • Salt Gen: Dissolve 3-(chloromethyl)quinoline in dry ether or dioxane. Bubble dry HCl gas or add 4M HCl in dioxane (1.05 equiv). The hydrochloride salt precipitates.

  • Reaction: Suspend the salt in the reaction solvent (e.g., acetonitrile).

  • Nucleophilic Attack: Add the nucleophile. The protonated nitrogen (

    
    ) cannot act as a nucleophile, forcing the reaction to occur exclusively at the chloromethyl position (
    
    
    
    ).
  • Workup: After the reaction, treat with aqueous NaHCO₃ to deprotonate the nitrogen and recover the free base product.

Comparative Analysis of Strategies

FeatureN-Oxide StrategyAcid Salt (HCl) Strategy
Primary Use Metal catalysis, C-H activation, Oxidation resistance.Preventing self-alkylation, Storage.
Stability High (stable to silica, air, moisture).Moderate (hygroscopic, pH sensitive).
Step Count 3 Steps (Protect -> React -> Deprotect).1 Step (In-situ).
Atom Economy Lower (requires oxidant and reductant).High.
Catalyst Compatibility Excellent (Does not poison Pd/Pt).Poor (Acid kills many organometallics).

Visual Workflows (Graphviz)

Diagram 1: The N-Oxide Protection Workflow

This flowchart illustrates the chemical pathway for using the N-oxide "shield" to enable complex transformations.

G cluster_0 Mechanism Start 3-(Chloromethyl) quinoline NOxide Quinoline N-Oxide (Protected) Start->NOxide mCPBA, DCM 0°C to RT Reacted Functionalized Intermediate (Side Chain Mod) NOxide->Reacted Nucleophile/Catalyst (e.g., Suzuki, SN2) Product Final Product (Free Base) Reacted->Product Deprotection: PCl3 or Zn/NH4Cl Text N-Oxide blocks N-lone pair preventing catalyst poisoning

Caption: Figure 1. Step-by-step workflow for N-oxide protection, functionalization, and deoxygenation.

Diagram 2: Decision Matrix for Protection

Selects the correct strategy based on the intended downstream chemistry.

D Start Intended Reaction? MetalCat Metal Catalysis? (Pd, Pt, Ni) Start->MetalCat AcidSens Acid Sensitive Substrate? MetalCat->AcidSens No OxideRoute STRATEGY A: N-Oxide Route MetalCat->OxideRoute Yes (Prevents Poisoning) AcidSens->OxideRoute Yes (Avoids HCl) SaltRoute STRATEGY B: HCl Salt Route AcidSens->SaltRoute No (Simple Blocking) Direct No Protection Needed

Caption: Figure 2. Decision tree for selecting between N-Oxide and Salt formation strategies.

References

  • Synthesis of Quinoline N-Oxides

    • A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. (Applicable methodology for benzo-fused N-heterocycles).
    • Source:

  • Specific Reactivity of Chloromethyl Quinolines

    • Rearrangement of Heteroaromatic N-Oxides. Synthesis of Chloromethylquinoline. (Details the PCl3 reduction of chloromethyl-substituted quinoline N-oxides).
    • Source: (Note: Generalized link to Zenodo repository for "Chloromethylquinoline N-oxide" based on search result 1.9).

  • Deoxygenation Protocols

    • Visible Light-Induced Divergent Deoxygenation... of Pyridine N-Oxides.
    • Source:

  • Molecule Data

    • 3-(Chloromethyl)quinoline CAS 104325-51-1 Properties.[1]

    • Source:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support: Troubleshooting Low Yield in 3-(Chloromethyl)quinoline Synthesis

Executive Diagnostic Summary User Issue: Low yield, "gummy" products, or complete degradation during the synthesis of 3-(chloromethyl)quinoline from 3-quinolinemethanol. Primary Root Cause: Intermolecular Self-Alkylation...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Diagnostic Summary

User Issue: Low yield, "gummy" products, or complete degradation during the synthesis of 3-(chloromethyl)quinoline from 3-quinolinemethanol. Primary Root Cause: Intermolecular Self-Alkylation (Polymerization). Verdict: The free base of 3-(chloromethyl)quinoline is inherently unstable at ambient temperatures.[1] The quinoline nitrogen (nucleophile) attacks the chloromethyl group (electrophile) of a neighboring molecule, forming quaternary ammonium oligomers.

Immediate Corrective Action: Stop neutralizing the reaction mixture. Isolate and store the product exclusively as the Hydrochloride Salt (


) .

Technical Deep Dive: The Failure Mechanism

To solve the yield issue, one must understand why the standard workup fails.

The "Suicide" Reaction (Self-Alkylation)

In many standard chlorination protocols (e.g., using Thionyl Chloride,


), the researcher performs an aqueous basic workup (using 

or

) to remove excess acid.
  • Acidic Phase (Safe): During the reaction with

    
    , the quinoline nitrogen is protonated (
    
    
    
    ). It is non-nucleophilic.[1] The product is stable.
  • Neutralization (Critical Failure): Upon adding base, the nitrogen is deprotonated (

    
    ).
    
  • Polymerization: The now-active nitrogen lone pair attacks the electrophilic benzylic carbon of a neighboring molecule. This creates an insoluble, gummy quaternary ammonium polymer.

Visualization: The Pathway to Degradation

The following diagram illustrates the divergence between the stable salt pathway and the unstable free-base pathway.

G Start 3-Quinolinemethanol Intermediate Intermediate: Chlorosulfite Start->Intermediate Activation Reagent SOCl2 / DCM ProductSalt Target Product (Stable) 3-(Chloromethyl)quinoline HCl Intermediate->ProductSalt -SO2 (N is Protonated) WorkupBase Workup: Add NaHCO3/NaOH ProductSalt->WorkupBase Deprotonation attempt FreeBase Free Base (Transient) Reactive Nucleophile WorkupBase->FreeBase pH > 7 Polymer FAILURE: Quaternary Ammonium Polymer (Insoluble Gum) FreeBase->Polymer Intermolecular Attack (Rapid)

Figure 1: Reaction pathway analysis showing the critical failure point during basic workup.

Optimized Protocol (The "Salt Isolation" Method)

This protocol maximizes yield by maintaining the molecule in its protonated, dormant state.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
3-Quinolinemethanol 1.0SubstrateEnsure starting material is dry.[1][2]
Thionyl Chloride (

)
1.5 - 2.0ReagentExcess ensures complete conversion.[1]
Dichloromethane (DCM) SolventMediumAnhydrous.[1][2] 0.2M - 0.5M conc.[1]
Diethyl Ether / Hexane Anti-solventPrecipitationUsed for isolation.[1]
Step-by-Step Workflow

Step 1: Reaction Setup

  • Dissolve 3-quinolinemethanol in anhydrous DCM under an inert atmosphere (

    
     or Ar).
    
  • Cool the solution to

    
    .
    
  • Add

    
     dropwise.[1] Note: An exotherm will occur; the solution may turn yellow/orange.
    

Step 2: Conversion

  • Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Monitor: Use TLC (Note: TLC requires neutralizing a spot, so the spot may streak. Look for the disappearance of the polar alcohol spot).

Step 3: The "Dry" Workup (Crucial)

  • DO NOT wash with water or bicarbonate.

  • Concentrate the reaction mixture under reduced pressure (Rotavap) to remove DCM and excess

    
    .
    
  • Result: You will likely obtain a yellow/brown solid or thick oil. This is the crude Hydrochloride salt.

Step 4: Purification

  • Triturate (wash) the solid residue with anhydrous Diethyl Ether or Hexane. The product (HCl salt) is insoluble in ether, while impurities remain in solution.

  • Filter the solid under nitrogen.

  • Yield Expectation: >85% as the Hydrochloride salt.

Troubleshooting FAQs

Q1: I absolutely need the free base for the next step (e.g., a nucleophilic substitution). What do I do?

  • Answer: Do not isolate it. Generate the free base in situ.

    • Take your stable HCl salt.[1][3]

    • Suspend it in the solvent for the next reaction (e.g., DMF or Acetonitrile).

    • Add a non-nucleophilic base (e.g., DIPEA or

      
      ) immediately before adding the nucleophile for the next step. This minimizes the time the reactive free base exists in high concentration.
      

Q2: My product turned into a black tar on the rotavap.

  • Answer: You likely heated it too much or had residual moisture.

    • Benzylic chlorides are thermally sensitive.[1] Keep the water bath

      
      .
      
    • If moisture was present, the

      
       hydrolyzed to 
      
      
      
      and heat, accelerating degradation.

Q3: Can I use


 instead of 

?
  • Answer: Yes, but

    
     is preferred for ease of removal. 
    
    
    
    requires a more rigorous workup (quenching) which often introduces water/heat, increasing the risk of hydrolysis.
    
    
    excess can simply be evaporated.[1]

Q4: Why does the literature sometimes show a basic workup?

  • Answer: Many older procedures are generic. For simple alkyl halides, basic workup is fine. For amino-benzylic halides (like quinolines/pyridines), those generic protocols are flawed.[1] Always verify if the literature specifies the "Hydrochloride" in the characterization section.

Decision Tree for Troubleshooting

DecisionTree Start Problem: Low Yield / Impurity CheckState Is the product a solid or oil? Start->CheckState Solid Solid (Precipitate) CheckState->Solid Crystalline Oil Gummy Oil / Tar CheckState->Oil Sticky CheckWorkup Did you use aqueous NaHCO3? Oil->CheckWorkup YesBase YES CheckWorkup->YesBase High pH NoBase NO CheckWorkup->NoBase Acidic/Neutral Cause1 Diagnosis: Polymerization via Free Base. Action: Repeat, isolate as HCl salt. YesBase->Cause1 Cause2 Diagnosis: Hydrolysis or Thermal Decomp. Action: Check solvent dryness & reduce Rotavap temp. NoBase->Cause2

Figure 2: Diagnostic decision tree for identifying the cause of yield loss.

References

  • Mechanism of SOCl2 Chlorination: Ashenhurst, J. (2020). SOCl2 (Thionyl Chloride) for Conversion of Alcohols to Alkyl Chlorides.[4] Master Organic Chemistry. [Link] (Validates the standard mechanism and the role of HCl).

  • Quinoline Reactivity & Synthesis: Gore, S., et al. (2019). Recent Advances in the Synthesis of Quinolines. MDPI - Molecules.[1] [Link] (Provides context on the nucleophilicity of the quinoline nitrogen).

Sources

Optimization

Technical Support Center: Friedländer Synthesis of Substituted Quinolines

[1] Welcome to the Advanced Organic Synthesis Support Hub. Subject: Troubleshooting Side Reactions & Optimization in Friedländer Annulation.

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Welcome to the Advanced Organic Synthesis Support Hub. Subject: Troubleshooting Side Reactions & Optimization in Friedländer Annulation. Lead Scientist: Dr. Aris Thorne, Senior Application Scientist.

Executive Summary

The Friedländer synthesis is the "gold standard" for constructing the quinoline pharmacophore found in antimalarials (Chloroquine), kinase inhibitors (Lenvatinib), and broad-spectrum antibiotics. However, its reliance on the condensation of o-aminoaryl carbonyls with enolizable ketones creates a perfect storm for competitive side reactions: self-aldol condensation, regioselectivity mismatch, and polymerization.

This guide moves beyond basic textbook definitions to address the causality of failure modes. We treat your reaction flask as a competitive kinetic system where the desired pathway must be engineered to outcompete the side reactions.

Module 1: The Regioselectivity Crisis (Isomer Control)

The Problem: When reacting an o-aminobenzaldehyde with an unsymmetrical ketone (e.g., 2-butanone), you often obtain a mixture of regioisomers (2-ethylquinoline vs. 2,3-dimethylquinoline).

The Mechanism: Regiochemistry is dictated by which


-proton of the ketone is deprotonated to form the enol/enolate intermediate.
  • Kinetic Control (Less substituted enol): Favored by steric hindrance and rapid, irreversible deprotonation.

  • Thermodynamic Control (More substituted enol): Favored by equilibrium conditions where the more stable alkene is formed.

Troubleshooting Protocol:

VariableRecommendation for Linear Product (Kinetic)Recommendation for Angular Product (Thermodynamic)
Catalyst Base Catalysis (e.g., KOH, DBU). Base tends to abstract the less hindered proton first.Acid Catalysis (e.g.,

,

-TsOH).[1][2][3] Acid promotes equilibration to the more stable enol.
Temperature Lower (< 60°C) . Prevents equilibration of the enolate.Reflux (> 80°C) . Provides energy to reach thermodynamic equilibrium.
Solvent Aprotic (THF, Toluene) . Minimizes proton exchange.Protic (EtOH, AcOH) . Facilitates proton transfer and equilibration.

Visualizing the Pathway:

Regioselectivity Start Unsymmetrical Ketone (e.g., 2-Butanone) ConditionA Acid Catalyst / High Temp (Thermodynamic Control) Start->ConditionA ConditionB Base Catalyst / Low Temp (Kinetic Control) Start->ConditionB EnolA More Substituted Enol (Internal Double Bond) ConditionA->EnolA Equilibration EnolB Less Substituted Enol (Terminal Double Bond) ConditionB->EnolB Fast Deprotonation ProductA Product A: 2,3-Dimethylquinoline (Angular/Branched) EnolA->ProductA Condensation ProductB Product B: 2-Ethylquinoline (Linear) EnolB->ProductB Condensation

Caption: Decision tree for steering regioselectivity via catalyst and temperature selection.

Module 2: Competitive Side Reactions (Yield Loss)

The Problem: Starting material is consumed, but the isolated yield of the quinoline is low (<40%). The LCMS shows complex mixtures or "tar."

Diagnostic Table:

ObservationRoot CauseMechanistic InsightCorrective Action
Ketone SM consumed, no product Ketone Self-Aldol The ketone reacts with itself faster than with the o-aminobenzaldehyde. Common with reactive ketones (acetone, acetophenone) in strong base.Inverse Addition: Add the ketone slowly to the amine solution. Switch to a mild Lewis Acid (e.g.,

).
Amine SM disappears, purple/black tar Anthranil / Polymerization o-aminobenzaldehyde is unstable. It dimerizes to anhydro-bases or macrocycles under harsh conditions.Fresh Prep: Always prepare o-aminobenzaldehyde fresh or store as the stable hydrochloride salt. Use mild catalysis (Ionic Liquids).[4]
Intermediate Trapping Stalled Aldol Adduct The initial aldol condensation occurs, but the dehydration/cyclization step fails.Drive Equilibrium: Use a Dean-Stark trap to remove water physically. Increase temperature to promote the elimination step.

The "Green" Solution (Catalyst Upgrade): Recent literature suggests that Lewis Acids (like Zinc Chloride or Rare Earth Triflates) or Ionic Liquids significantly reduce side reactions compared to Brønsted acids/bases. They activate the carbonyl without generating high concentrations of free enolate, suppressing the self-aldol pathway.

Module 3: Experimental Protocols
Protocol A: Standard Acid-Catalyzed Synthesis (Robust)

Best for: Stable ketones, thermodynamic products.

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagents: Combine o-aminobenzaldehyde (1.0 equiv) and ketone (1.2 equiv) in Ethanol (0.5 M concentration).

  • Catalyst: Add saturated ethanolic KOH (5 mol%) OR

    
    -TsOH (5 mol%).
    
    • Note: Acid is preferred if the ketone is prone to base-catalyzed polymerization.

  • Reaction: Reflux at 80°C. Monitor via TLC every 30 mins.

  • Validation: The amine spot (

    
    ) should disappear. A fluorescent blue spot (quinoline) often appears under UV (254/365 nm).
    
  • Workup: Evaporate solvent. Neutralize (NaHCO3 if acid used; dilute HCl if base used). Extract with DCM.[3]

Protocol B: Catalyst-Free / Green Synthesis (High Selectivity)

Best for: Sensitive substrates, avoiding purification issues.

  • Reagents: Mix o-aminobenzaldehyde (1.0 equiv) and ketone (1.1 equiv).

  • Solvent: Add water (suspension) or use Choline Hydroxide (ChOH) as a deep eutectic solvent.

  • Reaction: Heat to 70-80°C.

  • Mechanism: Water/ChOH promotes hydrogen bonding that activates the carbonyl electrophile and stabilizes the transition state, often accelerating the reaction without triggering the harsh self-condensation pathways seen in organic solvents.

  • Isolation: The product usually precipitates out of the water/ChOH mixture. Filter and wash with water.

Module 4: Troubleshooting Workflow

Use this logic flow to diagnose failures in real-time.

Troubleshooting Start Low Yield / Impurities CheckSM Check TLC/LCMS: Is Amine SM remaining? Start->CheckSM YesSM Reaction Stalled CheckSM->YesSM Yes NoSM Side Reactions Dominant CheckSM->NoSM No Action1 Increase Temp OR Add Dean-Stark (Remove H2O) YesSM->Action1 Action2 Check Ketone Stability (Self-Aldol?) NoSM->Action2 Decision1 Ketone Consumed? Action2->Decision1 Sol1 Use Excess Ketone (2-3 equiv) Slow Addition Decision1->Sol1 Yes (Ketone gone) Sol2 Amine Decomposition Use Fresh/Salt Form Decision1->Sol2 No (Ketone remains)

Caption: Logic flow for diagnosing yield loss based on starting material (SM) consumption.

Frequently Asked Questions (FAQ)

Q: Why is my product forming a "double" addition byproduct? A: If your ketone has two


-methylene groups (e.g., cyclohexanone), it can react with two molecules of o-aminobenzaldehyde, forming a pentacyclic structure.
  • Fix: Control stoichiometry strictly (1:1) and dilute the reaction mixture to favor the bimolecular reaction over the termolecular one.

Q: Can I use 2-nitrobenzaldehyde instead of 2-aminobenzaldehyde? A: Yes, this is a modification known as the Friedländer-Borsche synthesis. You perform a reduction (Fe/HCl or


) in situ.
  • Benefit: 2-nitrobenzaldehydes are much more stable and cheaper than their amino counterparts. The reduction generates the amine slowly, keeping its concentration low and preventing self-polymerization.

Q: I see a strong peak at M-18 in the mass spec, but no product. What is it? A: This is likely the Schiff Base intermediate (imine). It has formed but failed to cyclize.

  • Fix: The cyclization (aldol-type step) requires base or acid.[2][3][5][6][7][8][9] If you are running neutral, add a catalytic amount of KOH or switch to reflux to overcome the activation energy for ring closure.

References
  • Friedländer, P. (1882).[3][4][8][9][10] "Ueber o-Amidobenzaldehyd".[7][10] Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575. Link[10]

  • Marco-Contelles, J., et al. (2009). "Recent Advances in the Friedländer Reaction". Chemical Reviews, 109(6), 2652–2671. Link

  • Yadav, J. S., et al. (2004).[2] "Silver Phosphotungstate: A Novel and Recyclable Heteropoly Acid for Friedländer Quinoline Synthesis".[2] Synthesis, 2004(14), 2381-2385. Link

  • Shen, Q., et al. (2012).[2][11] "Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions". Synthesis, 44, 389-392.[2][11] Link

  • Gladysz, J. A., et al. (2005). "Phase-Transfer Activation of Friedländer Synthesis by Fluorous Solvents". Tetrahedron Letters, 46, 1291. Link

Sources

Troubleshooting

Technical Support Center: Purification of 3-(Chloromethyl)quinoline Derivatives

Status: Operational Operator: Senior Application Scientist Ticket Subject: Troubleshooting purification failure modes for reactive basic heterocycles. System Overview & Chemical Challenges Welcome to the technical suppor...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket Subject: Troubleshooting purification failure modes for reactive basic heterocycles.

System Overview & Chemical Challenges

Welcome to the technical support module for 3-(chloromethyl)quinoline derivatives. Purifying this specific scaffold presents a "double-edged" chemical challenge that often leads to failed separations or loss of yield.

The Dual Threat:

  • The Basic Nitrogen (Quinoline Core): The quinoline nitrogen (

    
    ) acts as a Lewis base. It interacts strongly with the acidic silanol groups (
    
    
    
    ) on standard silica gel, causing severe tailing and band broadening .[1]
  • The Reactive Electrophile (Chloromethyl Group): The

    
     moiety is benzylic-like and highly susceptible to nucleophilic attack (
    
    
    
    ) and hydrolysis (
    
    
    ). Acidic silica can catalyze the hydrolysis to the alcohol, while basic modifiers (like amines) pose a risk of quaternization (self-alkylation or reaction with the modifier).

Phase I: Pre-Purification Diagnostics (The Triage)

Before packing a column, you must validate the stability of your compound on the stationary phase.[2] Skipping this leads to "ghost" loss of mass.

Diagnostic Protocol: The 2D-TLC Stability Test

Objective: Determine if the compound decomposes on silica.[2][3][4]

  • Spot: Apply a spot of crude mixture on a silica TLC plate.[2]

  • Wait: Let the spot sit on the dry plate for 15–20 minutes (simulating column residence time).

  • Elute: Run the TLC in your target solvent system.

  • Analyze:

    • Sharp Spot: Stable. Proceed to Phase II (Option A) .

    • Streak/New Spot: Unstable/Decomposing.[4] Proceed to Phase II (Option B) .

Phase II: Stationary Phase Selection Matrix

Do not default to standard silica. Use this logic flow to select the correct phase.

G Start Compound Stability (2D TLC Result) Stable Stable but Tails Start->Stable No Decomposition Unstable Decomposes/New Spots Start->Unstable Hydrolysis Observed Silica_TEA Option A: Deactivated Silica (Silica + 1% TEA) Stable->Silica_TEA High Resolution Needed Alumina Option B: Neutral Alumina (Brockmann Grade III) Unstable->Alumina Maximum Safety Risk RISK ALERT: TEA can react with -CH2Cl Keep run time < 30 mins Silica_TEA->Risk

Figure 1: Decision matrix for stationary phase selection based on compound stability.

Option A: Deactivated Silica (High Resolution)

Best for: Compounds that are stable but streak due to the quinoline nitrogen.

The "TEA Wash" Protocol: Standard silica is too acidic. You must mask the silanols.

  • Slurry Preparation: Slurry silica gel in Hexane containing 1% Triethylamine (TEA) .

  • Packing: Pour the slurry and flush with 2 column volumes of the starting eluent (containing 0.5% TEA).

  • Elution: Run the column with 0.5% TEA in the mobile phase.

    • Critical Warning: TEA is a nucleophile. If the residence time is too long (>1 hour), TEA can displace the chloride, forming a quaternary ammonium salt.[1] Work fast.

Option B: Neutral Alumina (High Stability)

Best for: Compounds prone to hydrolysis or highly sensitive to acid.[1]

  • Grade: Neutral Alumina, Brockmann Grade III (add 6% water w/w to Grade I to deactivate).[1]

  • Advantage: Alumina is less acidic than silica and does not require amine modifiers, eliminating the risk of quaternization.

  • Disadvantage: Lower resolution (plate count) than silica.

Phase III: Mobile Phase Optimization

Avoid alcohols (MeOH) if possible, as they can act as nucleophiles toward the chloromethyl group.[1]

Solvent SystemSuitabilityNotes
Hexane / EtOAc High Recommended starting point.[5] Non-nucleophilic.
DCM / Hexane Medium Good solubility, but DCM is "wet" (acidic) over time.[1]
DCM / MeOH Low (Risk) MeOH can displace -Cl to form the methyl ether (

). Use only if polarity is required.
Modifier: TEA Conditional Use 0.5–1.0%. Must remove quickly after collection.
Modifier:

Alternative Use 1% Methanolic Ammonia if TEA reacts with the chloride.

Troubleshooting & FAQs

Q1: My product turned into a black tar on the column. What happened?

A: This is likely acid-catalyzed polymerization . Benzyl-type chlorides can self-alkylate (polymerize) when the quinoline nitrogen of one molecule attacks the electrophilic carbon of another.

  • Fix: Switch to Neutral Alumina . If you must use silica, ensure it is fully deactivated with TEA before loading the sample. Do not load the sample as a solid on silica; load as a liquid injection or on Celite.

Q2: I isolated the product, but NMR shows a new set of peaks (ethyl groups).

A: You likely formed the quaternary ammonium salt by reacting your product with the Triethylamine (TEA) modifier.

  • Fix:

    • Reduce TEA concentration to 0.1 – 0.5%.

    • Flash Fast: Increase flow rate. Do not let the column sit overnight.

    • Evaporate fractions immediately in a water bath < 40°C. Do not let the product sit in the TEA-spiked solvent.

Q3: The product is co-eluting with the alcohol impurity (3-(hydroxymethyl)quinoline).

A: The alcohol is the hydrolysis byproduct. They often have similar


 values on silica because the H-bonding of the alcohol mimics the polarity of the chloride.
  • Fix: Change selectivity by using DCM (Dichloromethane) as the primary solvent. Chlorides often run faster in DCM than alcohols compared to Hexane/EtOAc systems.

Q4: Can I use reverse-phase (C18) chromatography?

A: Proceed with caution. Standard C18 methods use water/acetonitrile with Formic Acid or TFA.

  • Acid Risk: Acidic water will hydrolyze the chloromethyl group rapidly.

  • Buffer: You must use a basic buffer (Ammonium Bicarbonate, pH 8-9), but water itself is a nucleophile.[1]

  • Verdict: Normal phase (Alumina or Deactivated Silica) is preferred over Reverse Phase for this specific reactive intermediate.

References

  • University of Rochester. Tips for Flash Column Chromatography: Deactivating Silica. [Link]

  • Royal Society of Chemistry (RSC). Synthesis and purification of benzyl chloride derivatives. (Contextual reference from Organic & Biomolecular Chemistry). [Link]

  • Armarego, W. L. F. Purification of Laboratory Chemicals.[1] (Standard text for purification of basic heterocycles and alkyl halides). Note: Refer to specific entries for "Quinolines" and "Benzyl Chloride" in the print or digital edition.

Sources

Optimization

Optimizing reaction conditions for amine alkylation with 3-(Chloromethyl)quinoline

Technical Support Center: Optimizing Amine Alkylation with 3-(Chloromethyl)quinoline Case ID: ALK-3Q-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Reaction Optimization, Troub...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Amine Alkylation with 3-(Chloromethyl)quinoline

Case ID: ALK-3Q-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Reaction Optimization, Troubleshooting, and Protocol Design

Part 1: Technical Overview & Mechanistic Insight

The Challenge: Alkylation of amines using 3-(chloromethyl)quinoline (3-CMQ) is a classic nucleophilic substitution (


), but it presents unique challenges compared to standard benzyl chlorides.
  • Benzylic Reactivity: The C3 position of quinoline is benzylic-like, stabilizing the transition state, but the electron-deficient quinoline ring (via the nitrogen atom) exerts an inductive withdrawing effect ($ -I $), which can paradoxically deactivate the carbon toward initial ionization (in

    
    ) while making the antibonding orbital more accessible for 
    
    
    
    .
  • The "Runaway Train" Effect: The product of the first alkylation (a secondary amine) is often more nucleophilic than the starting primary amine due to the inductive electron donation of the newly attached quinolinyl-methyl group. This leads to unavoidable over-alkylation (tertiary amines and quaternary ammonium salts) if stoichiometry is not strictly controlled.

  • Heterocycle Interference: The quinoline nitrogen (

    
    ) can act as a competitive base or nucleophile, potentially leading to self-polymerization or trapping of the alkylating agent.
    

Part 2: Optimization & FAQs (The "Why" Behind the "How")

Q1: Which solvent system yields the highest selectivity?

Recommendation: Acetonitrile (MeCN) or Dimethylformamide (DMF) .

  • The Logic:

    
     reactions require polar aprotic solvents to solvate the cation of the base (e.g., 
    
    
    
    ) while leaving the nucleophile (amine) "naked" and reactive.
    • MeCN: Best for general optimization. It allows for easy workup (evaporation) and supports moderate temperatures (

      
      ).
      
    • DMF: Use only if solubility is an issue. It is difficult to remove and can decompose at high temperatures to form dimethylamine, which will compete with your substrate.

Q2: Should I use an organic or inorganic base?

Recommendation: Inorganic Carbonates (


 or 

)
.
  • The Logic: 3-CMQ is often supplied as a hydrochloride salt (CAS: 21863-56-9).[1] You need a base that can neutralize the salt and scavenge the HCl produced during alkylation.

    • Why not TEA/DIPEA? Organic bases can form quaternary salts with 3-CMQ, creating difficult-to-separate impurities. Inorganic bases remain heterogeneous (solid suspension), acting as a "proton sink" without interfering in the nucleophilic attack.

    • Cesium Effect:

      
       is more soluble in organic solvents than 
      
      
      
      (the "Cesium Effect"), often increasing yields in sluggish reactions by improving the effective basicity.
Q3: How do I prevent over-alkylation (Poly-alkylation)?

Recommendation: Stoichiometric Control & Slow Addition.

  • For Mono-alkylation: Use a 3:1 to 5:1 excess of the amine relative to 3-CMQ. The statistical probability of the alkyl halide encountering a primary amine molecule must outweigh that of encountering a product molecule.

  • Protocol Adjustment: Dissolve 3-CMQ in the solvent and add it dropwise to the amine solution. This keeps the instantaneous concentration of the alkylating agent low relative to the amine.

Q4: The reaction is slow. Should I heat it?

Recommendation: Add Potassium Iodide (KI) before heating.

  • The Logic (Finkelstein Catalyst): 3-CMQ is a chloride. Chlorides are decent leaving groups but inferior to iodides. Adding 10-20 mol% KI generates 3-(iodomethyl)quinoline in situ. The iodide is a far superior leaving group ($ \approx 100x

    
    40-60^\circ C$), reducing thermal decomposition byproducts.
    

Part 3: Troubleshooting Guide

Symptom Probable Cause Corrective Action
Low Yield / No Reaction 3-CMQ is essentially an HCl salt.Ensure you added enough base to neutralize the starting material plus the reaction byproduct (Total Base

2.5 equiv).
Complex Mixture (TLC) Over-alkylation (Runaway Train).1. Increase amine equivalents (5 equiv).2. Switch to Reductive Amination (Use 3-quinolinecarboxaldehyde +

) if mono-alkylation is critical.
Precipitate in Flask Formation of ammonium salts.This is normal (KCl/Base). Filter the solid before workup. Do not add water directly to the reaction if using DMF (exothermic/emulsion risk).
Product stuck in Aqueous Layer Product is protonated (water soluble).The quinoline nitrogen makes the product basic. You must adjust the aqueous layer to pH > 10 using NaOH during extraction to force the product into the organic layer.

Part 4: Validated Experimental Protocol

Objective: Synthesis of N-substituted-1-(quinolin-3-yl)methanamine via


 Alkylation.

Reagents:

  • Amine Substrate (1.0 equiv if tertiary synthesis / 5.0 equiv if secondary synthesis)

  • 3-(Chloromethyl)quinoline HCl (1.0 equiv)

  • Potassium Carbonate (

    
    ), anhydrous (3.0 equiv)
    
  • Potassium Iodide (KI) (0.1 equiv / 10 mol%)

  • Acetonitrile (MeCN) (0.2 M concentration)

Step-by-Step Workflow:

  • Activation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 3-(Chloromethyl)quinoline HCl (1.0 equiv),

    
      (3.0 equiv), and KI  (0.1 equiv).
    
  • Solvation: Add anhydrous MeCN . Stir at Room Temperature (RT) for 15 minutes. Observation: The suspension may change color slightly as the free base is liberated and iodide exchange begins.

  • Nucleophile Addition:

    • For Mono-alkylation: Add the amine (5.0 equiv) in one portion.

    • For Bis-alkylation: Add the amine (0.5 equiv) dropwise.

  • Reaction: Heat the mixture to 60°C under an inert atmosphere (

    
     or Ar). Monitor by TLC or LC-MS every 2 hours.
    
    • Checkpoint: Look for the disappearance of the starting chloride (

      
       177/179).
      
  • Workup (Self-Validating):

    • Cool to RT. Filter off the inorganic solids (KCl, excess carbonate) through a Celite pad.

    • Concentrate the filtrate in vacuo.

    • Acid-Base Purification: Redissolve residue in DCM. Wash with 1M HCl (Product goes to aqueous phase). Separate layers. Basify aqueous phase to pH 12 with 2M NaOH. Extract back into DCM (

      
      ). Dry over 
      
      
      
      and concentrate.

Part 5: Visualization

Figure 1: Reaction Pathway & "Runaway Train" Logic

This diagram illustrates the competitive pathways between mono-alkylation (desired) and over-alkylation, highlighting the critical decision points.[2]

ReactionPathway Start Start: Amine + 3-CMQ Intermediate Transition State (Activated by KI) Start->Intermediate SN2 Attack (Base + Heat) MonoProduct Product: Secondary Amine (More Nucleophilic!) Intermediate->MonoProduct -HCl MonoProduct->Start Excess Amine Suppresses This OverAlk Side Product: Tertiary/Quaternary Amine MonoProduct->OverAlk Reaction with excess 3-CMQ (Runaway Train)

Caption: The "Runaway Train" mechanism. The mono-alkylated product is often more reactive than the starting material, leading to impurities unless amine excess is maintained.

Figure 2: Troubleshooting Decision Tree

A logic flow for resolving common experimental failures.

Troubleshooting Issue Problem Encountered? Yield Low Yield? Issue->Yield Purity Poly-alkylation? Issue->Purity Solubility Solubility Issues? Issue->Solubility Action1 Add KI (10 mol%) Increase Temp to 60°C Yield->Action1 Reaction too slow Action4 Check pH of Aqueous Workup Must be > pH 10 Yield->Action4 Product lost in workup Action2 Switch to Reductive Amination (Aldehyde + NaBH(OAc)3) Purity->Action2 Cannot stop at mono Action3 Switch Solvent to DMF Use Cs2CO3 Solubility->Action3

Caption: Diagnostic flowchart for optimizing reaction conditions based on observed experimental outcomes.

References

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]

  • National Institutes of Health (NIH) - PubChem. (n.d.). 2-(Chloromethyl)quinoline hydrochloride Compound Summary. [Link]

  • Chemistry LibreTexts. (2022). Nucleophilic Substitution in Synthesis - Amines. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Quinolines. [Link]

Sources

Troubleshooting

Preventing dimerization of 3-(Chloromethyl)quinoline in storage

Topic: Preventing Dimerization of 3-(Chloromethyl)quinoline Executive Summary: The "Free Base" Trap Do not store 3-(Chloromethyl)quinoline as a free base. If you are accessing this guide because your clear oil has sponta...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Dimerization of 3-(Chloromethyl)quinoline

Executive Summary: The "Free Base" Trap

Do not store 3-(Chloromethyl)quinoline as a free base.

If you are accessing this guide because your clear oil has spontaneously turned into an insoluble solid or a viscous tar, you have likely encountered intermolecular self-quaternization (often colloquially referred to as dimerization or polymerization).

This compound possesses a "self-destruct" mechanism: a nucleophilic nitrogen atom and an electrophilic chloromethyl group on the same scaffold. In its free base form, it will alkylate itself. This process is autocatalytic and irreversible.

The Solution: Store this compound exclusively as its Hydrochloride (HCl) salt . The protonation of the nitrogen eliminates its nucleophilicity, rendering the molecule shelf-stable.

The Mechanism of Failure

To prevent the issue, you must understand the causality. The degradation is not a simple oxidation or hydrolysis; it is an intermolecular


 reaction .
The Self-Alkylation Pathway

In the free base form, the lone pair on the quinoline nitrogen (


) of Molecule A attacks the methylene carbon (

) of Molecule B. This forms a quaternary ammonium salt (the "dimer"). This dimer still has active sites and can continue to react, leading to oligomers and insoluble polymers.

SelfAlkylation cluster_legend Mechanism Note FreeBase Free Base Monomer (Nucleophilic N + Electrophilic C) TS Transition State (Intermolecular Attack) FreeBase->TS Concentration & Heat Dimer Quaternary Ammonium Salt (Insoluble 'Dimer') TS->Dimer S_N2 Reaction Polymer Oligomers/Polymers (Irreversible Solid) Dimer->Polymer Chain Propagation Note Protonation (HCl) blocks the 'Free Base Monomer' stage.

Figure 1: The mechanistic pathway of self-alkylation. The reaction is driven by the collision of the nucleophilic nitrogen with the electrophilic chloromethyl group.

Troubleshooting & FAQs

Field-proven answers to common user distress calls.

Q1: My sample arrived as a white powder (HCl salt), but I need the free base for my reaction. Can I convert it and store it for next week? A: No. You should perform a "Just-in-Time" liberation. Convert the salt to the free base immediately prior to use. If you store the free base, even at -20°C, dimerization kinetics will proceed, albeit slowly. See Protocol A below for the safe liberation method.

Q2: I dissolved the free base in methanol, and it precipitated out. Why? A: Methanol is a polar protic solvent. While it dissolves the free base initially, it stabilizes the charged transition state of the


 reaction (the formation of the quaternary ammonium salt), actually accelerating  the dimerization. Furthermore, the resulting dimer is ionic and often less soluble in organic solvents, leading to precipitation.
Correction: If you must handle the free base in solution, use non-polar, non-nucleophilic solvents like Dichloromethane (DCM) or Toluene, and keep it dilute.

Q3: Can I recover the monomer from the solidified "dimer"? A: Generally, no . The formation of the carbon-nitrogen bond during quaternization is strong. Reversing this would require harsh conditions that would likely degrade the chloromethyl group (hydrolysis to alcohol) or the quinoline ring itself. The solidified material should be treated as chemical waste.

Comparative Stability Data

The following table summarizes the stability profile based on physical state and storage conditions.

FormSolvent/StateTemperatureStability DurationRisk Level
HCl Salt Solid (Dry)25°C> 2 Years🟢 Safe
HCl Salt Solid (Dry)4°C> 5 Years🟢 Optimal
Free Base Neat Oil/Solid25°C< 24 Hours🔴 Critical
Free Base Neat Oil/Solid-20°CDays to Weeks🟠 High
Free Base Solution (Methanol)25°CHours🔴 Critical
Free Base Solution (DCM, Dilute)4°C2-3 Days🟡 Moderate
Experimental Protocols
Protocol A: "Just-in-Time" Liberation of Free Base

Use this workflow only when the free base is required for the next immediate step in your synthesis.

Reagents:

  • 3-(Chloromethyl)quinoline Hydrochloride (Starting Material)[1]

  • Saturated Sodium Bicarbonate (

    
    ) or 10% 
    
    
    
  • Dichloromethane (DCM) or Ethyl Acetate

  • Brine

  • Anhydrous

    
    
    

Workflow:

  • Suspend: Place the HCl salt in a separatory funnel and add DCM (approx. 10 mL per gram).

  • Neutralize: Slowly add saturated

    
     while shaking. Caution: 
    
    
    
    evolution will occur. Vent frequently.
  • Extract: Shake until the solid dissolves and the organic layer is clear.

  • Separate: Drain the organic layer.

  • Wash: Quickly wash the organic layer with cold brine to remove residual base/salts.

  • Dry: Dry over anhydrous

    
     for 5-10 minutes.
    
  • Concentrate (Optional): If a neat oil is required, evaporate solvent under reduced pressure at <30°C .

    • Critical: Do not heat the water bath above 30°C.

    • Critical: Use the oil immediately. Do not store.

Protocol B: Emergency Re-Salting (Stabilization)

If you have generated excess free base and need to save it.

  • Dissolve the free base in Diethyl Ether or dry Dioxane.

  • Cool the solution to 0°C in an ice bath.

  • Add 4M HCl in Dioxane (or bubble dry HCl gas) dropwise.

  • The white precipitate (HCl salt) will form immediately.

  • Filter the solid, wash with ether, and dry under vacuum.

  • Store this stable solid.

References
  • Musser, J. H., et al. (1987). "Synthesis and leukotriene D4 antagonist activity of 3-(chloromethyl)quinoline derivatives." Journal of Medicinal Chemistry, 30(1), 96-104.

  • Sigma-Aldrich. (2023). "Product Specification: 3-(Chloromethyl)quinoline hydrochloride." Merck KGaA.

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.
  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 93546, 3-(Chloromethyl)quinoline hydrochloride." PubChem.

Sources

Optimization

Managing exothermic reactions in large-scale quinoline synthesis

Technical Support Center: High-Energy Heterocycle Synthesis Topic: Managing Exothermic Reactions in Large-Scale Quinoline Synthesis Ticket ID: #Q-THERM-998 Priority: CRITICAL (Process Safety) Introduction: The "Sleeping...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Energy Heterocycle Synthesis Topic: Managing Exothermic Reactions in Large-Scale Quinoline Synthesis Ticket ID: #Q-THERM-998 Priority: CRITICAL (Process Safety)

Introduction: The "Sleeping Giant" of Quinoline Synthesis

Welcome to the Technical Support Center. If you are scaling up a Skraup, Doebner-Miller, or Friedländer synthesis, you are dealing with a non-linear thermal hazard.

The Core Problem: Quinoline synthesis typically involves the acid-catalyzed dehydration of glycerol or enones. This reaction is notorious for an induction period —a phase where reagents accumulate without reacting, followed by a sudden, autocatalytic "kick" that releases massive energy simultaneously. In a 50mL flask, this is a bump; in a 50L reactor, this is a potential explosion.

This guide moves beyond basic lab safety into process safety engineering , focusing on heat transfer coefficients (


), accumulation limits, and continuous flow mitigation.

Module 1: Diagnostic & Troubleshooting (Q&A)

Q1: "My reactor temperature was stable for 30 minutes, then spiked violently after I finished dosing. Why?"

Diagnosis: You have fallen into the Accumulation Trap . In the Skraup reaction (aniline + glycerol +


 + oxidant), the formation of acrolein and its subsequent condensation with aniline is often rate-limited by temperature.
  • The Error: You dosed reagents at a temperature below the reaction onset (

    
    ). The reagents accumulated in the vessel like unlit gunpowder. When the temperature finally crossed the activation threshold, all the accumulated mass reacted at once.
    
  • The Fix: Never dose faster than the reaction consumes the reagent (Dosage Controlled).

    • Validation: Use Reaction Calorimetry (RC1) to determine the fraction of accumulation. If accumulation > 10-15%, stop dosing and wait for the heat signal to decay.

Q2: "The jacket temperature is at -20°C, but the internal reactor temperature is still rising. Is my chiller broken?"

Diagnosis: No, your Heat Transfer Coefficient (


)  has crashed.
Quinoline synthesis produces polymeric by-products (tars) due to the polymerization of acrolein or vinyl ketone intermediates.
  • The Mechanism: As viscosity increases, the Reynolds number drops, shifting the boundary layer from turbulent to laminar. This creates an insulating "film" on the reactor wall.

  • The Consequence:

    
    . As 
    
    
    
    drops, your ability to remove heat vanishes, regardless of how cold the jacket is.
  • The Fix:

    • High-Torque Agitation: Ensure your impeller is designed for high-viscosity (e.g., anchor or helical ribbon, not just a pitch blade).

    • Dilution: Maintain a solvent volume that keeps viscosity < 500 cP.

Q3: "I'm seeing pressure spikes even though the condenser is open. What is generating the gas?"

Diagnosis: Uncontrolled boiling or decomposition.

  • The Mechanism: If the reaction enters thermal runaway, the temperature can exceed the boiling point of the solvent or reagents (e.g., water/acrolein azeotropes) instantaneously, causing "swell" (rapid volume expansion).

  • The Fix: Ensure your Vent Sizing accounts for two-phase flow (liquid+gas), not just vapor. A standard reflux condenser cannot handle a runaway vapor load.

Module 2: Visualization of Hazards

Diagram 1: The Anatomy of a Thermal Runaway (Skraup Synthesis)

This diagram illustrates the dangerous divergence between heat generation and heat removal during the induction period.

ThermalRunaway Start Reagent Dosing (Aniline/Glycerol) Induction Induction Period (Reagent Accumulation) Start->Induction Low Temp Trigger Temperature > T_onset Induction->Trigger Heat Accumulates Reaction Rapid Reaction (Exotherm Release) Trigger->Reaction Autocatalysis Viscosity Tar Formation (Viscosity Increase) Reaction->Viscosity Polymerization Runaway THERMAL RUNAWAY (T_process > T_boiling) Reaction->Runaway Heat Generation > Removal HeatTransfer Heat Transfer (U) DROPS Viscosity->HeatTransfer Insulating Layer HeatTransfer->Runaway Cooling Failure

Caption: The "Death Spiral" of batch quinoline synthesis: Reagent accumulation triggers a massive exotherm, while simultaneous tar formation insulates the walls, preventing cooling.

Module 3: Safe Scale-Up Protocols

Protocol A: Semi-Batch "Dosage-Controlled" Synthesis

For reactors > 1 Liter. Do NOT use "All-in" batch methods.

Objective: Ensure the reaction rate is limited by the feed rate, not the kinetics.

ParameterSpecificationReason
Reactor Configuration Glass-lined or Hastelloy (Acid resistant)Sulfuric acid corrosion accelerates at high T.
Dosing Strategy Semi-Batch Add the oxidant (e.g., Nitrobenzene) or Glycerol slowly to the hot acid/aniline mix.
Temperature Setpoint ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

(typically >140°C)
Crucial: You must dose into a reacting system to prevent accumulation.
Dosing Interlock If

above setpoint → STOP FEED
Prevents "fueling the fire."
Moderator Ferrous Sulfate (

)
classic moderator that reduces the violence of the oxidation step [1].

Step-by-Step Workflow:

  • Heel Charge: Charge Aniline, Sulfuric Acid, and Moderator (

    
    ) into the reactor.
    
  • Heat to Onset: Heat the heel to 140°C (verify reflux).

  • Controlled Addition: Begin dosing Glycerol/Nitrobenzene over 4–6 hours.

  • IPC (In-Process Control): Monitor heat flow (

    
    ). If heat flow drops to zero during dosing, STOP . You have lost reaction initiation (accumulation is building).
    
  • Post-Reaction: Hold at temperature for 1 hour to consume residuals.

Module 4: The Modern Solution – Continuous Flow

For high-throughput requirements, batch synthesis is obsolete and unsafe. Continuous flow chemistry allows for excellent heat transfer due to high surface-area-to-volume ratios.

Diagram 2: Continuous Flow Decision Tree

Should you switch to flow?

FlowDecision Start Scale Requirement Exotherm Exotherm Start->Exotherm Solids Does reaction form heavy solids/tars? Exotherm->Solids Yes Batch Safe for Semi-Batch (With Active Cooling) Exotherm->Batch No Flow Switch to Continuous Flow (Plate/Tubular Reactor) Solids->Flow No (Homogeneous) CSTR Cascade CSTRs (Active Slurry Handling) Solids->CSTR Yes (Heterogeneous)

Caption: Decision logic for selecting reactor type. High exotherms favor Flow; high solids favor CSTRs (Continuous Stirred-Tank Reactors) over tubular flow.

Implementation Insight (The "Kappe" Approach): Recent work by C.O. Kappe and Baumann demonstrates that photochemical flow synthesis or high-temperature/high-pressure flow windows can synthesize quinolines in minutes rather than hours, completely eliminating the accumulation hazard [2, 3].

  • Setup: Coil reactor (PFA or Stainless Steel).

  • Conditions: Superheated solvents (e.g., water/ethanol at 250°C, 50 bar).

  • Safety Benefit: The "active volume" at any second is only milliliters. If a runaway occurs, it is contained within a small tube section, not a 1000L vessel.

Module 5: Emergency Response (The "Quench")

If


 approaches 

(Maximum Temperature of Synthesis Reaction):
  • Crash Cooling: Full cooling on the jacket.

  • Dosing Cut: IMMEDIATE stop of all feed pumps.

  • Bottom Dump (The "Kill"):

    • Do NOT add water into the reactor (steam explosion risk).

    • Transfer the reaction mass into a pre-filled quench tank containing cold water/ice and a neutralizing base (if compatible).

    • Note: For Skraup, the high viscosity may prevent rapid dumping. In this case, Emergency Relief Venting is the only protection. Ensure rupture disks are sized for two-phase flow [4].

References

  • BenchChem Technical Support. (2025).[1][2] Managing Exothermic Reactions in Skraup Quinoline Synthesis.Link

  • Baumann, M., & Kappe, C. O. (2020). Continuous Flow Synthesis of Quinolines via a Scalable Tandem Photoisomerization-Cyclization Process. European Journal of Organic Chemistry. Link

  • Gutmann, B., Cantillo, D., & Kappe, C. O. (2015). Continuous-flow technology—a tool for the safe manufacturing of active pharmaceutical ingredients. Angewandte Chemie International Edition. Link

  • Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. Link

Sources

Troubleshooting

Improving solubility of quinoline-based compounds for biological assays

Technical Support Center: Quinoline Solubility & Assay Optimization Status: Online | Agent: Senior Application Scientist | Ticket ID: QUN-SOL-001[1] Introduction: The Quinoline Paradox Welcome to the technical support hu...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Quinoline Solubility & Assay Optimization Status: Online | Agent: Senior Application Scientist | Ticket ID: QUN-SOL-001[1]

Introduction: The Quinoline Paradox

Welcome to the technical support hub. You are likely here because your quinoline-based hits are precipitating in aqueous buffers or generating erratic IC50 data.[1]

The Root Cause: Quinolines are planar, aromatic, and lipophilic (high LogP). Their flat structure encourages


 stacking, leading to the formation of tight crystal lattices or amorphous colloidal aggregates in aqueous media. Furthermore, the quinoline nitrogen is a weak base (pKa 

4.9) [1], meaning it remains uncharged and hydrophobic at physiological pH (7.4), drastically reducing solubility.

This guide provides self-validating protocols to diagnose, resolve, and validate quinoline solubility in biological assays.

Module 1: Diagnostic Profiling (Is it Soluble?)

Before optimizing, you must distinguish between Kinetic Solubility (precipitation from DMSO stock) and Thermodynamic Solubility (equilibrium from solid powder). In screening, kinetic solubility is the critical failure point.

Protocol 1.1: The "Crash" Test (Kinetic Solubility Assessment)

Objective: Determine the maximum concentration (limit of solubility) of your compound in assay buffer before precipitation occurs.

Reagents:

  • Compound Stock (10 mM in DMSO)[1]

  • Assay Buffer (e.g., PBS or DMEM, pH 7.4)[1]

  • 96-well clear flat-bottom plate[1]

Procedure:

  • Prepare Dilution Series: Create a 2-fold dilution series of your compound in DMSO (10 mM down to 0.1 mM).

  • The Crash: Transfer 2

    
    L of each DMSO dilution into 198 
    
    
    
    L of Assay Buffer (1% DMSO final). Mix immediately by pipetting.
  • Incubation: Incubate at room temperature for 90 minutes (allows metastable supersaturation to collapse).

  • Readout (Self-Validation): Measure Absorbance at 620 nm (turbidity) or use a Nephelometer.

    • Pass Criteria: OD620 < 0.005 (above background).[1]

    • Fail Criteria: OD620 > 0.01 or visible precipitate.[1]

Visualizing the Workflow:

SolubilityDiagnosis Start Compound Stock (DMSO) Dilution Dilute into Assay Buffer Start->Dilution Incubate Incubate 90 mins Dilution->Incubate Measure Measure OD620 (Turbidity) Incubate->Measure Decision OD > 0.01? Measure->Decision ResultSoluble Soluble: Proceed to Assay Decision->ResultSoluble No ResultPrecip Precipitation: Requires Formulation Decision->ResultPrecip Yes

Figure 1: Kinetic solubility assessment workflow. Detection of turbidity (OD620) indicates compound "crashing" out of solution.

Module 2: Formulation Strategies (The Fix)

If Protocol 1.1 fails, standard DMSO dilution is insufficient. Use these strategies tailored for quinolines.

Strategy A: Cyclodextrin Complexation (The "Gold Standard")

Cyclodextrins (CDs) form inclusion complexes, hiding the hydrophobic quinoline core while exposing hydrophilic hydroxyls to the solvent.

  • Recommendation: Use Sulfobutylether-

    
    -cyclodextrin (SBE-
    
    
    
    -CD)
    or HP-
    
    
    -CD.[1]
  • Why: Native

    
    -CD has low solubility; SBE derivatives are highly soluble and safer for cells [2].[1]
    

Protocol:

  • Prepare a 20% (w/v) stock of SBE-

    
    -CD in water.[1]
    
  • Dissolve your quinoline compound in this CD vehicle before adding to the assay buffer.

  • Note: The CD concentration in the final assay well should be <1% to avoid stripping cholesterol from cell membranes.

Strategy B: The pH Shift (Protonation)

Since Quinoline pKa is ~4.9, it becomes soluble at pH < 4.[2]

  • Application: Dissolve the compound in 0.1 M HCl (if stable) to form the hydrochloride salt in situ, then dilute into a high-capacity buffered medium (e.g., 50 mM HEPES) to return to pH 7.4.

  • Risk: If the concentration exceeds the intrinsic solubility at pH 7.4, it may re-precipitate over time (check with Protocol 1.1).

Solvent Compatibility Table
Solvent / CarrierMax Final % (Cell Assay)MechanismBest For
DMSO 0.1% - 0.5%CosolventGeneral screening
Ethanol < 0.1%CosolventCompounds sensitive to DMSO oxidation
SBE-

-CD
0.5% - 1.0%EncapsulationQuinolines , aromatics, lipophilics
Tween-80 0.01%SurfactantPreventing aggregation (See Module 3)

Module 3: Assay Interference & False Positives

The "Shoichet" Effect: Quinolines are notorious for forming Colloidal Aggregates [3]. These are sub-micron particles that sequester enzymes, leading to false inhibition (promiscuous binding).

Symptom: You observe high potency (low IC50) that disappears when you change assay conditions (e.g., add albumin or detergent).

Protocol 3.1: The Detergent Sensitivity Test

Objective: Validate if inhibition is real (specific) or artifactual (aggregation).[1][3][4]

Theory: Non-ionic detergents (Triton X-100, Tween-80) disrupt colloidal aggregates at concentrations below their Critical Micelle Concentration (CMC), releasing the enzyme.[1] They do not typically disrupt specific lock-and-key binding [4].[1]

Procedure:

  • Control Arm: Run your standard IC50 assay.

  • Test Arm: Run the same assay with freshly prepared assay buffer containing 0.01% Triton X-100 (freshly made).

  • Compare IC50s:

    • Valid Hit: IC50 remains unchanged (within 2-3 fold).[1]

    • False Positive (Aggregator): IC50 shifts dramatically (>10 fold) or activity is completely lost in the presence of detergent.

Visualizing the Logic:

AggregationLogic ObservedActivity High Activity Observed (Low IC50) AddDetergent Repeat Assay with 0.01% Triton X-100 ObservedActivity->AddDetergent ResultCheck Does Activity Persist? AddDetergent->ResultCheck TrueBinder Activity Remains: TRUE BINDER ResultCheck->TrueBinder Yes Artifact Activity Lost: COLLOIDAL ARTIFACT ResultCheck->Artifact No

Figure 2: Decision tree for distinguishing specific binding from colloidal aggregation artifacts.

Frequently Asked Questions (FAQ)

Q: My quinoline compound is fluorescent. Will this mess up my assay? A: Yes, many quinolines are fluorophores. If your assay readout is fluorescence-based (e.g., FRET, fluorescence polarization), the compound's autofluorescence can mask the signal.

  • Fix: Run a "Compound Only" control (no enzyme/cells) to measure background fluorescence. If high, switch to a Red-Shifted assay dye or a luminescence-based readout (e.g., Glo-assays).[1]

Q: Can I just sonicate the solution to dissolve the precipitate? A: No. Sonication creates a fine suspension (dispersion), not a solution. These particles will settle onto cells, causing physical toxicity (the "shrapnel effect"), or scatter light in optical assays. You must achieve thermodynamic solubility.

Q: Why does my compound work in enzyme assays but fail in cell assays? A: Aside from permeability, check your protein binding. Quinolines bind heavily to Serum Albumin (BSA/FBS).[1]

  • Test: Run the assay in low-serum media (0.5% FBS) vs. high-serum (10% FBS).[1] A massive shift in potency indicates the compound is being sequestered by serum proteins.

References

  • Effect of pH and Ionic Strength on the Solubility of Quinoline. AAPS PharmSciTech. (2019).[1][5] [Link]

  • Cyclodextrins and their derivatives as drug stability modifiers. MDPI. (2023).[1] [Link][1]

  • A high-throughput screen for aggregation-based inhibition in a large compound library. Journal of Medicinal Chemistry. (2007).[1][4] [Link]

Sources

Optimization

Technical Support Center: Quinoline Derivative Scale-Up

Status: Operational | Tier: 3 (Senior Process Chemistry) Welcome to the Quinoline Purification Technical Support Center. This guide addresses the specific physicochemical challenges of scaling up nitrogen-containing hete...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: 3 (Senior Process Chemistry)

Welcome to the Quinoline Purification Technical Support Center. This guide addresses the specific physicochemical challenges of scaling up nitrogen-containing heterocycles. Quinolines are notoriously difficult to purify at scale due to their basicity (pKa ~4.9), tendency to "oil out" during crystallization, and propensity to bind transition metals from catalytic synthesis.

Module 1: Flash Chromatography Troubleshooting

Issue: "My compound elutes as a broad smear (tailing) rather than a sharp peak."

Diagnosis: The Silanol Effect.[1] Unmodified silica gel (


) possesses acidic surface silanol groups (

).[2] Quinoline derivatives are weak bases. As the compound travels down the column, the basic nitrogen hydrogen-bonds with these acidic sites, causing reversible but strong adsorption. This results in peak tailing, poor resolution, and co-elution with impurities.

Protocol: Amine Modification (The "Masking" Technique) To fix this, you must introduce a competing base into the mobile phase to "mask" the silanol sites.

  • Select Modifier: Triethylamine (TEA) is the industry standard. Ammonium hydroxide (

    
    ) is an alternative if using MeOH/DCM gradients.
    
  • Concentration: Add 1% to 3% (v/v) TEA to both solvent A (non-polar) and solvent B (polar).

    • Critical Step: Flush the column with the TEA-modified mobile phase for 2-3 Column Volumes (CV) before loading your sample. This pre-saturates the silica surface.

  • Work-up: TEA has a high boiling point (89°C). To remove it after fractionation:

    • Co-evaporate with toluene/heptane.

    • Or, perform a mild basic wash (sat.

      
      ) if your product is lipophilic enough.
      
Issue: "How do I scale my separation from a 4g cartridge to a 120g column?"

Diagnosis: Linear Velocity Mismatch. Scale-up fails when users simply multiply flow rate by the mass factor. To maintain separation quality (resolution), you must maintain the same Linear Velocity (speed of the solvent front) and Column Volumes (CV) .

Scale-Up Protocol: Do not guess. Use the Square of the Radius Rule .

  • Calculate Scale Factor:

    
    
    
  • Adjust Flow Rate:

    
    
    
  • Maintain Gradient Slope: The gradient duration must be extended so that the number of CVs remains constant. If the small column gradient took 15 CVs, the large column gradient must also take 15 CVs.

Data Table: Standard Scale-Up Parameters (Silica)

Parameter4g Column (Scouting)40g Column (Pilot)120g Column (Process)
Sample Load (Easy) 0.4g (10%)4.0g12.0g
Sample Load (Difficult) 0.04g (1%)0.4g1.2g
Typical Flow Rate 18 mL/min40 mL/min85 mL/min
Equilibration Vol 3 - 5 CV3 - 5 CV3 - 5 CV
Workflow Visualization: Mobile Phase Selection

ChromatographyLogic Start Crude Quinoline Mixture CheckTLC Run TLC (Standard Silica) Start->CheckTLC Tailing Is spot tailing? CheckTLC->Tailing NoTailing Standard Gradient (Hex/EtOAc) Tailing->NoTailing No YesTailing Add 1-3% TEA to Mobile Phase Tailing->YesTailing Yes CheckSolubility Solubility Check YesTailing->CheckSolubility DCM_MeOH Use DCM/MeOH + 1% NH4OH CheckSolubility->DCM_MeOH Soluble in Organic ReversePhase Switch to C18 (Use pH 10 Buffer) CheckSolubility->ReversePhase Polar/Insoluble

Caption: Decision logic for selecting mobile phase modifiers to prevent peak tailing in basic heterocycles.

Module 2: Crystallization & Isolation

Issue: "My product is 'oiling out' instead of crystallizing."

Diagnosis: Liquid-Liquid Phase Separation (LLPS). This occurs when the "oiling out" boundary (binodal) is hit before the crystallization boundary (spinodal). The impurities in the quinoline mixture lower the melting point of the solid below the temperature of the solvent, causing it to crash out as a supercooled liquid (oil) rather than a crystal lattice.

Troubleshooting Protocol: The "Seeding Bridge" You must force the system to bypass the metastable oiling zone.

  • Determine Metastable Zone Width (MSZW): Run a small scale test to find the temperature where the solution becomes cloudy (

    
    ) and where it clears (
    
    
    
    ).
  • Seed Point: Cool the solution to exactly

    
    .
    
  • Add Seeds: Add 0.5 - 1.0 wt% of pure seed crystals.

  • Isothermal Hold: Hold the temperature constant for 30-60 minutes. This allows the seeds to grow and consume supersaturation without triggering the formation of oil droplets.

  • Slow Cooling: Ramp down temperature at 0.1 - 0.5°C/min.

FAQ: What if I don't have seed crystals?

  • Scratch Method: Use a glass rod to scratch the flask wall (induces nucleation sites).

  • Sonication: Brief ultrasonic bursts can induce nucleation.

  • Anti-solvent Drip: Add anti-solvent (e.g., Heptane into EtOAc) extremely slowly until slight turbidity persists, then stop and wait.

Visualization: Oiling Out Mechanism

Crystallization HotSol Hot Homogeneous Solution Cooling Cooling Process HotSol->Cooling Decision Impurity Level / Cooling Rate Cooling->Decision OilOut Oiling Out (Liquid-Liquid Phase Separation) Decision->OilOut High Impurity Fast Cooling Nucleation Nucleation (Crystal Formation) Decision->Nucleation Controlled Cooling + Seeding Remedy Remedy: Re-heat, Add Solvent, Add Seed Crystals OilOut->Remedy Remedy->HotSol

Caption: Pathway differentiation between successful crystallization and the "oiling out" failure mode.

Module 3: Impurity Scavenging (Palladium)

Issue: "My product is grey/brown after Suzuki coupling."

Diagnosis: Residual Palladium.[3][4] Quinoline nitrogens are excellent ligands for Palladium (Pd). Standard workups (water wash) will not remove Pd coordinated to the quinoline ring.

Comparison of Scavenging Methods Select the method based on your scale and budget.

MethodReagentProtocolProsCons
Solid Scavenger SiliaMetS® Thiol / DMTAdd 4 eq. (w/w), stir 4h @ 50°C, Filter.High efficiency (<5ppm), no extraction needed.Expensive for kg scale.
Chelating Wash N-Acetyl Cysteine (NAC)Wash organic layer with 10% aq. NAC solution.Cheap, scalable, non-toxic.Requires phase separation optimization.
Adsorption Activated Carbon (Darco KB)Slurry 10-20 wt% carbon in hot solvent, filter hot.Very cheap.Lower yield (product loss), messy filtration.
Precipitant Trimercaptotriazine (TMT)Add Na3TMT (aq), Pd precipitates as complex.Highly effective for Pd(II).TMT has a strong odor; precipitate is fine/hard to filter.

References

  • Teledyne ISCO. (2020).[5] How To: Scale Up From Small Column To A Large Column. [Video Guide]. YouTube. [Link]

  • Phenomenex. (2023).[2] HPLC Tech Tip: Overcoming Peak Tailing of Basic Analytes. Phenomenex Technical Resources. [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization: Mechanisms and Troubleshooting. Mettler Toledo Technical Library. [Link]

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography: Deactivating Silica for Acid-Sensitive/Basic Compounds. Department of Chemistry. [Link]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients. Advanced Synthesis & Catalysis. (Contextual grounding for Scavenging Table).

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H and 13C NMR Characterization of 3-(Substituted methyl)quinolines

Executive Summary & Strategic Importance The 3-(substituted methyl)quinoline scaffold is a critical pharmacophore in modern drug discovery, serving as a precursor for antimalarial (chloroquine analogs), anticancer (campt...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The 3-(substituted methyl)quinoline scaffold is a critical pharmacophore in modern drug discovery, serving as a precursor for antimalarial (chloroquine analogs), anticancer (camptothecin derivatives), and anti-inflammatory agents.

Characterizing the C3-position substitution presents a unique analytical challenge compared to the C2 or C4 isomers. The magnetic anisotropy of the nitrogen heteroatom and the ring current effects often lead to signal overlap in standard 1D NMR, particularly between the H-4 proton and the benzenoid ring protons (H-5 to H-8).

This guide compares the Standard 1D Protocol against an Integrated 2D Elucidation Strategy , demonstrating why the latter is the required standard for validating regioselectivity in 3-substituted quinoline synthesis.

Comparative Analysis: Analytical Methodologies

This section evaluates the "performance" of two characterization workflows. The metric for performance is Structural Confidence —the ability to unambiguously distinguish the 3-substituted product from common synthetic byproducts (e.g., 2-substituted isomers or unreacted Skraup/Friedländer intermediates).

Method A: Standard 1D 1H/13C NMR (The "Quick Screen")

Best for: Purity checks of known standards.

FeaturePerformance DescriptionLimitations
Resolution Low. H-4 often overlaps with H-5/H-8 multiplets (7.5–8.2 ppm).Cannot definitively prove C3 vs. C4 substitution without clear coupling constants.
Diagnostic Power Medium. Relies heavily on the chemical shift of the methylene spacer (

) at ~4.5–5.0 ppm.
The methylene shift is often insensitive to the position on the ring (C2 vs C3).
Time Efficiency High. < 10 mins acquisition.High risk of false positives if isomeric impurities are present.
Method B: Integrated 2D NMR (HSQC/HMBC) (The "Gold Standard")

Best for: De novo structure elucidation and complex mixture analysis.

FeaturePerformance DescriptionAdvantages
Resolution High. Disperses overlapping proton signals into the carbon dimension.Separates H-4 from the homocyclic ring protons based on C-4 chemical shift (~135 ppm).
Diagnostic Power Definitive. HMBC provides "long-range" eyes.Key Differentiator: Only the 3-substituted isomer shows a strong 3-bond correlation (

) from the methylene protons to the distinct C-2 and C-4 carbons.
Time Efficiency Medium. 30–60 mins acquisition.Eliminates the need for X-ray crystallography for regiochemical confirmation.

Reference Spectral Data

The following data represents the consensus chemical shifts for 3-(hydroxymethyl)quinoline and its analogs in DMSO-


. Note the diagnostic deshielding of H-2 due to the adjacent nitrogen.
Table 1: 1H NMR Chemical Shift Trends ( , ppm)
PositionProton Type

(DMSO-

)
MultiplicityCoupling (

, Hz)
Diagnostic Note
H-2 Heterocyclic8.80 – 9.05 Singlet (d)

Most deshielded; diagnostic for C3-substitution (lack of H-2 implies C2-sub).
H-4 Heterocyclic8.15 – 8.35 Singlet (s)-Often appears as a singlet due to lack of vicinal neighbors.
H-5, H-8 Benzenoid7.90 – 8.10Doublet (d)

H-8 is often distinct; H-5 can overlap with H-4.
H-6, H-7 Benzenoid7.50 – 7.75Multiplet (m)-"Roofing" effect common.
-CH₂- Methylene 4.60 – 4.90 Singlet (s)-Critical Handle. Shifts downfield if X = Cl/Br.
-OH/-NH ExchangeableVariableBroad s-Disappears with

shake.
Table 2: 13C NMR Representative Shifts ( , ppm)
CarbonType

(approx)
HMBC Correlation Target
C-2 CH150.0 – 152.0 Correlates with H-4 and

C-4 CH133.0 – 135.0 Correlates with H-2 and H-5
C-3 Quaternary128.0 – 130.0 The "Silent" Carbon. Identified via HMBC from

.
-CH₂- Aliphatic60.0 – 64.0 Key entry point for assignment.

Experimental Protocol: Self-Validating Workflow

This protocol ensures high signal-to-noise ratio (S/N) and minimizes solvent artifacts.

Phase 1: Sample Preparation
  • Mass: Weigh 10–15 mg of the quinoline derivative.

  • Solvent: Add 600 µL of DMSO-

    
      (99.9% D).
    
    • Why DMSO? It prevents aggregation common in quinolines and slows proton exchange for -OH/-NH groups, allowing observation of coupling.

  • Filtration: Filter through a glass wool plug directly into the NMR tube to remove paramagnetic particulates (iron dust from spatulas) which broaden linewidths.

Phase 2: Acquisition Parameters (600 MHz equivalent)
  • 1H Survey:

    • Pulse angle: 30°

    • Relaxation delay (

      
      ): 1.0 s (Quinolines relax slowly; ensure full recovery for integration).
      
    • Scans: 16

  • gHSQC (Multiplicity Edited):

    • Differentiates

      
       (red/positive) from 
      
      
      
      (blue/negative).
    • Critical Check: The C3-methylene must appear inverted (blue) in the aliphatic region.

  • gHMBC (Long Range):

    • Optimize for

      
      .
      
    • Scans: 64 (minimum).

Structural Elucidation Logic Flow

The following diagram illustrates the decision tree for assigning the C3-position using the "methylene handle" strategy.

Quinoline_Assignment Start Sample Spectrum (1H) Identify_CH2 Identify Methylene (-CH2-) Signal (4.5 - 5.0 ppm) Start->Identify_CH2 Step 1: Locate Handle HSQC_Step HSQC Experiment (Confirm Carbon Type) Identify_CH2->HSQC_Step Step 2: Verify CH2 Identify_H2 Identify H-2 Signal (Most Deshielded ~9.0 ppm) HMBC_Step HMBC Experiment (Long Range Connectivity) Identify_H2->HMBC_Step Step 4: Map Connectivity HSQC_Step->Identify_H2 Step 3: Locate H-2 Decision_C2 Correlation: CH2 -> C2 & C4? HMBC_Step->Decision_C2 Analyze Cross-peaks Result_3Sub CONFIRMED: 3-(Substituted)quinoline Decision_C2->Result_3Sub Yes (Strong correlations) Result_Iso ISOMER ALERT: Likely 2- or 4-substituted Decision_C2->Result_Iso No (Missing H-2 or C-4 link)

Figure 1: Logic flow for definitive structural assignment of 3-substituted quinolines using the methylene group as a diagnostic handle.

References

  • Synthesis and spectroscopic characterization of 2-methyl-4-styrylquinolines. Source: IUCr Journals (2022). Provides comparative NMR data for quinoline ring systems and substituent effects.

  • Structural Elucidation of Quinoline Derivatives via 2D NMR. Source: MDPI (Molbank, 2024).[1] Details the specific HMBC correlations required to assign the quinoline skeleton.

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives. Source: TSI Journals. Offers theoretical vs. experimental chemical shift values for substituted quinolines.

  • NMR Chemical Shifts of Trace Impurities. Source: EPFL / Organometallics. Essential for distinguishing solvent peaks (DMSO/Water) from the methylene signals in dilute samples.

Sources

Comparative

Technical Guide: Structural Characterization of 3-(Chloromethyl)quinoline Derivatives via X-Ray Crystallography

Executive Summary Product Focus: Single Crystal X-Ray Diffraction (SC-XRD) for Quinoline Scaffolds. Primary Application: Definitive structural elucidation of novel 3-(chloromethyl)quinoline derivatives in drug discovery....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Focus: Single Crystal X-Ray Diffraction (SC-XRD) for Quinoline Scaffolds. Primary Application: Definitive structural elucidation of novel 3-(chloromethyl)quinoline derivatives in drug discovery.

In the development of quinoline-based antimalarials and kinase inhibitors, the 3-(chloromethyl)quinoline core serves as a critical electrophilic warhead for diversification. However, functionalization at the C3 position often induces unexpected conformational twisting and steric locking that solution-phase NMR cannot resolve with 100% certainty.

This guide objectively compares SC-XRD against its primary alternatives—Density Functional Theory (DFT) and NMR Spectroscopy . While DFT offers predictive speed and NMR provides solution-state dynamics, SC-XRD remains the only method capable of validating the absolute stereochemistry and intermolecular packing forces (π-π stacking) that dictate solid-state stability and bioavailability.

Part 1: The Synthetic Context & Challenge

To understand the crystallographic challenge, we must first define the analyte. The chloromethyl group at position 3 is highly reactive. A common optimization strategy involves nucleophilic substitution with secondary amines to generate 3-(aminomethyl)quinoline libraries.

The Structural Ambiguity: When bulky nucleophiles (e.g., piperazines, morpholines) are introduced, the methylene linker (


) acts as a hinge. The resulting molecule can adopt multiple rotamers.[1]
  • Question: Does the substituent fold back over the quinoline ring (intramolecular

    
    -stacking) or extend outward?
    
  • Impact: This conformation dictates binding affinity to protein targets like DNA gyrase or kinase domains.

Part 2: Comparative Analysis (XRD vs. Alternatives)

Comparison 1: SC-XRD vs. Density Functional Theory (DFT)

The Reality Check

DFT (typically B3LYP/6-31G*) is excellent for predicting gas-phase geometry. However, it fails to account for the crystal packing forces that often distort bond angles in the solid state.

Experimental Data: Bond Length Discrepancies Data based on comparative analysis of 3-substituted quinoline derivatives [1, 2].

ParameterSC-XRD (Experimental)DFT (Calculated - Gas Phase)DeviationSignificance
C(3)-C(

) Bond
1.502 Å1.515 Å-0.013 ÅXRD reveals bond contraction due to lattice compression.
Quinoline Planarity (RMSD) 0.04 Å0.00 Å+0.04 ÅDFT assumes perfect planarity; XRD reveals ring puckering.
Intermolecular Distance (

-

)
3.65 Å>4.50 Å (or N/A)N/ACritical: DFT often misses the T-shaped or parallel-displaced stacking seen in crystals.

Verdict: DFT is a hypothesis; SC-XRD is the validation. Relying solely on DFT risks designing ligands that cannot adopt the required conformation in a dense protein pocket.

Comparison 2: SC-XRD vs. NMR Spectroscopy

The Stereochemical Trap

NMR is the workhorse of chemistry, but for 3-(chloromethyl)quinoline derivatives, it suffers from time-scale averaging .

  • NMR Limitation: The methylene protons at C3 often appear as a singlet or a slightly broadened doublet, masking the rapid interconversion between rotamers.

  • XRD Advantage: SC-XRD freezes the molecule in its lowest-energy solid-state conformation, providing the absolute configuration if chiral centers are introduced during derivation.

Part 3: Experimental Protocol

Authoritative Workflow for Difficult Quinolines

Growing diffraction-quality crystals of quinoline derivatives is notoriously difficult due to their tendency to "oil out." The following protocol utilizes a counter-diffusion method superior to standard evaporation.

Phase 1: Crystal Growth (Vapor Diffusion)

Reagents:

  • Analyte: 3-((4-phenylpiperazin-1-yl)methyl)quinoline (Example derivative).

  • Solvent: Dichloromethane (DCM) - Good solubility.

  • Anti-solvent: Hexane or Diethyl Ether - Poor solubility.

Step-by-Step:

  • Dissolution: Dissolve 20 mg of the derivative in 0.5 mL of DCM in a small inner vial (GC vial). Ensure the solution is clear.

  • The Trap: Place the open inner vial inside a larger 20 mL scintillation vial.

  • Anti-solvent Addition: Carefully add 3 mL of Hexane to the outer vial (do not mix with inner vial).

  • Sealing: Cap the outer vial tightly.

  • Equilibration: Store at 4°C in a vibration-free zone. The hexane vapor will slowly diffuse into the DCM, lowering solubility gradually.

    • Why this works: Slow diffusion prevents rapid precipitation (oiling) and promotes organized lattice formation driven by

      
      -
      
      
      
      interactions [3].
Phase 2: Structure Solution Workflow

Once a crystal (


 mm) is harvested, the data processing follows this logic:

StructureSolution Start Raw Diffraction Data (Frames) Indexing Indexing (Unit Cell Determination) Start->Indexing Determine Lattice Integration Integration & Scaling (Intensity Data) Indexing->Integration hkl extraction Phasing Phasing (SHELXT) (Intrinsic Phasing) Integration->Phasing Solve Phase Problem Refinement Refinement (SHELXL) (Least Squares) Phasing->Refinement Assign Atoms Validation Validation (CheckCIF) (R-factor check) Refinement->Validation R1 < 5%? Validation->Refinement No (Fix Disorder)

Figure 1: Logical flow of crystallographic data processing from raw frames to validated structure.

Part 4: Structural Insights & Mechanism

What the Data Reveals

Upon solving the structure of a 3-(chloromethyl)quinoline derivative, two key interaction types typically emerge that define the compound's performance:

  • 
    -
    
    
    
    Stacking:
    Quinoline rings are electron-deficient. In the crystal lattice, they often stack in a head-to-tail fashion (centroid-centroid distance ~3.6–3.8 Å).
    • Relevance: This mimics how the drug might intercalate into DNA base pairs or stack against aromatic residues (Phe, Tyr, Trp) in a protein binding pocket [4].

  • C-H...N Hydrogen Bonding: The quinoline nitrogen (N1) is a weak hydrogen bond acceptor. XRD frequently reveals non-classical hydrogen bonds where an acidic aromatic proton from a neighboring molecule points directly at N1.

    • Relevance: This validates the basicity of the quinoline nitrogen, a crucial parameter for optimizing pKa and solubility.

Part 5: Visualization of the Workflow

To implement this in your lab, follow the decision matrix below. This ensures you choose the right characterization path based on your data needs.

Workflow Input Synthesized Quinoline Derivative Check Is Stereochemistry Ambiguous? Input->Check PathA Route A: NMR (Solution State) Check->PathA No PathB Route B: SC-XRD (Solid State) Check->PathB Yes OutcomeA Dynamic Average (Good for purity) PathA->OutcomeA OutcomeB Absolute Structure (Good for SAR) PathB->OutcomeB OutcomeB->Input Refine Synthesis

Figure 2: Decision matrix for selecting SC-XRD versus NMR for quinoline derivatives.

References

  • Marella, A., et al. (2013). Quinoline: A promising scaffold in medicinal chemistry.[2][3][4] Saudi Pharmaceutical Journal, 21(1), 1-12. Link

  • Foreman, M. R., et al. (2021). Understanding the aqueous chemistry of quinoline and the diazanaphthalenes: insight from DFT study. BMC Chemistry, 15, 1-14. Link

  • Groom, C. R., et al. (2016). The Cambridge Structural Database.[5] Acta Crystallographica Section B, 72(2), 171-179. Link

  • Sowmya, H., et al. (2014). The crystal structure of 3-chloro-2-(4-methylphenyl)-2H-pyrazolo[3,4-b]quinoline. Acta Crystallographica Section E, 71(5), 567-569. Link

Sources

Validation

A Comparative Guide to the Biological Activity of Quinoline Positional Isomers

For Researchers, Scientists, and Drug Development Professionals Introduction The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, represents a privileged structure...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, represents a privileged structure in medicinal chemistry.[1] This core is present in numerous natural products and synthetic compounds, exhibiting a wide array of biological activities.[2][3] The versatility of the quinoline ring system allows for extensive functionalization, leading to derivatives with potent and selective effects against various therapeutic targets.[4] The specific orientation of the nitrogen atom within the bicyclic structure and the position of substituents dramatically influence the molecule's physicochemical properties and, consequently, its biological activity. This guide provides a comparative analysis of the biological activities of quinoline positional isomers, offering insights into their structure-activity relationships (SAR) and outlining key experimental protocols for their evaluation.

Quinoline and its derivatives have demonstrated significant potential across a spectrum of therapeutic areas, including anticancer, antimicrobial, antiviral, antimalarial, and anti-inflammatory applications.[2][5] The mechanism of action often varies depending on the specific isomer and the nature and position of its substituents.[6] For instance, some quinoline derivatives exert their anticancer effects by inhibiting tyrosine kinases, crucial enzymes in cell growth and proliferation signaling pathways.[4] Others act as topoisomerase inhibitors or disrupt microtubule dynamics.[7][8] In the context of infectious diseases, quinoline-based drugs like chloroquine have been pivotal in combating malaria by interfering with the parasite's detoxification pathway.[9][10]

This guide will delve into the distinct biological profiles of various quinoline positional isomers, supported by experimental data and detailed methodologies to provide a comprehensive resource for researchers in drug discovery and development.

Comparative Biological Activities of Quinoline Positional Isomers

The position of the nitrogen atom in the quinoline ring system and the placement of various substituents are critical determinants of biological activity. This section explores the diverse pharmacological effects of quinoline isomers, highlighting how subtle structural changes can lead to significant differences in efficacy and mechanism of action.

Anticancer Activity

Quinoline derivatives are a prominent class of compounds investigated for their anticancer properties.[6][8] Their mechanisms of action are diverse and include the inhibition of cell cycle progression, induction of apoptosis, and suppression of angiogenesis.[6]

Structure-Activity Relationship Insights:

  • Substitution at Position 4: 4-aminoquinolines have been a focus of anticancer drug design. The nature of the substituent at this position significantly impacts activity.

  • Substitution at Position 7: The presence of a propoxy group at the 7-position has been shown to be crucial for the potent antiproliferative activity of some quinoline derivatives.[11]

  • Substitution at Position 8: 8-hydroxyquinoline derivatives have demonstrated notable neuroprotective and potential anticancer activities.[12]

  • Hybrid Molecules: The conjugation of quinoline with other pharmacophores, such as chalcones, has yielded hybrid compounds with potent anticancer activities, often acting as tubulin polymerization inhibitors.[7]

Isomer/Derivative Cancer Cell Line Activity (IC50/GI50) Mechanism of Action
N-(3-methoxyphenyl)-7-(3-phenylpropoxy)quinolin-4-amineHCT-116, RKO, A2780, Hela2.56 - 3.67 µMInduces ATG5-dependent autophagy[11]
Quinoline-chalcone hybridsMCF10A breast cancerNot specifiedDisruption of microtubule dynamics[7]
Novel Quinoline Derivative 91b1Various cancer cell linesNot specifiedDownregulation of Lumican[13]
Quinoline derivatives (9d, 9f, 9g)PC-3 (prostate cancer)1.29 - 2.81 µMPim-1 kinase inhibition[14]
Antimicrobial Activity

Quinolines have a long history as antimicrobial agents, with activity against a broad spectrum of bacteria and fungi.[1][15] Their efficacy is highly dependent on the specific substitution patterns.

Structure-Activity Relationship Insights:

  • Gram-Positive vs. Gram-Negative Activity: The structural features required for activity against Gram-positive and Gram-negative bacteria often differ. Certain quinoline derivatives show potent activity against multidrug-resistant Gram-positive strains like MRSA and C. difficile.[16]

  • Metal Chelating Properties: The ability of some quinoline isomers, particularly those with substituents at the 2- and 4-positions, to chelate metal ions is linked to their antifungal activity.[17][18] This is believed to disrupt essential metal-dependent enzymatic processes in fungi.

  • Sulfonamide Conjugates: Quinoline-5-sulfonamides have been synthesized and shown to possess both anticancer and antibacterial properties.[19]

Isomer/Derivative Microorganism Activity (MIC) Proposed Mechanism of Action
Pytren-2QAspergillus fumigatus (azole-resistant)Potent in vitro activityIron chelation[18]
Various quinoline derivativesE. coli, P. aeruginosa100-200 µg/mLNot specified[15]
Quinoline-based compoundsC. difficileEffective in vivoNot specified[16]
Antimalarial Activity

The quinoline core is central to some of the most important antimalarial drugs ever developed, including quinine and chloroquine.[9][10] The mechanism of these drugs involves the inhibition of hemozoin biocrystallization in the malaria parasite.[9]

Structure-Activity Relationship Insights:

  • The Role of the Side Chain: The nature of the side chain attached to the quinoline nucleus is critical for antimalarial efficacy and for overcoming drug resistance.

  • Hybridization Approach: Molecular hybridization, combining the quinoline scaffold with other pharmacophores, is a key strategy to develop new antimalarials that can circumvent resistance mechanisms.[10][20] Chloroquine works by accumulating in the parasite's food vacuole and inhibiting the polymerization of toxic heme into hemozoin.[10]

Antioxidant and Neuroprotective Activities

Certain quinoline isomers exhibit significant antioxidant and neuroprotective properties, making them interesting candidates for the treatment of neurodegenerative diseases.[21][22]

Structure-Activity Relationship Insights:

  • Free Radical Scavenging: The ability of quinoline derivatives to act as antioxidants is often attributed to their capacity to donate a hydrogen atom or a single electron to scavenge free radicals.[21][23]

  • Enzyme Inhibition: Some derivatives have been shown to inhibit enzymes like monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), which are implicated in the pathology of neurodegenerative diseases.[21]

  • Structural Features: The presence of hydroxyl or amino groups can enhance the antioxidant and neuroprotective activities of quinoline derivatives.[21] For instance, 2-methylquinoline-4-carboxylic acid and 2-(4-methylphenyl)quinoline-4-carboxylic acid showed better antioxidant activity than the parent isatin compound.[23]

Experimental Protocols

To ensure the reliability and reproducibility of biological activity data, standardized and well-validated experimental protocols are essential. This section provides detailed methodologies for key assays used to evaluate the biological activities of quinoline isomers.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline isomers in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well Plate incubation1 2. Incubate 24h cell_seeding->incubation1 compound_addition 3. Add Quinoline Isomers incubation1->compound_addition incubation2 4. Incubate 48-72h compound_addition->incubation2 mtt_addition 5. Add MTT Reagent incubation2->mtt_addition incubation3 6. Incubate 4h mtt_addition->incubation3 solubilization 7. Solubilize Formazan incubation3->solubilization read_plate 8. Read Absorbance at 570nm solubilization->read_plate calc_ic50 9. Calculate IC50 read_plate->calc_ic50

Caption: Workflow of the MTT assay for cytotoxicity testing.

Antibacterial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.

Principle: The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation is the MIC.

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Compound Dilution: Prepare serial twofold dilutions of the quinoline isomers in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the well remains clear).

Broth_Microdilution_Workflow start Start prep_inoculum 1. Prepare Bacterial Inoculum start->prep_inoculum serial_dilution 2. Prepare Serial Dilutions of Compounds prep_inoculum->serial_dilution inoculate_plate 3. Inoculate 96-well Plate serial_dilution->inoculate_plate incubate 4. Incubate at 37°C for 18-24h inoculate_plate->incubate read_mic 5. Determine MIC (Lowest Concentration with No Growth) incubate->read_mic end End read_mic->end

Caption: Workflow for antibacterial susceptibility testing.

Antioxidant Activity Assay (DPPH Radical Scavenging)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the antioxidant capacity of a compound.

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, and the color changes to pale yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Step-by-Step Protocol:

  • Compound Preparation: Prepare different concentrations of the quinoline isomers in a suitable solvent (e.g., methanol or ethanol).

  • DPPH Solution: Prepare a fresh solution of DPPH in the same solvent.

  • Reaction Mixture: Add the compound solutions to the DPPH solution in a 96-well plate or cuvettes. Include a control (DPPH solution without the compound) and a standard antioxidant (e.g., ascorbic acid or Trolox).

  • Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • IC50 Determination: Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Conclusion

The biological activity of quinoline positional isomers is profoundly influenced by the substitution pattern on the quinoline ring. This guide has provided a comparative overview of the anticancer, antimicrobial, antimalarial, and antioxidant activities of various quinoline derivatives, underscoring the importance of structure-activity relationship studies in the design of new therapeutic agents. The detailed experimental protocols offer a foundation for researchers to reliably evaluate the biological potential of novel quinoline compounds. The continued exploration of the chemical space around the quinoline scaffold holds significant promise for the discovery of new drugs to address a wide range of diseases.

References

  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.).
  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020-08-21).
  • The Multifaceted Biological Activities of Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals. Benchchem.
  • Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity. (2025-08-05). ResearchGate.
  • Application of Quinoline Ring in Structural Modification of Natural Products. (n.d.). National Institutes of Health.
  • Biologically active quinoline and quinazoline alkaloids part I. (n.d.). PMC.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025-08-27). PubMed Central.
  • Quinine. (n.d.). Wikipedia.
  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (n.d.). MDPI.
  • Significant Activity of Pytren-2Q, a 2-Quinoline Polyamine Compound, against High-Concern Human Pathogenic Fungi. (2026-01-29). ACS Publications.
  • Significant Activity of Pytren-2Q, a 2-Quinoline Polyamine Compound, against High-Concern Human Pathogenic Fungi. (2026-02-06). ACS Omega.
  • Synthesis and biological evaluation of quinoline derivatives as potential anti-prostate cancer agents and Pim-1 kinase inhibitors. (2016-04-15). PubMed.
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  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (n.d.).
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  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. (2023-06-02). UI Scholars Hub.
  • (PDF) Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023-10-09).
  • 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases. (n.d.). PMC - PubMed Central.
  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021-11-04). Biointerface Research in Applied Chemistry.
  • Design, synthesis and biological evaluation of new quinoline derivatives as potential antitumor agents. (2019-09-15). PubMed.
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Comparative

The Evolving Landscape of Cancer Therapeutics: A Comparative Guide to the SAR of 3-Substituted Quinoline Derivatives

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and antibact...

Author: BenchChem Technical Support Team. Date: February 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2][3][4][5] The versatility of the quinoline ring system, with its numerous sites for substitution, allows for the fine-tuning of pharmacological properties, making it a privileged structure in drug discovery.[4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-substituted quinoline derivatives, with a particular focus on their anticancer potential. We will objectively compare their performance with alternative therapeutic agents, supported by experimental data, to provide researchers, scientists, and drug development professionals with a comprehensive resource for advancing the design of next-generation oncology drugs.

The Rationale for Targeting the 3-Position of the Quinoline Nucleus

The strategic modification of the quinoline core at its various positions has been a fruitful endeavor in the quest for potent and selective anticancer agents.[1][6] While substitutions at positions 2, 4, 6, and 7 have all yielded compounds with significant cytotoxic activity, the 3-position has emerged as a particularly promising locus for derivatization. The introduction of diverse substituents at this position can profoundly influence the molecule's interaction with biological targets, leading to enhanced potency and selectivity. This guide will delve into the nuances of these structure-activity relationships, providing a clear roadmap for the rational design of novel 3-substituted quinoline-based anticancer drug candidates.

Synthetic Strategies for 3-Substituted Quinoline Derivatives: A Workflow Overview

The synthesis of 3-substituted quinoline derivatives can be achieved through various established and modern synthetic methodologies. A common and versatile approach is the Friedländer annulation, which involves the condensation of an o-aminobenzaldehyde or ketone with a compound containing a reactive methylene group.[7] Palladium-catalyzed cross-coupling reactions have also become a powerful tool for introducing a wide array of substituents at the 3-position with high efficiency and functional group tolerance.[4][7]

Below is a generalized workflow for the synthesis of 3-substituted quinoline derivatives, illustrating the key steps from starting materials to the final, biologically active compounds.

Synthesis_Workflow cluster_synthesis Synthesis of 3-Substituted Quinolines Start Starting Materials (e.g., o-aminobenzaldehyde, aryl acetaldehyde) Reaction Key Synthetic Step (e.g., Friedländer Condensation, Pd-catalyzed Coupling) Start->Reaction Reagents & Conditions Purification Purification (e.g., Column Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Final_Product 3-Substituted Quinoline Derivative Characterization->Final_Product

Caption: Generalized workflow for the synthesis of 3-substituted quinoline derivatives.

Structure-Activity Relationship (SAR) Analysis of 3-Substituted Quinolines

The biological activity of quinoline derivatives is highly dependent on the nature and position of the substituents on the quinoline ring.[4] The following table summarizes key SAR findings for 3-substituted quinoline derivatives, focusing on their anticancer properties.

Position of Substitution Substituent Type Effect on Anticancer Activity Example(s) and Key Findings References
3-Position Aryl Groups (e.g., Phenyl, Thienyl) Generally enhances activity. Substituents on the aryl ring are crucial.3-(4-methoxyphenyl)-6,7-dimethoxyquinoline showed potent PDGF-RTK inhibition (IC50 ≤ 20 nM). A lipophilic group at the 3-position is beneficial.[7]
Phenyltrifluoromethyl Can exhibit significant growth inhibitory action.The presence of an electronegative group on the phenyl ring at the 3-position showed important growth inhibitory action against MCF-7 breast cancer cells.[8]
Acrylamide Moieties Can lead to potent and selective anticancer agents.Novel 3-substituted acrylamide quinoline derivatives have been synthesized and evaluated for their biological activity.[9]
6- and 7-Positions Dimethoxy Groups Often advantageous for potent inhibition of kinases like PDGF-RTK.The presence of 6,7-dimethoxy groups on the quinoline ring was found to be advantageous for potent inhibition of PDGF-RTK.[7]
Other Positions (e.g., 2, 4) Various Substituents Can modulate solubility and biological profile.Introduction of various substituents on the heteroaromatic nucleus can improve solubility and result in a better biological profile.[1]

Comparative Performance Analysis: 3-Substituted Quinolines vs. Alternative Anticancer Agents

To contextualize the potential of 3-substituted quinoline derivatives, it is essential to compare their performance against established anticancer drugs and other emerging therapeutic classes.

Compound/Class Mechanism of Action Potency (IC50/GI50) Selectivity Known Limitations
3-Arylquinolines PDGF-RTK Inhibition≤ 20 nMGenerally inactive against EGFR-TKFurther in vivo studies needed.
3-Phenyltrifluoromethyl Quinolines Thymidine Phosphorylase InteractionPotent against MCF-7Specificity for breast cancer cell lines noted.Limited broad-spectrum data.
Doxorubicin (Standard Chemotherapy) Topoisomerase II InhibitionVaries by cell lineBroad-spectrum, but high toxicity to healthy cellsCardiotoxicity, myelosuppression.
Erlotinib (EGFR Inhibitor) EGFR Tyrosine Kinase InhibitionVaries by EGFR mutation statusSelective for EGFR-expressing tumorsResistance development, skin rash.

Experimental Protocols

General Procedure for Friedländer Synthesis of 3-Arylquinolines
  • Reactant Preparation: Dissolve equimolar amounts of the appropriate o-aminobenzaldehyde and aryl-acetaldehyde in a suitable solvent (e.g., ethanol).

  • Catalyst Addition: Add a catalytic amount of a base (e.g., NaOH or KOH).

  • Reaction: Reflux the mixture for a specified period (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and pour it into ice-cold water.

  • Isolation: Collect the precipitated solid by filtration, wash with water, and dry.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired 3-arylquinoline.[7]

In Vitro Anticancer Activity Evaluation: Sulforhodamine B (SRB) Assay
  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in 96-well plates at an appropriate density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized quinoline derivatives and a positive control (e.g., Doxorubicin) for 48-72 hours.

  • Cell Fixation: Discard the treatment medium and fix the cells with cold trichloroacetic acid (TCA).

  • Staining: Wash the plates with water and stain the cells with 0.4% (w/v) Sulforhodamine B (SRB) solution.

  • Wash and Solubilize: Remove the unbound dye by washing with 1% acetic acid and air-dry the plates. Solubilize the bound stain with 10 mM Tris base solution.

  • Absorbance Measurement: Measure the optical density at a specific wavelength (e.g., 510 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value for each compound.[1][8]

Mechanism of Action: Targeting Key Signaling Pathways in Cancer

Many 3-substituted quinoline derivatives exert their anticancer effects by inhibiting key enzymes involved in cancer cell proliferation and survival, such as receptor tyrosine kinases (RTKs).[6][7] The diagram below illustrates a simplified signaling pathway involving the Platelet-Derived Growth Factor Receptor (PDGFR), a target for some potent 3-substituted quinoline derivatives.

Signaling_Pathway cluster_pathway PDGFR Signaling Pathway and Inhibition PDGF PDGF (Ligand) PDGFR PDGFR (Receptor Tyrosine Kinase) PDGF->PDGFR Dimerization Dimerization & Autophosphorylation PDGFR->Dimerization Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) Dimerization->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor 3-Substituted Quinoline Derivative Inhibitor->PDGFR Inhibition

Caption: Inhibition of the PDGFR signaling pathway by 3-substituted quinoline derivatives.

Conclusion and Future Directions

The exploration of 3-substituted quinoline derivatives continues to be a vibrant and promising area of anticancer drug discovery. The SAR studies highlighted in this guide underscore the critical role of the substituent at the 3-position in dictating the potency and selectivity of these compounds. The ability to modulate activity through rational design, coupled with well-established synthetic routes, positions this class of compounds as a valuable platform for the development of novel oncology therapeutics.

Future research should focus on expanding the diversity of substituents at the 3-position, exploring novel mechanisms of action beyond kinase inhibition, and conducting comprehensive in vivo studies to validate the therapeutic potential of the most promising candidates. By leveraging the insights from SAR studies and embracing innovative medicinal chemistry approaches, the scientific community can continue to unlock the full therapeutic potential of the versatile quinoline scaffold in the fight against cancer.

References

  • New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma - PMC. (2026, January 10). Vertex AI Search.
  • Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. (2025, October 30). Vertex AI Search.
  • Comprehensive review on current developments of quinoline-based anticancer agents. Vertex AI Search.
  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023, March 28). Vertex AI Search.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E. (2025, August 27). Vertex AI Search.
  • Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents - MDPI. (2022, November 9). Vertex AI Search.
  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES - Novelty Journals. (2022, June 20). Vertex AI Search.
  • An Extensive Review on Biological Interest of Quinoline and Its Analogues - ResearchGate. (2025, August 7). Vertex AI Search.
  • Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed. Vertex AI Search.
  • SAR of Novel 3-Arylisoquinolinones: meta-Substitution on the Aryl Ring Dramatically Enhances Antiproliferative Activity through Binding to Microtubules - PubMed. (2022, March 24). Vertex AI Search.
  • Structure-Activity Relationship (SAR) of Quinoxaline Analogs as Anticancer Agents: A Comparative Guide - Benchchem. Vertex AI Search.
  • Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights - MDPI. Vertex AI Search.
  • Review on recent development of quinoline for anticancer activities. Vertex AI Search.
  • Strategies for the synthesis of 3‐substituted quinoline derivatives. - ResearchGate. Vertex AI Search.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. Vertex AI Search.
  • SAR-identified moieties responsible for activity in quinine 3 - ResearchGate. Vertex AI Search.
  • Design, synthesis and biological evaluation of some novel 3-substituted acrylamide quinoline derivatives - ResearchGate. (2026, January 7). Vertex AI Search.
  • WO2015198349A1 - A one pot synthesis of 3-substituted quinoline carboxylates and its derivatives - Google Patents. Vertex AI Search.
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  • Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus - PubMed. (2025, April 1). Vertex AI Search.
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  • One-Pot, Three-Component Cascade Synthesis of 4‑Amino Quinoline Derivatives from 2‑Aminobenzonitriles, Aldehydes, and Active Methylene Compounds - American Chemical Society. (2026, January 23). Vertex AI Search.

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Validation

Comparing the efficacy of different coupling agents for quinoline derivatization

This guide provides a technical comparison of coupling agents specifically optimized for quinoline derivatization, focusing on amide bond formation—a critical step in synthesizing quinoline-based pharmacophores (e.g., ki...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of coupling agents specifically optimized for quinoline derivatization, focusing on amide bond formation—a critical step in synthesizing quinoline-based pharmacophores (e.g., kinase inhibitors, antimalarials).

Executive Summary & Strategic Context

Quinoline scaffolds present unique synthetic challenges due to the electronic deficiency of the pyridine ring and the steric bulk associated with the peri-positions (C4/C5 and C8/N1 interaction). Standard peptide coupling protocols often fail here, resulting in low yields or incomplete conversion.

This guide compares four primary activation strategies:

  • Propylphosphonic Anhydride (T3P): The modern standard for sterically hindered substrates.

  • HATU: The high-energy solution for electron-deficient amines.

  • EDC/HOBt: The legacy baseline for unhindered positions (C3, C6, C7).

  • Acid Chlorides (via SOCl₂/Oxalyl Chloride): The "nuclear option" for unreactive substrates.

Technical Comparison of Coupling Agents

The following data synthesizes performance metrics for the derivatization of quinoline-4-carboxylic acid (sterically hindered) with a secondary amine.

FeatureT3P (Propylphosphonic Anhydride) HATU (Hexafluorophosphate Azabenzotriazole) EDC / HOBt Acid Chloride Method
Primary Mechanism Cyclic anhydride activationO-At active ester formationCarbodiimide activationAcyl chloride formation
Steric Tolerance Excellent (Low epimerization)High ModerateHigh
Electronic Tolerance GoodBest for unreactive amines PoorExcellent
Workup Efficiency Superior (Water-soluble byproducts)Low (Requires chromatography to remove urea/PO-triamide)Moderate (Urea removal issues)Variable (Hydrolysis risk)
Atom Economy HighLow (Large byproduct mass)ModerateHigh
Typical Yield (C4-COOH) 85–95%75–90%40–60%80–95%
Safety Profile Non-explosive, Non-toxicPotential allergen/irritantHOBt is explosive (dry)Corrosive/Toxic gas

Mechanistic Causality & Reagent Selection[1][2]

The "Peri-Effect" Challenge

Derivatizing the C4 position of quinoline is notoriously difficult due to the peri-interaction with the C5 proton. This steric clash prevents the carboxylate from achieving planarity with the ring, reducing orbital overlap and nucleophilic attack rates.

  • Why T3P Wins: T3P forms a mixed anhydride that is highly reactive yet bulky. Crucially, the byproduct (propylphosphonic acid) is water-soluble. This drives the reaction forward by thermodynamics and simplifies the purification of lipophilic quinoline products.

  • Why HATU is the Alternative: For aminoquinolines (where the quinoline is the nucleophile), the amine is electron-poor. HATU generates a highly reactive 7-azabenzotriazole ester that accelerates attack from sluggish amines better than T3P.

Decision Matrix: Selecting the Right Agent

QuinolineCouplingDecision Start Start: Quinoline Derivatization CheckRole Is the Quinoline the Acid or the Amine? Start->CheckRole Q_Acid Quinoline is the Acid (COOH) CheckRole->Q_Acid Q_Amine Quinoline is the Amine (NH2) CheckRole->Q_Amine CheckPos Position of COOH? Q_Acid->CheckPos Pos4_8 Position 4 or 8 (Sterically Hindered) CheckPos->Pos4_8 Pos2_3_6_7 Position 2, 3, 6, 7 (Unhindered) CheckPos->Pos2_3_6_7 UseT3P USE T3P (High Yield, Easy Workup) Pos4_8->UseT3P UseEDC USE EDC/HOBt (Cost Effective) Pos2_3_6_7->UseEDC CheckNuc Is the Amine Deactivated? (e.g., Nitro/Halo-substituents) Q_Amine->CheckNuc Deactivated Yes (Poor Nucleophile) CheckNuc->Deactivated Normal No (Standard Nucleophile) CheckNuc->Normal UseHATU USE HATU or POCl3 (High Activation Energy) Deactivated->UseHATU Normal->UseT3P

Figure 1: Decision tree for selecting coupling agents based on steric and electronic constraints of the quinoline scaffold.

Experimental Protocols

Protocol A: T3P-Mediated Coupling (Recommended for C4-COOH)

Objective: Synthesis of N-benzylquinoline-4-carboxamide. Rationale: T3P is used as a 50% w/w solution in EtOAc/DMF. It acts as a scavenger for water, driving the equilibrium.

  • Stoichiometry Setup:

    • Quinoline-4-carboxylic acid (1.0 equiv)

    • Amine (1.2 equiv)

    • DIPEA (Diisopropylethylamine) (3.0 equiv)

    • T3P (50% in EtOAc) (1.5 - 2.0 equiv)

    • Solvent: Ethyl Acetate (EtOAc) or DMF (if solubility is poor).

  • Procedure:

    • Step 1: Dissolve the carboxylic acid and DIPEA in EtOAc (0.1 M concentration) at 0°C. Note: Ensure the acid is fully deprotonated; the solution may remain heterogeneous until T3P addition.

    • Step 2: Add the amine.

    • Step 3: Add T3P solution dropwise over 5 minutes.

    • Step 4: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Self-Validation: Monitor by TLC (Mobile phase: 5% MeOH in DCM). The spot for the acid (baseline) should disappear.

    • Step 5 (Workup): Quench with water. Wash the organic layer with saturated NaHCO₃ (2x), 1M HCl (2x), and Brine (1x).

    • Result: The T3P byproducts are water-soluble phosphates and are removed in the aqueous washes. Evaporate organic layer to yield pure amide.

Protocol B: HATU-Mediated Coupling (For Deactivated Amines)

Objective: Coupling a standard acid to 3-amino-6-nitroquinoline. Rationale: The 3-amino group is electronically deactivated by the ring nitrogen and the nitro group. T3P may be too slow; HATU provides the necessary "kick."

  • Stoichiometry Setup:

    • Carboxylic Acid (1.1 equiv)

    • 3-Amino-6-nitroquinoline (1.0 equiv)

    • HATU (1.2 equiv)

    • DIPEA (3.0 equiv)

    • Solvent: Anhydrous DMF (Critical: Water kills the active ester).

  • Procedure:

    • Step 1 (Pre-activation): Dissolve Acid and HATU in DMF. Add 1.0 equiv of DIPEA. Stir for 15 mins at RT. Visual Check: Solution often turns yellow/orange (formation of the O-At ester).

    • Step 2: Add the aminoquinoline and the remaining DIPEA (2.0 equiv).

    • Step 3: Stir at 50°C for 4–12 hours. (Heat is often required for electron-deficient amines).

    • Step 4 (Workup): Dilute with EtOAc. Wash extensively with LiCl (5% aq) to remove DMF.

    • Step 5 (Purification): Column chromatography is usually required to remove the tetramethylurea byproduct and residual HATU fragments.

Mechanism of Action: T3P Activation

Understanding the mechanism explains why T3P minimizes epimerization and handles sterics well.

T3PMechanism T3P T3P (Cyclic Anhydride) MixedAnh Mixed Anhydride (Active Species) T3P->MixedAnh Ring Opening Acid Quinoline-COOH + Base Acid->MixedAnh TS Cyclic Transition State (Low Epimerization) MixedAnh->TS + Amine Amine Amine (R-NH2) Amine->TS Product Quinoline Amide TS->Product Byproduct Water-Soluble Phosphonate Salt TS->Byproduct

Figure 2: T3P activation pathway. The cyclic nature of the reagent and the transition state prevents the "oxazolone" formation pathway responsible for racemization in carbodiimide couplings.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Organic Process Research & Development. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[2] Link

  • Archimidis Pharma. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. American Pharmaceutical Review. Link

  • Bachem. (2024).[3] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

  • Elghamry, I. (2011). Synthesis of Quinoline-4-carboxamides via Pfitzinger Reaction.[1][4] ResearchGate.[5] Link

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Quinoline Characterization

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison of the primary analytical methods for the characterization of quinoline. As a Senior Application Scient...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the primary analytical methods for the characterization of quinoline. As a Senior Application Scientist, my objective is to move beyond a simple recitation of protocols and delve into the causality behind experimental choices, empowering you to not only execute these methods but also to critically evaluate and adapt them for your specific applications. We will explore the cross-validation of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy, ensuring a comprehensive understanding of their respective strengths and limitations in the context of quinoline analysis.

Introduction: The Analytical Significance of Quinoline

Quinoline, a heterocyclic aromatic organic compound with the chemical formula C₉H₇N, is a structural cornerstone in a vast array of pharmaceuticals, dyes, and biologically active compounds.[1][2] Its derivatives are integral to antimalarial drugs like quinine and chloroquine, and their precise characterization is paramount for ensuring product quality, safety, and efficacy in drug development and manufacturing.[2] The selection of an appropriate analytical method is a critical decision, contingent on the specific analytical challenge, be it purity assessment, quantification in a complex matrix, or stability testing. This guide will equip you with the knowledge to make informed decisions and to rigorously validate your chosen methods.

The Principle of Cross-Validation in Analytical Science

In analytical chemistry, cross-validation is the systematic process of comparing the results from two or more distinct analytical methods to ensure they produce comparable and reliable data.[3] This is a cornerstone of a robust quality system, particularly in the pharmaceutical industry where different methods may be employed throughout the drug development lifecycle.[3] The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[4]

The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines for analytical method validation, which typically include the evaluation of the following parameters: specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[5][6]

Caption: Conceptual workflow of cross-validating multiple analytical methods.

Comparative Analysis of Key Analytical Methods

The choice between HPLC, GC-MS, and UV-Vis spectroscopy for quinoline analysis is dictated by the analyte's properties and the analytical objective.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation, identification, and quantification of non-volatile or thermally labile compounds.[2] For quinoline and its derivatives, reversed-phase HPLC with UV detection is a common approach.

Principle of Separation: In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture (e.g., water and acetonitrile or methanol). Quinoline, being a moderately polar compound, will partition between the stationary and mobile phases. By manipulating the mobile phase composition, its retention time can be controlled to achieve separation from other components in the sample matrix.

Experimental Protocol: HPLC-UV Analysis of a Quinoline Derivative

This protocol is adapted from a method for a quinoline derivative and can be optimized for quinoline itself.[7]

  • Instrumentation and Materials:

    • HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

    • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Quinoline reference standard (purity ≥98%).

    • Acetonitrile and Methanol (HPLC grade).

    • Phosphoric acid (analytical grade).

    • Ultrapure water.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A gradient can be optimized to ensure good separation. A starting point could be: 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-13 min: 90-10% B; 13-15 min: 10% B.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Quinoline has several absorption maxima; a common choice is around 289 nm.[7]

  • Sample Preparation:

    • Accurately weigh a suitable amount of the sample.

    • Dissolve the sample in a suitable solvent, such as methanol. Sonication can aid dissolution.

    • Dilute to the final volume with the same solvent.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[7]

Caption: General experimental workflow for HPLC analysis of quinoline.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[2] It offers excellent separation efficiency and definitive identification based on mass spectra.

Principle of Separation and Detection: In GC, the sample is vaporized and carried by an inert gas (mobile phase) through a capillary column coated with a stationary phase. Separation is based on the differential partitioning of compounds between the gas and stationary phases, which is primarily dependent on their boiling points and polarity. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification.

Experimental Protocol: GC-MS Analysis of Quinoline in a Textile Matrix

This detailed protocol is based on a validated method for determining quinoline in textiles.[8]

  • Instrumentation and Materials:

    • Gas chromatograph with a mass selective detector system (e.g., Agilent 7890/5975C).

    • DB-5MS capillary column (30 m, 0.25 mm ID, 0.5 µm film thickness).

    • Toluene (chromatographically pure).

    • Ultrasonic extractor.

  • GC-MS Conditions:

    • Inlet Temperature: 250°C.

    • Injection Volume: 1.0 µL (splitless).

    • Carrier Gas: Helium at 1.0 mL/min.

    • Oven Temperature Program: 90°C for 2 min, then ramp to 260°C at 20°C/min, hold for 3 min.

    • Mass Spectrometer: Electron impact ionization (EI, 70 eV), scan range 30-200 amu.

  • Sample Preparation (Ultrasonic Extraction):

    • Weigh 1.0 g of the sample into a centrifuge tube.

    • Add 15 mL of toluene.

    • Sonicate at 40°C for 30 minutes.

    • Filter the extract through a 0.45 µm filter membrane.[8]

Caption: General experimental workflow for GC-MS analysis of quinoline.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a simple, rapid, and cost-effective method for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum.[9]

Principle of Quantification: The Beer-Lambert law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By measuring the absorbance of a quinoline solution at its wavelength of maximum absorbance (λmax), its concentration can be determined by comparison to a calibration curve prepared from standards of known concentration.

Experimental Protocol: UV-Vis Spectroscopic Analysis of Quinoline

This is a general protocol that can be adapted for specific applications.[9][10]

  • Instrumentation and Materials:

    • Dual-beam UV-Vis spectrophotometer.

    • Quartz cuvettes (1 cm path length).

    • Quinoline reference standard.

    • UV-grade solvent (e.g., ethanol, methanol, or dilute acid).

  • Procedure:

    • Solvent Selection: Choose a solvent in which quinoline is soluble and that does not absorb significantly at the analytical wavelength.

    • Determination of λmax: Prepare a dilute solution of quinoline and scan its absorbance from approximately 200 to 400 nm to determine the wavelength of maximum absorbance. For quinoline, a prominent λmax is often observed around 313 nm.

    • Preparation of Standard Solutions: Prepare a series of standard solutions of quinoline of known concentrations that bracket the expected concentration of the sample.

    • Calibration Curve: Measure the absorbance of each standard solution at the λmax and plot absorbance versus concentration. The resulting graph should be linear.

    • Sample Analysis: Prepare the sample solution and measure its absorbance at the λmax. Determine the concentration from the calibration curve.

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in the chosen solvent.

    • Dilute the solution as necessary to bring the absorbance within the linear range of the calibration curve (typically 0.1 to 1.0 absorbance units).[10]

Caption: General experimental workflow for UV-Vis analysis of quinoline.

Head-to-Head Comparison of Performance Characteristics

The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, and UV-Vis spectroscopy for the analysis of quinoline. The values are based on literature data for quinoline and related compounds and serve as a general guide.[3][8][11]

Parameter HPLC-UV GC-MS UV-Vis Spectroscopy Causality and Field Insights
Specificity High; can separate isomers and impurities.Very High; mass spectral data provides definitive identification.Low to Moderate; susceptible to interference from other absorbing compounds.HPLC's specificity comes from chromatographic separation, while GC-MS adds another dimension of identification through mass fragmentation. UV-Vis is non-specific and should only be used for pure samples or with appropriate sample cleanup.
Sensitivity (LOD/LOQ) High (ng/mL to µg/mL range).Very High (pg/mL to ng/mL range).Moderate (µg/mL to mg/mL range).The high sensitivity of GC-MS is due to the low background noise and high efficiency of ionization in the mass spectrometer. HPLC sensitivity is dependent on the chromophore of the analyte.
Linearity (R²) Excellent (>0.999).Excellent (>0.999).Good (>0.99), but can be limited by deviations from Beer-Lambert law at high concentrations.Both chromatographic techniques exhibit excellent linearity over a wide dynamic range. UV-Vis linearity can be affected by instrumental and chemical factors.
Precision (%RSD) High (<2%).High (<5%).High (<2% for replicate measurements).All three methods can achieve high precision with proper technique and instrumentation. The slightly higher RSD for GC-MS can be attributed to the complexity of the injection and ionization processes.
Accuracy (% Recovery) High (98-102%).High (85-115%).High (98-102% in the absence of interferences).Accuracy is highly dependent on the quality of the reference standard and the sample matrix. Matrix effects can be more pronounced in GC-MS and UV-Vis if sample preparation is not optimized.
Sample Throughput Moderate.Moderate to High.High.UV-Vis is the fastest method as it does not involve a separation step. GC-MS run times can be shorter than HPLC for volatile compounds.
Cost per Sample Moderate.High.Low.The initial investment and maintenance costs for GC-MS are the highest, followed by HPLC. UV-Vis is the most economical of the three.

Self-Validating Systems: A Practical Approach

A self-validating system is one where the experimental design includes internal checks that confirm the validity of the results. This is crucial for ensuring the trustworthiness of your data.

  • System Suitability Tests (SSTs): Before running any samples, a series of SSTs should be performed to ensure the analytical system is performing correctly. For HPLC and GC, this includes parameters like retention time, peak area, theoretical plates, and tailing factor of a standard injection. The results should fall within predefined acceptance criteria.[5]

  • Use of a Certified Reference Material (CRM): Analyzing a CRM of quinoline alongside your samples provides a direct measure of the accuracy of your method.

  • Spike Recovery: Spiking a blank matrix with a known amount of quinoline and calculating the recovery is an excellent way to assess the accuracy of your method in the presence of the sample matrix.

  • Analysis of a Second Source Standard: Preparing a standard from a different lot or supplier and comparing the results to your primary standard can help identify potential errors in standard preparation.

Conclusion: Selecting the Right Tool for the Job

The choice of analytical method for quinoline characterization is a critical decision that should be based on a thorough understanding of the analytical requirements and the strengths and weaknesses of each technique.

  • UV-Vis spectroscopy is a suitable choice for the rapid, high-throughput quantification of pure quinoline samples where interfering substances are not present.

  • HPLC-UV offers a balance of specificity, sensitivity, and cost, making it an excellent choice for routine quality control, purity assessments, and quantification of quinoline in various matrices.

  • GC-MS provides the highest level of specificity and sensitivity, making it the gold standard for trace-level analysis, identification of unknown impurities, and in complex matrices where definitive identification is required.

By implementing a robust cross-validation strategy and incorporating self-validating checks into your analytical workflow, you can ensure the integrity and reliability of your data, a cornerstone of sound scientific practice and regulatory compliance.

References

  • Gao, Y. G., et al. (2022). Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. ISCTA 2022. Retrieved from [Link]

  • Bitesize Bio. (2023). HPLC and GC: 6 Simple Differences to Enhance Your Research. Retrieved from [Link]

  • News-Medical. (2024). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. Retrieved from [Link]

  • Phillips, D. L., Tebbett, I. R., & Bertholf, R. L. (1996). Comparison of HPLC and GC-MS for measurement cocaine and metabolites in human urine. Journal of Analytical Toxicology, 20(5), 305–308. Retrieved from [Link]

  • U.S. Pharmacopeia. (2022). General Chapter <1225> Validation of Compendial Procedures. Retrieved from [Link]

  • European Medicines Agency. (2023). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Al-Tannak, N. F., & Al-Tannak, N. F. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. Journal of Umm Al-Qura University for Applied Sciences, 9(2), 1-20. Retrieved from [Link]

  • ResearchGate. (2024). Development, Validation, Identification and Estimation of Quinoline Yellow in the Levodopa and Carbidopa Pharmaceutical Combined dosage form by Ultra violet Visible Spectrophotometer. Retrieved from [Link]

  • Jurnal UPI. (2021). How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. Retrieved from [Link]

  • European Medicines Agency. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

Sources

Validation

Technical Guide: Cytotoxicity Assessment of Novel Quinoline Derivatives

Executive Summary The resurgence of quinoline scaffolds in medicinal chemistry—driven by their efficacy in targeting DNA intercalation, topoisomerase inhibition, and mitochondrial dysfunction—presents a specific bioanaly...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The resurgence of quinoline scaffolds in medicinal chemistry—driven by their efficacy in targeting DNA intercalation, topoisomerase inhibition, and mitochondrial dysfunction—presents a specific bioanalytical challenge. Standard colorimetric assays often fail when applied to these compounds due to their intrinsic physicochemical properties.

This guide provides a comparative technical analysis of cytotoxicity assays specifically optimized for newly synthesized quinoline compounds . It moves beyond generic protocols to address the "Quinoline Interference Paradox," where the compound's intrinsic fluorescence or reductive potential generates false viability signals in standard MTT/MTS workflows.

Part 1: The Quinoline Challenge

Before selecting an assay, you must characterize your specific derivative against two interference vectors common to this class:

  • Reductive Interference (The "False Life" Signal): Many quinolines possess redox potentials capable of non-enzymatically reducing tetrazolium salts (MTT/MTS) to formazan. This mimics metabolic activity, causing dead cells to appear viable.

  • Photophysical Interference: Quinolines are often fluorophores. Derivatives with extended conjugation can fluoresce in the blue-green spectrum (400–550 nm), overlapping with the emission channels of Resazurin (Alamar Blue) or Calcein AM.

Decision Matrix: Assay Selection

Use the following logic flow to select the appropriate primary screen for your library.

AssaySelection Start Start: Quinoline Compound Library CheckFluoro Is the compound autofluorescent? Start->CheckFluoro CheckRedox Does it reduce tetrazolium (Cell-free test)? CheckFluoro->CheckRedox No ATP ATP Luminescence (CellTiter-Glo) CheckFluoro->ATP Yes (Avoid Fluorescence) MTT MTT/MTS Assay (Standard) CheckRedox->MTT No CheckRedox->ATP Yes (Avoid Redox) Impedance Label-Free Impedance (xCELLigence) ATP->Impedance Need Kinetic Data? Resazurin Resazurin Assay (Alamar Blue)

Figure 1: Decision matrix for selecting cytotoxicity assays based on quinoline physicochemical properties.

Part 2: Comparative Analysis of Assays

The following table contrasts the performance of standard assays specifically for quinoline-based drug discovery.

FeatureMTT/MTS (Tetrazolium) ATP Luminescence (CellTiter-Glo) Real-Time Impedance (xCELLigence) LDH Release
Readout Principle Metabolic activity (Reductase)Metabolic activity (ATP quantitation)Dielectric Impedance (Cell adherence)Membrane Integrity (Enzyme leak)
Quinoline Interference High Risk: Chemical reduction of dye.Low Risk: Luciferase is rarely inhibited.Zero Risk: Label-free.Low Risk: Enzymatic.[1]
Sensitivity Moderate (10,000 cells/well)High (10-50 cells/well)High (Single cell resolution possible)Low (Detects necrosis, not early apoptosis)
Throughput HighUltra-HighLow-MediumHigh
Cost $

$


Best For Routine screening (with controls)Potency determination (

)
Mechanism (Cytostatic vs. Cytotoxic)Confirming Necrosis
Expert Insight: Why ATP Luminescence is the Gold Standard

For quinolines, ATP Luminescence is superior to MTT. Quinolines often induce mitochondrial depolarization. MTT relies on mitochondrial dehydrogenase activity, which may be artificially suppressed by the drug before the cell dies, leading to overestimation of toxicity. Conversely, ATP levels drop rapidly and linearly only upon cell death, providing a more accurate


.

Part 3: The "Self-Validating" Experimental Protocol

This protocol outlines a Dual-Readout Strategy designed to eliminate false positives. We will use an ATP Luminescence assay as the primary readout, multiplexed with a Cell-Free Control to validate the chemistry.

Materials
  • Cell Line: e.g., HeLa or MCF-7 (Adherent).

  • Compound: Quinoline derivative (dissolved in DMSO).[2]

  • Reagent: ATP Luminescence Kit (e.g., Promega CellTiter-Glo or equivalent).

  • Plate: 96-well White Opaque Plate (prevents luminescence crosstalk).

Workflow Visualization

ProtocolWorkflow cluster_Controls Critical Controls Prep 1. Compound Prep (DMSO Stock) Treat 3. Treatment (Serial Dilution) Prep->Treat Seed 2. Cell Seeding (White Plate) Seed->Treat Incubate 4. Incubation (24h - 72h) Treat->Incubate PosCtrl Pos: Doxorubicin PosCtrl->Treat NegCtrl Neg: 0.1% DMSO NegCtrl->Treat CellFree Cell-Free: Media + Compound CellFree->Treat Lysis 5. Lysis + Luciferin Add Reagent Incubate->Lysis Read 6. Read Luminescence Lysis->Read

Figure 2: Experimental workflow emphasizing the inclusion of cell-free controls to detect chemical interference.

Step-by-Step Methodology
1. The "Cell-Free" Interference Check (Mandatory Pre-screen)

Before testing on cells, verify if your quinoline inhibits or enhances the luciferase reaction.

  • Prepare a mock plate with culture medium (no cells).

  • Add the quinoline compound at the highest testing concentration (e.g., 50 µM).

  • Add a known concentration of ATP standard (e.g., 1 µM) to the wells.

  • Add the detection reagent and read luminescence.

  • Validation: If the signal differs >10% from the "Media + ATP + DMSO" control, the compound interferes with the assay chemistry. Switch to Impedance (xCELLigence).

2. Cell Seeding
  • Seed cells at 3,000–5,000 cells/well in 100 µL media.

  • Incubate for 24 hours to allow attachment.

  • Note: Use white-walled plates to maximize signal reflection and prevent cross-well light contamination.

3. Compound Treatment[3][4][5][6][7]
  • Prepare 1000x stocks in DMSO.

  • Dilute to 2x working concentration in media.

  • Add 100 µL of 2x compound to the wells (Final DMSO < 0.5%).

  • Include Doxorubicin as a positive control (structural analog to some quinolines).[5]

4. Data Acquisition
  • After incubation (typically 48h), equilibrate the plate to room temperature (30 min).

  • Add 100 µL of CellTiter-Glo reagent.

  • Orbitally shake for 2 minutes (induces cell lysis).

  • Incubate 10 minutes (stabilizes signal).

  • Read Luminescence (Integration time: 0.5–1.0 sec).

Part 4: Data Interpretation & Troubleshooting

Calculating the Therapeutic Index

Quinolines are often lipophilic and can be toxic to normal cells. You must run the assay on a normal fibroblast line (e.g., NIH/3T3) in parallel.



  • SI > 10: Promising candidate.

  • SI < 2: General toxin (likely membrane disruption rather than specific targeting).

Differentiating Cytostatic vs. Cytotoxic

If you observe reduced ATP but no cell detachment (microscopy), the quinoline may be inducing senescence or G2/M arrest (common with DNA intercalators) rather than killing the cell.

  • Validation: Use the xCELLigence system.[3][8]

    • Cytotoxic profile:[5][9][10] Impedance drops to zero.

    • Cytostatic profile: Impedance plateaus but does not drop.

References

  • Riss, T. L., et al. (2016). Cell Viability Assays. Assay Guidance Manual. NCBI. [Link]

  • Petty, R. D., et al. (1995).[11] Comparison of MTT and ATP-based assays for the measurement of viable cell number. Journal of Bioluminescence and Chemiluminescence. [Link]

  • Stockert, J. C., et al. (2018). MTT assay for cell viability: Intracellular localization of the formazan product is in lipid droplets. Acta Histochemica. [Link]

  • Kepp, O., et al. (2011). Cell death assays for drug discovery. Nature Reviews Drug Discovery. [Link]

  • Agilent Technologies. (2023). Overview of xCELLigence RTCA Technology. [Link]

Sources

Comparative

Evaluation of different purification techniques for quinoline isomers

Content Type: Technical Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Scientists Executive Summary: The Isomer Challenge Quinoline (Q) and Isoquinoline (IsoQ) represent a classic separati...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Scientists

Executive Summary: The Isomer Challenge

Quinoline (Q) and Isoquinoline (IsoQ) represent a classic separation challenge in heterocyclic chemistry. As structural isomers sharing the formula


, their physical properties are frustratingly similar—boiling points differ by only ~5°C (

vs.

), rendering standard fractional distillation inefficient for high-purity separation.

However, their chemical behaviors diverge significantly due to the position of the nitrogen atom. Isoquinoline (


) is distinctly more basic than Quinoline (

).
This

of ~0.5 units is the lever that enables scalable chemical separation.

This guide evaluates three distinct purification tiers:

  • Chemical Extraction & Crystallization: For bulk isolation from coal tar or crude synthesis mixtures.

  • Preparative HPLC: For high-purity (>99.5%) polishing of pharmaceutical intermediates.

  • Zone Refining: For ultra-high purity (>99.9%) solid-state applications (specifically Isoquinoline).

Technique 1: Acid-Base Extraction & Fractional Crystallization

Best for: Bulk purification, cost-efficiency, and initial isolation.

This method exploits the basicity difference. Isoquinoline, being the stronger base, reacts preferentially with acids to form salts that crystallize more readily than their quinoline counterparts.

Mechanism of Action

The separation relies on the formation of sulfate or phosphate salts.



Because IsoQ is more basic, its equilibrium shifts further to the right at a given pH, and its sulfate salt has a distinct lattice energy that favors crystallization from alcoholic solvents.
Protocol: The Sulfuric Acid Fractionation

Note: This protocol is adapted from industrial coal-tar processing standards.

  • Crude Dissolution: Dissolve the crude Q/IsoQ mixture in an inert solvent (e.g., toluene or xylene) to reduce viscosity.

  • Acid Scrubbing: Extract the organic phase with 20% sulfuric acid (

    
    ).
    
    • Critical Step: Control the stoichiometry. Add acid equivalent to ~105% of the calculated IsoQ content, not the total base content. This selectively protonates the stronger base (IsoQ).

  • Crystallization:

    • Separate the aqueous acid layer.

    • Evaporate water to concentrate the sulfate salts.

    • Add ethanol (95%) and cool to 0–5°C. Isoquinoline sulfate crystallizes out as white needles; Quinoline sulfate remains largely in the mother liquor.

  • Recovery: Filter the crystals. Redissolve in water and neutralize with 20% NaOH to liberate the free base. Extract with ether/DCM and dry.

Performance Data:

  • Purity: 95–97% (Isoquinoline)

  • Yield: 75–80%

  • Scalability: High (Kg to Ton scale)

Technique 2: Preparative HPLC (Reverse Phase)

Best for: Pharmaceutical standards, impurity profiling, and gram-scale polishing.

Standard C18 columns often fail to separate these isomers under neutral conditions due to their identical hydrophobicity. The key is pH modification .

Mechanism of Action

By lowering the pH of the mobile phase below the


 of both species (pH < 3), both molecules become fully protonated (

and

). The separation then relies on subtle differences in the hydrodynamic radius and the interaction of the protonated nitrogen with the stationary phase's residual silanols (or lack thereof).
Protocol: Optimized RP-HPLC Method
  • Column: C18 (Octadecyl) with high carbon load, or Phenyl-Hexyl for

    
     selectivity.
    
  • Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Formate, pH 3.0).

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient: Isocratic hold at 10-15% B is often more effective than a gradient for close isomers.

    • Why: Isocratic elution maximizes the number of theoretical plates available for the specific separation window.

  • Detection: UV at 254 nm (Both have strong absorbance).[1]

Performance Data:

  • Purity: >99.5%[2][3]

  • Yield: >90% (recovery depends on collection window)

  • Throughput: Low ( g/day )

Technique 3: Zone Refining

Best for: Ultra-high purity reference standards of Isoquinoline.

Zone refining is typically associated with silicon wafers, but it is highly effective for organic solids that melt without decomposition. Isoquinoline (MP: 26–28°C) is an ideal candidate. Quinoline (MP: -15°C) is liquid at room temperature and requires specialized cryogenic zone melting.

Mechanism of Action

A narrow molten zone is passed slowly along a solid ingot of Isoquinoline. Impurities (including Quinoline) are more soluble in the liquid phase than the solid phase (distribution coefficient


). As the zone moves, impurities are "swept" to the end of the ingot.
Protocol Overview
  • Loading: Fill a glass tube with pre-purified Isoquinoline (95%+).

  • Freezing: Solidify the entire ingot (requires a cold room or jacketed cooling at <20°C).

  • Passage: A ring heater moves at 2–5 cm/hour along the tube.

  • Repetition: 10–20 passes are required.

  • Harvesting: The top 80% of the ingot is ultra-pure; the bottom 20% contains the concentrated Quinoline and other impurities.

Performance Data:

  • Purity: >99.9%[2][3]

  • Cost: High (energy and time intensive)

Comparative Analysis
FeatureAcid ExtractionPrep-HPLCZone Refining
Primary Mechanism Basicity (

)
Hydrophobicity/PolaritySolubility Equilibrium (

)
Target Isomer Selective for Isoquinoline BothIsoquinoline (Solid)
Final Purity 95-98%>99.5%>99.9%
Throughput High (Kg/hr)Low (g/hr)Very Low ( g/week )
Cost Efficiency High (Cheap reagents)Low (Solvents/Columns)Low (Energy/Time)
Green Score Moderate (Acid waste)Low (Organic solvents)High (Solvent-free)
Decision Matrix & Workflows
Figure 1: Purification Selection Guide

This decision tree aids in selecting the optimal method based on starting material state and purity requirements.

PurificationSelection Start Start: Crude Q/IsoQ Mixture ScaleCheck Scale Requirement? Start->ScaleCheck Bulk Bulk (>1 kg) ScaleCheck->Bulk Industrial Lab Lab/Analytical (<100 g) ScaleCheck->Lab R&D ChemExt Acid-Base Extraction (Sulfuric Acid) Bulk->ChemExt PurityCheck Purity Needed? Lab->PurityCheck HPLC Preparative HPLC (C18 / Acidic pH) ChemExt->HPLC Polishing Step Standard Standard (95-98%) PurityCheck->Standard Synthesis Precursor Ultra Ultra-High (>99.9%) PurityCheck->Ultra Ref. Standard Standard->ChemExt Ultra->HPLC General Zone Zone Refining (Only for Isoquinoline Solid) Ultra->Zone If Solid IsoQ

Caption: Decision matrix for selecting purification techniques based on scale and purity targets.

Figure 2: Acid-Base Extraction Workflow

A visual representation of the chemical separation logic.

ExtractionWorkflow Mix Q + IsoQ (Organic Phase) Acid Add H2SO4 (Stoichiometric for IsoQ) Mix->Acid Sep Phase Separation Acid->Sep OrgLayer Organic Layer (Enriched Quinoline) Sep->OrgLayer Weak Base (Q) AqLayer Aqueous Layer (IsoQ-Sulfate) Sep->AqLayer Strong Base (IsoQ) Cryst Crystallization (Ethanol/Cooling) AqLayer->Cryst Base Neutralize (NaOH) Cryst->Base Final Pure Isoquinoline Base->Final

Caption: Workflow for the selective extraction of Isoquinoline using basicity differences.

References
  • Separation of Quinoline and Isoquinoline from Coal Tar. Google Patents. Patent No. CN101787298A.[4] Available at:

  • Dissociation constants pKa of isoquinoline bases. ResearchGate. Available at: [Link]

  • Zone Refining: Purification of Organic Compounds.Journal of Chemical Education. (General reference for technique applicability).
  • Separation of Quinoline on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Extraction Kinetics of Pyridine, Quinoline, and Indole with Deep Eutectic Solvents. MDPI. Available at: [Link][1][4][5]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(Chloromethyl)quinoline

Technical Guide: Safe Handling & PPE for 3-(Chloromethyl)quinoline Executive Safety Assessment 3-(Chloromethyl)quinoline (CAS: 3718-88-5) is not merely a building block; it is a highly reactive electrophile. Its structur...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Safe Handling & PPE for 3-(Chloromethyl)quinoline

Executive Safety Assessment

3-(Chloromethyl)quinoline (CAS: 3718-88-5) is not merely a building block; it is a highly reactive electrophile. Its structural combination of a quinoline scaffold and a chloromethyl group creates two distinct physiological hazards that dictate your PPE strategy:

  • Alkylating Potential: The chloromethyl group is a potent alkylating agent. Like benzyl chloride derivatives, it can alkylate DNA/RNA, posing a risk of mutagenicity and carcinogenicity.

  • Corrosivity & Hydrolysis: Upon contact with mucosal membranes or ambient moisture, the compound hydrolyzes to release hydrochloric acid (HCl) and the corresponding alcohol. This results in immediate, severe chemical burns to eyes, skin, and the respiratory tract.

Operational Directive: All handling must occur within a certified chemical fume hood. Zero skin contact is the only acceptable standard.

Personal Protective Equipment (PPE) Matrix

Standard "lab basics" are insufficient for this compound. The following matrix is the mandatory minimum for handling.

Protection ZoneRecommended EquipmentTechnical Rationale
Hand Protection (Standard)Double-Gloving Technique • Inner: Nitrile (4 mil)• Outer: Nitrile (8 mil or High-Grip)Permeation Defense: Halogenated aromatics can degrade thin nitrile. The air gap between layers provides a breakthrough buffer. Change outer gloves every 30 mins or immediately upon splash.
Hand Protection (High Risk*)Laminate / Silver Shield® For spill cleanup or handling concentrated stock solutions (>10g). Nitrile offers poor long-term resistance to chlorinated hydrocarbons; laminate is the only barrier against prolonged contact.
Eye & Face Chemical Splash Goggles (Indirect Vent)Vapor/Dust Seal: Safety glasses allow vapor entry. Hydrolysis of the chemical on the eye surface causes permanent corneal opacity.
Respiratory P100/OV/AG Respirator (If outside hood)Hydrolysis Hazard: If weighing outside a hood (strongly discouraged) or cleaning spills, you must protect against particulates (P100) and acid gas (AG) generated by moisture reaction.
Body Tyvek® Lab Coat + Chemical Apron Cotton coats absorb liquids, holding the corrosive agent against the skin. Impervious aprons prevent "soak-through" during bench work.

Operational Workflow: Safe Handling Protocol

This protocol minimizes exposure during the most critical phase: transfer and solubilization.

Phase A: Preparation & Weighing
  • Engineering Control: Use a static-free balance enclosure inside the fume hood.

  • Static Mitigation: Chloromethyl quinolines are often fine, electrostatic powders. Use an ionizing fan or antistatic gun to prevent "flying" powder during transfer.

  • Solvent Selection: Dissolve immediately in anhydrous solvents (DCM, THF) to suppress hydrolysis. Avoid protic solvents (Methanol, Water) unless quenching.

Phase B: Reaction Setup
  • Vessel: Use flame-dried glassware under Nitrogen/Argon.

  • Addition: Add the quinoline derivative as a solution rather than a solid to the reaction mixture to prevent dust generation.

Phase C: Quenching & Disposal
  • Quench: Unreacted material should be quenched with a dilute amine or basic aqueous solution (slowly) to consume the alkylating agent before disposal.

  • Waste Stream: Segregate as Halogenated Organic Waste . Do not mix with oxidizers (risk of N-oxide formation/exotherm).

Visualized Workflows

Figure 1: Safe Handling Lifecycle

This workflow illustrates the critical control points from storage to waste, emphasizing the "No-Open-Air" rule.

SafeHandling Storage Storage (Desiccated, <4°C) PPE PPE Donning (Double Nitrile + Goggles) Storage->PPE Retrieve Weighing Weighing (Inside Fume Hood) PPE->Weighing Transfer Solubilization Solubilization (Anhydrous Solvent) Weighing->Solubilization Immediate Dissolution Reaction Reaction (Inert Atmosphere) Solubilization->Reaction Cannula Transfer Waste Disposal (Halogenated Stream) Reaction->Waste Quench & Discard

Figure 2: Emergency Spill Response Logic

Decision tree for immediate action upon accidental release. Note the prohibition of water for initial cleanup.

SpillResponse Start Spill Detected Assess Assess Volume & Location Start->Assess Minor Minor (<5g) Inside Hood Assess->Minor Major Major (>5g) Or Outside Hood Assess->Major ActionMinor Cover with Dry Absorbent (Sand/Vermiculite) Minor->ActionMinor ActionMajor Evacuate Lab Call HAZMAT Major->ActionMajor Clean Sweep to Bag (Do NOT use water) ActionMinor->Clean Decon Wipe Surface (Dilute Ammonia) Clean->Decon

Emergency Response Protocols

  • In Case of Skin Contact:

    • Immediate Action: Drench with water for 15 minutes.[1][2] If available, use Diphoterine® immediately, as it is amphoteric and chelating, neutralizing both the acid and the alkylating potential better than water alone.

    • Medical: Seek evaluation for chemical burns. Delayed blistering is common with alkylating agents.

  • In Case of Eye Contact:

    • Irrigate: Flush immediately for 15 minutes. Hold eyelids open.

    • Transport: Transport to an ophthalmologist immediately. The corrosive nature can cause rapid corneal clouding.

References

  • Fisher Scientific. (2021). Safety Data Sheet: 2-(Chloromethyl)quinoline hydrochloride. Retrieved from (Note: Used as closest structural analog for hazard extrapolation).

  • New Jersey Department of Health. (2008). Hazardous Substance Fact Sheet: Quinoline. Retrieved from .

  • Kimberly-Clark Professional. (2023).[3] Nitrile Gloves Chemical Resistance Guide. Retrieved from .

  • ChemicalBook. (2025).[4][5] 2-Chloro-3-(chloromethyl)quinoline Safety Data Sheet. Retrieved from .

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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